2-(4-Morpholinyl)-4,6-pyrimidinediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNINLGZOWXWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559087 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122324-16-7 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Substituted-4,6-Pyrimidinediamines for Researchers and Drug Development Professionals
Abstract
The 4,6-pyrimidinediamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents at the 2-position, such as a morpholinyl group, allows for the fine-tuning of physicochemical properties and target engagement. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and therapeutic applications of 2-substituted-4,6-pyrimidinediamines, with a particular focus on the 2-(4-morpholinyl) derivative as a representative example. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery and development.
Introduction: The Significance of the 2-Substituted-4,6-Pyrimidinediamine Core
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically important molecules, including nucleic acids and various therapeutic agents.[1] The 4,6-diaminopyrimidine substructure, in particular, has garnered significant attention in drug discovery due to its ability to form key hydrogen bond interactions with protein targets. The strategic placement of a substituent at the 2-position of this scaffold provides a versatile handle for modulating a compound's potency, selectivity, and pharmacokinetic profile.
While a specific CAS number for "2-(4-Morpholinyl)-4,6-pyrimidinediamine" is not readily found in major chemical databases, the broader class of 2-substituted-4,6-pyrimidinediamines is extensively documented in scientific literature. These compounds have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3][4] This guide will synthesize the available knowledge on this chemical class to provide a practical framework for its application in research and development.
Physicochemical Properties and Structural Features
The incorporation of a morpholine ring at the 2-position of the 4,6-pyrimidinediamine core imparts several desirable physicochemical properties.
| Property | Typical Value/Characteristic | Rationale |
| Molecular Weight | ~195 g/mol (for the 2-morpholinyl derivative) | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | Moderately lipophilic | The morpholine group increases polarity compared to alkyl substituents, potentially improving aqueous solubility. |
| Hydrogen Bond Donors/Acceptors | Donors: 2 (from the amino groups); Acceptors: 4 (2 from pyrimidine nitrogens, 1 from morpholine oxygen, 1 from morpholine nitrogen) | The rich hydrogen bonding capacity allows for strong and specific interactions with protein binding sites. |
| pKa | The pyrimidine nitrogens are weakly basic. | The exact pKa values would require experimental determination but are crucial for understanding ionization state at physiological pH. |
The general structure of a 2-(4-morpholinyl)-4,6-pyrimidinediamine is depicted below:

Synthesis Strategies
The synthesis of 2-substituted-4,6-pyrimidinediamines typically involves a convergent approach, starting from readily available precursors. A general and adaptable synthetic route is outlined below.
Experimental Protocol: General Synthesis of 2-Substituted-4,6-Pyrimidinediamines
This protocol describes a common method for the synthesis of the target scaffold, which can be adapted for various 2-position substituents.
Step 1: Synthesis of 2-Chloro-4,6-pyrimidinediamine
-
To a solution of 4,6-diaminopyrimidine (1 equivalent) in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4,6-pyrimidinediamine.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
In a sealed vessel, dissolve 2-chloro-4,6-pyrimidinediamine (1 equivalent) and morpholine (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the final product, 2-(4-morpholinyl)-4,6-pyrimidinediamine.
Caption: General synthetic workflow for 2-(4-morpholinyl)-4,6-pyrimidinediamine.
Applications in Drug Discovery and Development
Derivatives of the 4,6-pyrimidinediamine scaffold have been extensively explored as inhibitors of various protein kinases implicated in cancer and other diseases. The 2-substituent plays a crucial role in determining the selectivity and potency of these inhibitors.
Dual EGFR/FGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Several studies have reported the design and synthesis of 4,6-pyrimidinediamine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[2] This dual-targeting approach is a promising strategy to overcome resistance to single-agent EGFR inhibitors in NSCLC. The 4,6-diaminopyrimidine core often serves as the hinge-binding motif, while modifications at the 2-position can be used to optimize interactions with other regions of the kinase domain.
Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylase (HDAC) Dual Inhibitors
The 2,4-pyrimidinediamine scaffold, a close structural analog, has been utilized to develop dual inhibitors of ALK and HDACs for the treatment of ALK-addicted cancers.[3] This highlights the versatility of the pyrimidinediamine core in accommodating different pharmacophores to achieve multi-target engagement. A similar strategy could be envisioned for the 2,4,6-trisubstituted pyrimidine series.
Cyclin-Dependent Kinase (CDK) Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core with the purine-based natural ligands of CDKs, have been investigated as CDK inhibitors.[5] The amino substituent at the 2-position is often crucial for activity. This suggests that 2-substituted-4,6-pyrimidinediamines could also be explored as potential CDK inhibitors for cancer therapy.
Caption: Inhibition of key cancer signaling pathways by 2-substituted-4,6-pyrimidinediamines.
Conclusion and Future Perspectives
The 2-substituted-4,6-pyrimidinediamine scaffold is a highly versatile and valuable platform in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The introduction of a morpholine group at the 2-position offers a balance of polarity and structural rigidity that can be advantageous for achieving potent and selective target engagement.
Future research in this area will likely focus on exploring a wider range of substituents at the 2-position to further probe the structure-activity relationships for various kinase targets. Additionally, the application of advanced computational methods, such as molecular docking and free energy calculations, will be instrumental in guiding the rational design of next-generation inhibitors based on this privileged scaffold. The continued investigation of these compounds holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
-
Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(15), 4994. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 935-949. [Link]
-
Yu, B., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 7970-7973. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2399. [Link]
-
4,6-Diaminopyrimidine. Chem-Impex. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163459. [Link]
-
2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(13), 5123. [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). Helvetica Chimica Acta, 104(6), e2100062. [Link]
-
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). ACS Omega. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Morpholinyl)-4,6-pyrimidinediamine: Properties, Synthesis, and Therapeutic Potential
Introduction: The Prominence of the Aminopyrimidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The pyrimidine ring, particularly when substituted with amino groups, is a quintessential example of such a scaffold.[1] Its structural resemblance to the adenine core of ATP allows aminopyrimidine derivatives to function as competitive inhibitors in the ATP-binding pocket of numerous protein kinases.[2] This fundamental mechanism has led to the development of blockbuster anticancer drugs and a rich pipeline of clinical candidates targeting kinases and other enzymes.[3][4]
This guide focuses on a specific, yet representative, member of this class: 2-(4-Morpholinyl)-4,6-pyrimidinediamine . While this exact molecule is not extensively documented in peer-reviewed literature, its structure combines three critical pharmacophoric elements: the kinase-hinge-binding 4,6-diaminopyrimidine core and a morpholine substituent at the 2-position. The morpholine group is a staple in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties.[3]
By dissecting this molecule, we can establish a comprehensive technical framework applicable to a broad range of related compounds. This document provides researchers, chemists, and drug development professionals with a detailed exploration of the physicochemical properties, a robust synthetic strategy, standard analytical protocols, and the profound therapeutic relevance of this structural class.
Compound Identification and Molecular Architecture
The logical first step in evaluating any compound is to establish its precise identity. The structure consists of a central pyrimidine ring functionalized with two amino groups at positions 4 and 6, and a morpholine ring attached via its nitrogen atom to position 2.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Self-Validating)
-
Step 1: Synthesis of 2-Morpholino-4,6-dichloropyrimidine
-
Rationale: The C2 position of 2,4,6-trichloropyrimidine is often the most reactive towards nucleophiles. By using one equivalent of morpholine at controlled, sub-ambient temperatures, we can favor monosubstitution. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is chosen to scavenge the HCl byproduct without competing in the reaction.
-
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dioxane under an inert atmosphere (N₂).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add DIPEA (1.1 eq) to the solution.
-
Slowly add morpholine (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Validation & Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Workup: Quench the reaction with water and extract the product with a solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved via column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
-
Rationale: The remaining chlorine atoms at C4 and C6 are now activated for substitution by a stronger nucleophile or under more forcing conditions. Using aqueous ammonia or a solution of ammonia in a sealed vessel at elevated temperatures drives the reaction to completion. [5] * Procedure:
-
Place the purified 2-morpholino-4,6-dichloropyrimidine (1.0 eq) into a pressure-rated reaction vessel.
-
Add a solution of aqueous ammonia (e.g., 28-30%) or a saturated solution of ammonia in a solvent like 1,4-dioxane.
-
Seal the vessel and heat to 80-120 °C for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for these conditions.
-
-
Validation & Monitoring: The reaction is monitored by LC-MS until the starting material is consumed. The product will have a distinct molecular weight and a significantly shorter retention time on a reverse-phase column due to increased polarity.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated to remove excess ammonia and solvent. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or cold water) to remove impurities, filtered, and dried under vacuum to yield the final product.
-
Pharmacological Profile and Relevance in Drug Discovery
The true value of the 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold lies in its proven potential as a kinase inhibitor. [6]
Mechanism of Action: The Kinase Hinge Binder
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The 2,4-diaminopyrimidine core is a classic "hinge-binder". It forms two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the interactions of the adenine ring of ATP. [2]This competitive inhibition blocks the kinase's catalytic function, thereby disrupting the downstream signaling pathway.
Caption: Competitive inhibition of ATP binding by an aminopyrimidine scaffold.
Therapeutic Applications
Derivatives of this scaffold have been investigated as inhibitors for a multitude of kinases implicated in cancer and inflammatory diseases, including:
-
Polo-like Kinase (PLK) and Aurora Kinase (AURK): These are critical regulators of mitosis, and their inhibition is a validated strategy for cancer therapy. [6]* Phosphoinositide 3-Kinase (PI3K): A central node in cell growth and survival pathways, frequently dysregulated in cancer. [7][8]* Focal Adhesion Kinase (FAK): Involved in cell migration and adhesion, making it a target for metastatic cancers. [9] The specific substitution pattern—diamino groups at C4/C6 and a morpholine at C2—provides a well-defined vector for further optimization. The amino groups secure the molecule in the hinge, while the morpholine group typically extends towards the solvent-exposed region of the binding pocket, where it can be further modified to enhance selectivity and potency.
Standard Analytical and Characterization Workflows
Ensuring the identity, purity, and structural integrity of a synthesized compound is non-negotiable. A multi-pronged analytical approach provides a self-validating system.
Analytical Workflow
Caption: Standard workflow for chemical synthesis validation and characterization.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess purity and provide a quantitative measure of the compound relative to any impurities.
-
Typical Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Detection: UV-Vis detector set at ~254 nm and ~280 nm.
-
-
Rationale: This method separates compounds based on polarity. The acidic modifier ensures sharp peak shapes by protonating basic sites on the molecule. A gradient elution is essential to resolve both polar and non-polar impurities in a single run. [10]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol: Typically coupled with HPLC (LC-MS). Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to its basic nitrogen atoms.
-
Expected Result: A prominent ion peak corresponding to [M+H]⁺ at m/z 196.22.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural confirmation by mapping the H and C atoms. [11][12] * Expected ¹H NMR Signals (in DMSO-d₆):
-
~7.0-8.0 ppm: A singlet for the C5 proton on the pyrimidine ring.
-
~6.0-7.0 ppm: Broad singlets for the protons of the two amino groups (NH₂).
-
~3.6-3.8 ppm: A multiplet (triplet-like) for the 4 protons on the morpholine ring adjacent to the oxygen (-CH₂-O).
-
~3.4-3.6 ppm: A multiplet (triplet-like) for the 4 protons on the morpholine ring adjacent to the pyrimidine nitrogen (-CH₂-N).
-
-
Rationale: DMSO-d₆ is a common solvent for polar, hydrogen-bonding compounds. The chemical shifts are predictions based on analogous structures and provide a unique fingerprint for structural verification. [7][13]
-
Conclusion
2-(4-Morpholinyl)-4,6-pyrimidinediamine stands as an exemplary scaffold for modern drug discovery. While not a widely studied molecule in its own right, its architecture is a masterclass in rational drug design, combining a potent, hinge-binding diaminopyrimidine core with a solubility- and ADME-enhancing morpholine moiety. The synthetic pathways are robust and scalable, relying on fundamental principles of heterocyclic chemistry. Its clear potential as a kinase inhibitor places it and its analogs at the forefront of research into targeted therapies for oncology and beyond. The analytical methodologies outlined here provide a clear, self-validating path to ensure the quality and integrity of this and related compounds, empowering researchers to push the boundaries of therapeutic innovation.
References
-
Gudimella, S. K., Al-Tel, T. H., Al-Qawasmeh, R. A., Al-Sawalha, M., & Al-Tel, T. H. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(21), 6548. [Link]
-
Chen, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(11), 3326. [Link]
-
Marchenko, K. I., Kyrychenko, A. V., & Kolos, N. M. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Scientia Pharmaceutica, 92(1), 8. [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]
-
PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
-
Piaz, V. D., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(18), 4259. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114761. [Link]
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Chemsrc. (n.d.). 2-(Methylthio)-6-(4-morpholinylmethyl)-4-pyrimidinamine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of selected 2,4-diaminopyrimidines (163–168). Retrieved from [Link]
-
ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
-
PrepChem.com. (n.d.). Synthesis of 2,6-diamino-4-(2,4-dichlorophenoxy)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4987. [Link]
-
Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5192. [Link]
-
García, A., et al. (2009). 4,6-Diamino-2-morpholino-5-nitrosopyrimidine: a polarized molecular structure within hydrogen-bonded sheets. Acta Crystallographica Section C, 65(Pt 12), o598-o600. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 214-220. [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
CAS Common Chemistry. (n.d.). N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]
-
PubMed. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold: A Privileged Core for Kinase Inhibitor Design
Abstract
The 2,4-diaminopyrimidine scaffold, and specifically its 2-(4-morpholinyl)-4,6-pyrimidinediamine variant, represents a cornerstone in the rational design of kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from this core structure, with a particular focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. We will dissect the structural features that confer potency and selectivity, detail the experimental methodologies for characterizing their inhibitory activity, and present a comprehensive understanding of their cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold: A Foundation for Kinase Inhibition
The 2,4-diaminopyrimidine core is a bioisostere of the adenine base in ATP, allowing it to effectively compete for the ATP-binding site of a wide range of protein kinases. This inherent binding capability makes it a "privileged scaffold" in medicinal chemistry. The amino groups at the 2 and 4 positions of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition[1].
The incorporation of a morpholine moiety at the 2-position further enhances the drug-like properties of these inhibitors. The morpholine ring is a versatile functional group that can:
-
Improve Physicochemical Properties: The morpholine group enhances aqueous solubility and can improve pharmacokinetic parameters[2].
-
Form Additional Hydrogen Bonds: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming additional interactions within the ATP-binding pocket to increase potency[3].
-
Provide a Vector for Further Modification: The morpholine ring can be further substituted to explore the surrounding binding pocket and optimize selectivity for a particular kinase.
Derivatives of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold have been successfully developed as inhibitors of a diverse array of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs). However, one of the most prominent applications of this scaffold has been in the development of potent and selective inhibitors of the PI3K signaling pathway.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention[4].
The PI3K/AKT/mTOR Signaling Cascade
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream substrates, including mTORC1, leading to the promotion of cell growth and proliferation.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Inhibition by 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives
Derivatives based on the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold act as ATP-competitive inhibitors of PI3K. They bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade[5]. This inhibition leads to a decrease in the phosphorylation of AKT and its downstream effectors, such as S6 kinase (S6K), ultimately resulting in the suppression of cancer cell growth and proliferation.
A prominent example of a pan-PI3K inhibitor utilizing a related scaffold is ZSTK474 . This compound potently inhibits all four class I PI3K isoforms[2][5]. Structural studies have shown that the oxygen of one of the morpholino groups acts as a hydrogen bond acceptor with the hinge residue Val828 in the ATP binding pocket of PI3Kδ[3].
Experimental Characterization of Inhibitor Activity
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel kinase inhibitor. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess the impact on signaling pathways, and functional assays to measure the effect on cell viability and proliferation.
In Vitro Kinase Inhibition Assay
The primary method for determining the potency of a kinase inhibitor is through an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition [6][7]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 2.5 µL of a solution containing the purified PI3K isoform (e.g., PI3Kα, β, δ, or γ) to each well.
-
Initiation of Reaction: Add 5 µL of a substrate solution containing ATP and the lipid substrate (e.g., PIP2).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Table 1: Inhibitory Activity of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| ZSTK474 | 16 | 44 | 4.6 | 49 | [2] |
| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | [8] |
Western Blot Analysis of Downstream Signaling
To confirm that the inhibitor is acting on the intended pathway within a cellular context, Western blotting is used to measure the phosphorylation status of key downstream proteins. A reduction in the phosphorylation of AKT (at Ser473) and S6K (at Thr389) upon treatment with the inhibitor is indicative of PI3K pathway inhibition.
Experimental Protocol: Western Blot for p-AKT and p-S6K [9][10]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473) and phospho-S6K (Thr389) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease in a dose-dependent manner with inhibitor treatment.
Cell Viability and Proliferation Assay
The ultimate goal of a kinase inhibitor in an oncology setting is to reduce cancer cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Proliferation Assay [11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curve.
Conclusion and Future Directions
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold has proven to be a highly successful starting point for the development of a wide range of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP and the beneficial properties imparted by the morpholine group make it a valuable tool in the arsenal of medicinal chemists. The in-depth characterization of the mechanism of action of these compounds, through a combination of biochemical and cell-based assays, is crucial for their advancement as potential therapeutic agents.
Future efforts in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and the exploration of novel derivatives that can overcome mechanisms of drug resistance. The continued application of structure-based drug design, coupled with a thorough understanding of the underlying biology of kinase signaling, will undoubtedly lead to the discovery of new and effective therapies based on this remarkable scaffold.
References
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (n.d.). Retrieved from [Link]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed. (n.d.). Retrieved from [Link]
- Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., ... & Yamori, T. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556.
- Wang, Y., Chen, J., Li, Y., & Zhang, Y. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6245.
- Li, X., Li, Y., Wang, C., Li, Y., Zhang, Y., & Wang, X. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324887.
- Alqarni, M. H., Al-Malki, J. S., Al-Ghamdi, S. S., Al-Ghamdi, A. A., Al-Zahrani, M. H., Al-Ghamdi, K. M., ... & El-Sharkawy, A. A. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-20.
- Zhang, Y., Liu, Y., Wang, C., Li, Y., Li, X., & Wang, X. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529.
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
- Kim, S. J., Kim, S. H., Kim, J. H., Kim, J. H., Kim, S. H., & Kim, J. H. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e69476.
-
ResearchGate. (n.d.). Western Blotting using p70-S6K antibody? Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of ZSTK474 and related phosphatidylinositol 3‐kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
-
Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed. (n.d.). Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - Semantic Scholar. (n.d.). Retrieved from [Link]
-
A novel combination of CDK4/6 and PI3K inhibitors exhibits highly synergistic activity and translational potential in Ewing sarcoma | bioRxiv. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (n.d.). Retrieved from [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). Retrieved from [Link]
-
Graphviz. (n.d.). Intro to DOT language. Retrieved from [Link]
-
Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of previously reported pyrimidine-based kinase... Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. (A)... Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 7. promega.com [promega.com]
- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
"2-(4-Morpholinyl)-4,6-pyrimidinediamine" biological activity
An In-depth Technical Guide to the Biological Activity of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its Derivatives
Authored by a Senior Application Scientist
Introduction: The Pyrimidinediamine Scaffold and the Significance of Morpholine Substitution
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleic acids and a plethora of biologically active molecules.[1] The di-amino substituted pyrimidine, or pyrimidinediamine, serves as a privileged structure in drug discovery, offering multiple points for chemical modification and interaction with biological targets. The incorporation of a morpholine moiety is a common and often effective strategy in the design of kinase inhibitors and other therapeutic agents. The morpholine ring can enhance aqueous solubility, improve pharmacokinetic properties, and form crucial hydrogen bonds with target proteins, thereby increasing potency and selectivity. This guide will provide an in-depth exploration of the biological activities of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its structurally related derivatives, focusing on their mechanisms of action, key experimental validations, and therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Signaling Pathways
Derivatives of morpholinyl-pyrimidinediamine have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.
Dual Inhibition of EGFR and FGFR in Non-Small Cell Lung Cancer (NSCLC)
Activation of the FGF2-FGFR1 autocrine pathway has been identified as a resistance mechanism to EGFR inhibitors in NSCLC.[2] This has spurred the development of dual inhibitors targeting both pathways. A series of 4,6-pyrimidinediamine derivatives have been synthesized and evaluated for this dual activity.
One notable example, compound BZF 2, demonstrated high selectivity and potent inhibition of both EGFR and FGFR.[2] In NSCLC cell lines with an active FGF2-FGFR1 loop, BZF 2 significantly inhibited cell proliferation, migration, and induced apoptosis and cell cycle arrest.[2] In vivo studies also confirmed the tumor-shrinking capabilities of this compound.[2]
Key Experimental Data:
| Compound | Target | H226 IC50 (μM) | HCC827 GR IC50 (μM) |
| BZF 2 | EGFR/FGFR | 2.11 | 0.93 |
Signaling Pathway: EGFR/FGFR Inhibition
Caption: Inhibition of EGFR and FGFR signaling by BZF 2.
Dual Inhibition of ALK and HDACs in ALK-Addicted Cancers
The combination of inhibiting anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) presents a promising strategy for treating ALK-addicted cancers.[3][4] A series of 2,4-pyrimidinediamine derivatives have been developed as dual ALK and HDAC inhibitors.
Compound 12a from this series showed potent inhibition of both wild-type ALK and HDAC1, leading to stronger antiproliferative activity than the established ALK inhibitor Crizotinib in ALK-positive cancer cell lines.[3][4] The mechanism of action involves the induction of apoptosis and cell cycle arrest, which was confirmed by the downregulation of phosphorylated ALK and upregulation of acetylated histone H3.[3][4]
Key Experimental Data:
| Compound | Target | ALK wt IC50 (nM) | HDAC1 IC50 (nM) |
| 12a | ALK/HDAC1 | 25.3 | 48.6 |
Inhibition of the PI3K/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and proliferation, and its dysregulation is common in many cancers.[5][6] Several pyrimidine derivatives containing a morpholine group have been developed as potent inhibitors of PI3K and/or the mammalian target of rapamycin (mTOR), a key downstream effector of PI3K.[6][7][8]
For instance, a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were designed as highly potent and selective ATP-competitive inhibitors of mTOR.[7] Optimization of this series led to compounds with subnanomolar IC50 values against mTOR and excellent selectivity over PI3Kα.[7] These compounds also demonstrated potent activity in cellular proliferation assays.[7]
More recently, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized as orally bioavailable PI3K inhibitors.[8][9] One compound, 17p, exhibited significant inhibitory activity against PI3Kα and PI3Kδ, with good isoform selectivity against other PI3K isoforms and mTOR.[9] This compound induced dose-dependent apoptosis in ovarian cancer cells.[9]
Signaling Pathway: PI3K/mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Dual Inhibition of VEGFR2 and FGFR1
Tumor angiogenesis is a complex process driven by multiple signaling pathways, with VEGFR2 and FGFR1 playing crucial roles.[10] The development of dual inhibitors targeting both receptors can help overcome resistance to single-agent anti-angiogenic therapies.[10] A series of 4,6-disubstituted pyrimidine derivatives have been designed as dual VEGFR2/FGFR1 inhibitors.[10]
One of the lead compounds, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (8b), showed potent inhibitory activity against both VEGFR2 and FGFR1 and moderate antiproliferative activity against A549 and KG-1 cell lines.[10]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Morpholinopyrimidine derivatives have been investigated for their anti-inflammatory properties.[11][12]
A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[11][12] Two compounds, V4 and V8, were particularly effective at inhibiting NO production at non-cytotoxic concentrations.[11][12] Further investigation revealed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[11][12]
Anti-parasitic Activity
The pyrimidinediamine scaffold has also been explored for the treatment of infectious diseases. Chagas' disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America.[13] A high-throughput screening campaign identified a series of 2,4-diamino-6-methylpyrimidines as potential therapeutic agents against the intracellular form of the parasite.[13] These compounds were found to be cytocidal and did not act via the common anti-fungal target TcCYP51, suggesting a novel mechanism of action.[13]
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.
-
Reagents and Materials:
-
Cell lysate from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Experimental Workflow: From Compound Synthesis to Biological Evaluation
Caption: A typical workflow for the discovery and development of novel kinase inhibitors.
Conclusion
The 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their ability to potently and often selectively inhibit key signaling pathways has positioned them as attractive candidates for the development of novel therapeutics for cancer, inflammatory disorders, and infectious diseases. The continued exploration of the structure-activity relationships within this chemical class, coupled with advanced experimental validation, will undoubtedly lead to the discovery of new and improved clinical candidates.
References
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 10. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Therapeutics: A Technical Guide to the Identification and Validation of Targets for 2-(4-Morpholinyl)-4,6-pyrimidinediamine-Based Compounds
Abstract
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors against a range of therapeutic targets, most notably protein kinases. The journey from a promising chemical entity to a validated therapeutic agent is contingent on the precise identification and rigorous validation of its molecular target(s). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies for the successful target identification and validation of novel compounds based on this ubiquitous scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold and the Imperative of Target Identification
The 2-(4-morpholinyl)-4,6-pyrimidinediamine core is a recurring motif in a multitude of kinase inhibitors. Its chemical tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone for the design of targeted therapies. Derivatives of this scaffold have been successfully explored as inhibitors of diverse kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and the Phosphoinositide 3-kinase (PI3K)/mTOR signaling axis.[1][2][3]
The initial discovery of a biologically active molecule, often through phenotypic screening, marks the beginning of a critical phase: target deconvolution.[4][5][6][7] Identifying the specific molecular target(s) of a compound is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct molecular interactions of a compound is fundamental to explaining its biological effects.
-
Lead Optimization: A known target guides medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Profiling: Off-target activities are a major cause of adverse effects. Early identification of unintended targets can mitigate late-stage clinical failures.
-
Biomarker Development: Knowledge of the target and its signaling pathway enables the development of biomarkers to select patient populations and monitor treatment response.
This guide will navigate the multifaceted process of target identification and validation, presenting a logical and experimentally robust workflow.
A Multi-pronged Approach to Target Identification
No single method for target identification is foolproof. A successful strategy often involves the integration of multiple, complementary approaches to build a compelling case for a specific target.
Chemical Proteomics: Fishing for Targets
Chemical proteomics utilizes a modified version of the small molecule of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[8][9]
This is a powerful and widely used technique for target identification.[10][11] The underlying principle is to immobilize the small molecule on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate, allowing the target protein(s) to bind to the immobilized compound. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Objective: To identify the protein targets of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative from a cancer cell line lysate.
Materials:
-
Test compound and a negative control compound (structurally similar but biologically inactive).
-
NHS-activated agarose beads.
-
Cancer cell line (e.g., a line sensitive to the compound's anti-proliferative effects).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of the free compound).
-
Mass spectrometer (e.g., Orbitrap or Q-TOF).
Methodology:
-
Probe Synthesis: Synthesize an analog of the test compound with a linker arm suitable for immobilization (e.g., a carboxylic acid or primary amine). Ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently couple the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol. Similarly, immobilize the negative control compound on a separate batch of beads.
-
Cell Lysis: Culture the chosen cancer cell line to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation.
-
Affinity Pulldown: Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (at least 5 washes) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the pulldown with the active compound compared to the negative control.
Computational Approaches: In Silico Target Prediction
Computational methods, such as virtual target screening (VTS), can be employed to predict potential targets for a small molecule.[3][12] VTS involves docking the compound of interest against a large library of protein structures and using scoring functions to predict binding affinities.[3] This approach can help prioritize potential targets for experimental validation.
Workflow: Virtual Target Screening
Objective: To computationally predict the kinase targets of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative.
Methodology:
-
Ligand Preparation: Generate a 3D conformation of the test compound and assign appropriate atom types and charges.
-
Protein Library Preparation: Compile a library of 3D structures of human kinases from the Protein Data Bank (PDB). Prepare these structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Molecular Docking: Dock the prepared ligand into the ATP-binding site of each kinase in the library using a validated docking program (e.g., AutoDock, Glide, or GOLD).
-
Scoring and Ranking: Score the resulting poses based on the predicted binding affinity. Rank the kinases according to their docking scores.
-
Hit Selection: Identify the top-ranking kinases as potential targets for further experimental validation.
Rigorous Target Validation: From Biochemical to Cellular Confirmation
Once a list of putative targets has been generated, a systematic and rigorous validation process is essential to confirm that the compound's biological effects are indeed mediated through these targets.
Biochemical Validation: Direct Target Interaction
Biochemical assays are the first step in validation, aiming to confirm a direct interaction between the compound and the purified target protein.[2]
A variety of assay formats are available to measure the inhibitory activity of a compound against a purified kinase.[1][13][14] These can be broadly categorized into activity assays, which measure the catalytic activity of the kinase, and binding assays, which directly measure the binding of the inhibitor to the kinase.[13]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Gold standard, direct measurement of activity. | Requires handling of radioactive materials. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous, high-throughput. | Requires a suitable fluorescent probe. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET signal between a donor-labeled antibody that recognizes the phosphorylated substrate and an acceptor-labeled component. | Homogeneous, high-throughput, low background. | Can be prone to compound interference. |
| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase-luciferin reaction. | Universal for any kinase, high sensitivity. | Indirect measurement of kinase activity. |
| KinomeScan™ | A competitive binding assay that measures the ability of a compound to displace a ligand from the active site of a large panel of kinases. | Broad profiling, quantitative Kd determination. | Does not measure enzymatic inhibition directly. |
Experimental Protocol: TR-FRET Kinase Assay
Objective: To determine the IC₅₀ value of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative against a purified kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase substrate (peptide or protein).
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ or HTRF®).
-
Assay buffer.
-
384-well microplate.
-
Plate reader capable of TR-FRET measurements.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate for the optimized reaction time at room temperature.
-
Stop Reaction and Detection: Add the TR-FRET detection reagents to stop the reaction and initiate the detection signal. Incubate for the recommended time.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Validation: Target Engagement and Downstream Effects
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step.[15]
Several technologies have been developed to directly measure the binding of a compound to its target in live cells.[16][17] The NanoBRET™ Target Engagement assay is a sensitive and quantitative method based on bioluminescence resonance energy transfer (BRET).[18]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative to its target kinase in live cells.
Materials:
-
Cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer that binds to the target kinase.
-
Test compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96- or 384-well plates.
-
Luminometer capable of measuring BRET.
Methodology:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the NanoBRET™ tracer.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized time.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the donor and acceptor emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC₅₀ for target engagement.
Inhibition of a kinase should lead to a measurable change in its downstream signaling pathway and ultimately affect a cellular phenotype.
-
Phospho-protein Analysis: Western blotting or other immunoassays can be used to measure the phosphorylation status of known substrates of the target kinase. A decrease in substrate phosphorylation upon compound treatment provides evidence of target inhibition. Services like KinomeView® Profiling can provide a global overview of changes in cellular phosphorylation.[19]
-
Cellular Phenotypic Assays: If the target kinase is involved in cell proliferation, viability, or migration, the compound's effect on these phenotypes can be assessed in relevant cell lines. A correlation between target engagement and the phenotypic response strengthens the target validation.
Integrated Target Identification and Validation Workflow
A robust and efficient workflow integrates multiple methodologies to build a strong case for a compound's mechanism of action.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Virtual target screening: validation using kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 7. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
- 8. drughunter.com [drughunter.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target Engagement Assays [discoverx.com]
- 17. selvita.com [selvita.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
The 2-(4-Morpholinyl)-4,6-Pyrimidinediamine Scaffold: A Versatile Core for Kinase Inhibitor Design
Abstract
The dysregulation of protein kinases is a fundamental driver of numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the pyrimidine ring has emerged as a "privileged scaffold"—a molecular framework that frequently yields high-affinity ligands for the ATP-binding site of kinases. This technical guide provides an in-depth exploration of the 2-(4-morpholinyl)-4,6-pyrimidinediamine core, a highly adaptable and successful scaffold in the design of potent and selective kinase inhibitors. We will dissect its mechanism of action, explore its application in targeting critical oncogenic pathways, detail robust experimental workflows for its characterization, and synthesize structure-activity relationship (SAR) data to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
The Strategic Advantage of the Pyrimidinediamine Core
The enduring success of the pyrimidine scaffold in kinase inhibitor design is not coincidental; it is rooted in its intrinsic electronic and structural properties that mimic the adenine core of ATP.[1] The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond acceptors, enabling the molecule to anchor itself within the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many ATP-competitive inhibitors.[2]
The 4,6-diaminopyrimidine substitution pattern, in particular, offers several strategic advantages:
-
Dual Hinge Interaction: The two amino groups can form multiple hydrogen bonds with the kinase hinge, significantly enhancing binding affinity.
-
Vectors for Selectivity: The amino groups serve as versatile synthetic handles. By modifying the substituents on these nitrogens, medicinal chemists can introduce chemical moieties that extend into less conserved regions of the ATP pocket, thereby engineering selectivity for specific kinases or even mutant forms of a kinase.[3]
The incorporation of a 2-morpholinyl group further enhances the drug-like properties of the scaffold. The morpholine ring is a popular choice in medicinal chemistry for several reasons:
-
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving the compound's solubility and overall pharmacokinetic profile.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.
-
Favorable Binding Interactions: The morpholine group can form additional interactions with residues in the solvent-exposed region of the ATP-binding site, contributing to potency.[4]
Together, these features make the 2-(4-morpholinyl)-4,6-pyrimidinediamine structure a powerful and versatile starting point for developing inhibitors against a wide array of kinase targets.
Targeting Critical Oncogenic Pathways
Derivatives of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold have been successfully employed to target several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth
The Phosphoinositide 3-Kinase (PI3K) pathway is one of the most frequently activated signaling networks in human cancer.[5] It plays a central role in regulating cell growth, survival, and metabolism. Upon activation, PI3K phosphorylates PIP2 to generate the second messenger PIP3, which in turn activates the kinase Akt. Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell proliferation and survival.
The 2-(4-morpholinyl)pyrimidine core is a key feature in several potent PI3K and mTOR inhibitors.[4][6][7][8] In these inhibitors, the morpholine group often occupies the region of the ATP-binding site that opens towards the solvent, while the pyrimidinediamine core anchors the molecule to the hinge region (Val851 in PI3Kα).[4] This mechanism effectively blocks the kinase's ability to phosphorylate its substrates, leading to the shutdown of this critical pro-survival pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Receptor Tyrosine Kinase (RTK) Pathways: Drivers of Angiogenesis and Proliferation
RTKs such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical for normal cell signaling but are often hijacked by cancer cells to drive growth and angiogenesis.[9] The development of inhibitors that can dually target multiple RTKs is a promising strategy to overcome resistance mechanisms.[10][11]
The 4,6-pyrimidinediamine scaffold has been successfully used to develop dual EGFR/FGFR and VEGFR2/FGFR1 inhibitors.[10][11] In one study, a derivative, BZF2, was identified as a potent dual EGFR/FGFR inhibitor that significantly inhibited the proliferation of non-small cell lung cancer (NSCLC) cells.[10] These inhibitors function by competing with ATP for the kinase domain of the receptors, thereby blocking downstream signaling cascades like the RAS/MAPK pathway and preventing uncontrolled cell division.
Caption: Generalized RTK signaling pathway showing inhibition.
Other Key Kinase Targets
The versatility of the scaffold is further demonstrated by its application in developing inhibitors for other crucial kinase families:
-
Anaplastic Lymphoma Kinase (ALK): Fusions involving the ALK gene are oncogenic drivers in a subset of NSCLC. 2,4-pyrimidinediamine derivatives have been developed as dual ALK and histone deacetylase (HDAC) inhibitors, offering a multi-pronged therapeutic attack.[12]
-
Focal Adhesion Kinase (FAK) and Src: These non-receptor tyrosine kinases are key mediators of cell migration, invasion, and metastasis. The 2,4-diaminopyrimidine core is an attractive scaffold for designing FAK inhibitors.[3] Similarly, related pyrazolopyrimidine cores have shown potent Src inhibitory activity.[13]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[14]
Structure-Activity Relationship (SAR) Insights
Analysis of various published studies reveals key SAR trends that can guide the design of new inhibitors based on the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold.
| Scaffold Position | Modification | Observed Effect on Activity | Target Kinase(s) | Reference |
| C5 of Pyrimidine | Introduction of a cyano group | Enhanced PI3K inhibitory activity | PI3K | [4] |
| N4/N6-Substituent | Substituted anilines | Potent and dual inhibition | EGFR/FGFR | [10] |
| N4/N6-Substituent | Urea-linked aryl groups | Potent dual VEGFR2/FGFR1 inhibition | VEGFR2/FGFR1 | [11] |
| Core Scaffold | Isosteric replacement (e.g., Pyrazolo[3,4-d]pyrimidine) | Potent inhibition, allows for different substitution patterns | mTOR, Src | [6][13] |
Causality Behind SAR: The modifications listed in the table directly influence how the inhibitor fits into the ATP-binding pocket. For example, adding a group at the C5 position can create steric hindrance that disfavors binding to some kinases while enhancing interactions with others, thus tuning selectivity. The larger, more complex groups on the N4/N6 positions are designed to reach into the more variable solvent-exposed regions of the kinase, which is a primary strategy for achieving selectivity among the highly conserved kinase family.
Experimental Characterization Workflow
A robust and self-validating experimental cascade is essential to characterize novel kinase inhibitors accurately.
Caption: A typical workflow for kinase inhibitor characterization.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a commercially available assay like ADP-Glo™.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescence signal.
Self-Validation System:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control (0% Inhibition): DMSO vehicle only (represents full kinase activity).
-
Background Control (100% Inhibition): No kinase added (represents background signal).
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM in 10-point, 3-fold dilutions). This will be the 100x compound plate.
-
Kinase Reaction: a. Prepare a 2x kinase/substrate solution in kinase reaction buffer. The final concentration of kinase and substrate should be optimized based on the manufacturer's recommendations (typically at or below the Km for ATP). b. In a white, 384-well assay plate, add 2.5 µL of the 2x kinase/substrate solution to each well. c. Add 50 nL of the serially diluted compound (or DMSO/control inhibitor) to the appropriate wells. d. Prepare a 2x ATP solution in kinase reaction buffer. e. Initiate the reaction by adding 2.5 µL of the 2x ATP solution to each well. f. Mix briefly on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the negative (0% inhibition) and background (100% inhibition) controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Protocol: Western Blot for Cellular Target Engagement
Principle: This protocol assesses whether the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase within a cellular context, confirming target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Plate cancer cells known to have an active target pathway (e.g., HCC827 GR cells for an EGFR/FGFR inhibitor study[10]) in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours). Include a positive control inhibitor if available.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473). f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis and Validation: a. Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate (e.g., anti-total-Akt) to confirm equal protein loading. b. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal confirms cellular target engagement.
Conclusion and Future Perspectives
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge, combined with the favorable properties imparted by the morpholine ring and the synthetic tractability of the diamino positions, has enabled the development of inhibitors against a broad spectrum of cancer-relevant kinases.
The future of drug design with this scaffold is bright. There is significant potential in developing next-generation inhibitors with enhanced properties:
-
Dual- and Multi-Target Inhibitors: As demonstrated by the successful design of dual EGFR/FGFR and ALK/HDAC inhibitors, this scaffold is well-suited for creating single molecules that can modulate multiple nodes in a cancer signaling network, potentially leading to synergistic efficacy and overcoming resistance.[10][12]
-
Covalent Inhibitors: By incorporating a reactive "warhead" onto the scaffold, it may be possible to design irreversible covalent inhibitors that offer prolonged target inhibition and high potency.[9]
-
Targeting Drug-Resistant Mutants: The synthetic flexibility of the scaffold allows for the rational design of derivatives that can specifically target mutant forms of kinases that are resistant to first-generation therapies.
As our understanding of the kinome and the complex signaling networks in disease continues to grow, versatile and potent chemical scaffolds like 2-(4-morpholinyl)-4,6-pyrimidinediamine will remain indispensable tools in the arsenal of medicinal chemists and drug discovery scientists.
References
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link]
-
Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]
-
Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. ResearchGate. [Link]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold: A Privileged Motif in Kinase Inhibition
An In-depth Technical Guide to its Structure-Activity Relationship (SAR) Studies for Drug Discovery Professionals
The 2,4,6-trisubstituted pyrimidine framework, and specifically the 2-(4-morpholinyl)-4,6-pyrimidinediamine core, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with key cellular targets, primarily focusing on the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[3] By understanding the intricate interplay between chemical structure and biological activity, researchers can rationally design next-generation therapeutics with improved efficacy and safety profiles.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4] The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold has proven to be a versatile template for developing inhibitors that can target different nodes within this pathway, including dual PI3K/mTOR inhibitors.[3]
This guide will dissect the SAR of this scaffold by examining the impact of substitutions at each position of the pyrimidine ring. We will explore how modifications to the morpholine moiety, the diaminopyrimidine core, and appended substituents influence kinase inhibitory potency, isoform selectivity, and cellular activity. Furthermore, we will delve into the experimental methodologies employed to elucidate these relationships, providing a robust framework for researchers in the field.
Deconstructing the SAR of the 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold
The biological activity of compounds based on this scaffold is exquisitely sensitive to the nature and position of its substituents. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.
The Indispensable Role of the Morpholine Moiety
The morpholine group, typically positioned at the C2 or C4 position of the pyrimidine ring, is a recurring and often essential feature for high-potency PI3K inhibition. Pharmacological analyses have consistently demonstrated that the morpholine group acts as a key pharmacophore, with its substitution often leading to a significant decrease in inhibitory activity.[5] This is attributed to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of the kinase.
Substitutions at the C4 and C6 Positions: Tailoring Potency and Selectivity
The C4 and C6 positions of the pyrimidine ring offer significant opportunities for chemical diversification to modulate the compound's activity and selectivity profile.
-
Amino Substituents: The presence of amino groups at these positions is a defining characteristic of the "diamine" aspect of the scaffold. These groups can serve as hydrogen bond donors, further anchoring the inhibitor in the kinase active site.
-
Aromatic and Heterocyclic Groups: Introduction of various aryl and heteroaryl moieties at C4 or C6 has been extensively explored. The nature of these rings and their substitution patterns can dramatically influence inhibitor potency. For instance, in a series of 2,4-disubstituted pyrimidines, the introduction of a 4-hydroxylphenyl group at the C2 position led to a significant enhancement of ERα-binding affinity and VEGFR-2 inhibition.[6]
The C5 Position: A Gateway to Enhanced Interactions
While less frequently modified than other positions, substitutions at the C5 position of the pyrimidine ring can provide an avenue for further optimization. This position is situated near the gatekeeper residue of the kinase binding pocket, and modifications here can influence selectivity.[2] For example, the introduction of a cyano group at the C5 position of a 2,4-dimorpholinopyrimidine core was explored to develop novel PI3K inhibitors with improved properties.[5]
Quantitative Insights: SAR Summarized
The following table summarizes the impact of key structural modifications on the inhibitory activity of 2-(4-morpholinyl)-4,6-pyrimidinediamine analogs against PI3Kα, a representative isoform.
| Compound/Series | C2-Substituent | C4-Substituent | C5-Substituent | C6-Substituent | PI3Kα IC50 (nM) | Reference |
| BKM-120 Analog | Morpholine | Aryl/Heteroaryl | H | Morpholine | 44.6 ± 3.6 | [5] |
| Series A (12a) | Piperidine | Morpholine | H | H | >1000 | [5] |
| Series A (12b) | Pyrrolidine | Morpholine | H | H | >1000 | [5] |
| Series B (17p) | Morpholine | Substituted Aryl | CN | Morpholine | 31.8 ± 4.1 | [5] |
This table is a representative summary. For a comprehensive understanding, refer to the cited literature.
Experimental Workflows for SAR Elucidation
A multi-faceted experimental approach is essential to comprehensively define the SAR of novel kinase inhibitors. This typically involves a tiered screening cascade, starting with biochemical assays and progressing to cell-based and in vivo models.
Biochemical Assays: Direct Measurement of Kinase Inhibition
The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.[7]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay like ADP-Glo™.[8]
Materials:
-
Purified kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to achieve the desired concentration range. The final DMSO concentration in the assay should typically be kept below 1%.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
Add the test compound or DMSO (for control wells).
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Cellular Potency and Pathway Modulation
While biochemical assays provide valuable information on direct target engagement, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess a compound's ability to inhibit cell proliferation, induce apoptosis, and modulate the target signaling pathway within intact cells.[9]
Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[10]
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)[5]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing the Logic: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the PI3K/Akt/mTOR signaling pathway and a typical kinase inhibitor screening workflow.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: A typical kinase inhibitor screening workflow.
Conclusion and Future Directions
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors, particularly targeting the PI3K/mTOR pathway. The SAR landscape of this privileged motif is rich and offers numerous avenues for further optimization. Future efforts in this area will likely focus on fine-tuning selectivity profiles to minimize off-target effects, improving pharmacokinetic properties for better in vivo efficacy, and exploring novel combinations with other therapeutic agents to overcome drug resistance. A continued and thorough investigation of the SAR of this and related scaffolds will undoubtedly pave the way for the discovery of next-generation targeted therapies for cancer and other diseases.
References
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling, 22(4), 85. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(10), 2539-2554. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2023). Frontiers in Chemistry, 11, 1284531. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, e2400163. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. (2020). Bioorganic Chemistry, 99, 103796. [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). European Journal of Medicinal Chemistry, 150, 82-97. [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters, 15(7), 964–971. [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3464-3467. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]
-
In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. (2014). BMC Cancer, 14, 715. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Structure activity relationship. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2014). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 11. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12156–12170. [Link]
-
In vitro drug response assay for inhibitors of PI3K and mTOR in human... (n.d.). ResearchGate. [Link]
-
Chemical structures of some 2,4,6-trisubstituted pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2013). ResearchGate. [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. (2021). Clinical Cancer Research, 27(1), 246–257. [Link]
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2013). MedChemComm, 4(9), 1269-1273. [Link]
-
PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2024). International Journal of Molecular Sciences, 25(3), 1713. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 843622. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465–2476. [Link]
-
Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2022). Molecules, 27(23), 8196. [Link]
-
SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. (n.d.). ResearchGate. [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). Molecules, 27(19), 6214. [Link]
-
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (2011). Clinical Cancer Research, 17(22), 7072–7083. [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2018). Molecules, 23(11), 2776. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European Journal of Medicinal Chemistry, 95, 174-184. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLoS ONE, 9(7), e101965. [Link]
-
pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. (n.d.). Semantic Scholar. [Link]
-
Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry, 10(20), 2387-2401. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4059. [Link]
-
Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. (2016). Molecules, 21(11), 1572. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(14), 5364. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 986–1003. [Link]
-
Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. (2021). Folia Medica, 63(1), 7-16. [Link]
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. (2020). European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1362–1377. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances, 13(20), 13543-13565. [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). Cancers, 15(13), 3486. [Link]
Sources
- 1. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
The Therapeutic Potential of the 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold: A Technical Guide for Drug Discovery
Foreword: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that demonstrate the ability to bind to multiple, distinct biological targets, thereby offering a rich starting point for the development of novel therapeutics. The 2-(4-morpholinyl)-4,6-pyrimidinediamine core is a prime example of such a scaffold. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at various positions, have enabled the generation of a diverse array of potent and selective inhibitors targeting key players in cellular signaling, particularly within the realm of oncology. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the therapeutic applications stemming from this versatile chemical entity, grounded in mechanistic insights and practical experimental considerations.
The 2,4-Diaminopyrimidine Core: A Cornerstone for Kinase Inhibition
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the hinge region of the ATP-binding site of various kinases makes it an attractive scaffold for achieving potent and selective inhibition.[1] This interaction mimics the binding of the adenine portion of ATP, effectively competing with the endogenous substrate and blocking downstream signaling. The morpholine group, frequently attached at the 2-position, often enhances aqueous solubility and metabolic stability, desirable properties for drug candidates.
Therapeutic Applications in Oncology: A Multi-Targeted Approach
The true therapeutic potential of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold is realized through the diverse functionalities that can be introduced at the 4- and 6-positions of the pyrimidine ring. These modifications have led to the discovery of inhibitors targeting a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis.
Dual Inhibition of EGFR and FGFR in Non-Small Cell Lung Cancer (NSCLC)
Resistance to epidermal growth factor receptor (EGFR) inhibitors in NSCLC can be driven by the activation of alternative signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway.[2] This has spurred the development of dual EGFR/FGFR inhibitors. Derivatives of 4,6-pyrimidinediamine have been designed and synthesized to achieve this dual activity.[2]
One such derivative, BZF 2, has demonstrated potent inhibition of both EGFR and FGFR.[2] In preclinical studies involving NSCLC cell lines with an active FGF2-FGFR1 autocrine loop, BZF 2 effectively inhibited cell proliferation, migration, and induced apoptosis and cell cycle arrest.[2] In vivo models also showed significant tumor shrinkage, highlighting the promise of this approach for overcoming resistance to single-agent EGFR therapies.[2]
Quantitative Data: Anti-proliferative Activity of BZF 2 [2]
| Cell Line | IC50 (μM) |
| H226 | 2.11 |
| HCC827 GR | 0.93 |
Targeting Angiogenesis through Dual VEGFR2/FGFR1 Inhibition
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with vascular endothelial growth factor receptor 2 (VEGFR2) and FGFR1 being key mediators. The development of dual VEGFR2/FGFR1 inhibitors offers a strategy to combat resistance to anti-angiogenic therapies that target only the VEGF pathway.[3] 4,6-disubstituted pyrimidine derivatives have been synthesized as potent dual inhibitors of these kinases.[3]
A notable example, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (compound 8b), has shown significant inhibitory activity against both VEGFR2 and FGFR1, along with moderate anti-proliferative effects on cancer cell lines.[3]
Modulating the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4][5] The morpholine moiety is a key structural feature in several PI3K and mTOR inhibitors. Derivatives of 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine have been developed as highly potent and selective ATP-competitive inhibitors of mTOR.[6]
Optimization of these structures has led to compounds with subnanomolar inhibitory concentrations against mTOR.[6] Interestingly, modifications to the 6-aryl substituent can modulate the selectivity profile, yielding either mixed mTOR/PI3K inhibitors or highly selective mTOR inhibitors.[6] This tunability allows for the development of agents tailored to specific cancer genotypes. For instance, gedatolisib, a first-in-class inhibitor of all four class I PI3K isoforms and mTORC1/2, is under review for HR+/HER2- advanced breast cancer, particularly in the PIK3CA wild-type population, addressing a significant unmet clinical need.[7]
Signaling Pathway: The PI3K/AKT/mTOR Cascade
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by pyrimidinediamine derivatives.
Dual Inhibition of ALK and HDACs
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target in certain cancers, but drug resistance remains a challenge.[8] The simultaneous inhibition of histone deacetylases (HDACs) has been proposed as a strategy to enhance the efficacy of ALK inhibitors.[8][9] Novel 2,4-pyrimidinediamine derivatives have been designed as dual ALK and HDAC inhibitors.[8][9]
Compound 12a from one such study demonstrated potent inhibition of both wild-type ALK and HDAC1, leading to stronger anti-proliferative activity than the approved ALK inhibitor Ceritinib in ALK-positive cancer cell lines.[8] This effect was attributed to the induction of apoptosis and cell cycle arrest, confirmed by the downregulation of phosphorylated ALK and upregulation of acetylated histone H3.[8]
Experimental Protocols for Evaluation
The development of novel therapeutics based on the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold necessitates a robust pipeline of experimental evaluation. The following outlines key methodologies frequently employed in the preclinical assessment of these compounds.
Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory activity of the synthesized compounds against the target kinase(s).
-
Methodology:
-
Recombinant kinase is incubated with the test compound at various concentrations.
-
A specific substrate (e.g., a peptide) and ATP are added to initiate the kinase reaction.
-
The extent of substrate phosphorylation is quantified, often using methods like fluorescence-based assays or radiometric assays.[10]
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated.
-
Cellular Proliferation Assays
-
Objective: To assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines.
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple precipitate.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compounds on the phosphorylation status and expression levels of key proteins in the target signaling pathway.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, acetylated histone H3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The resulting signal is detected, providing a semi-quantitative measure of protein levels.
-
Experimental Workflow: From Synthesis to In Vivo Testing
Caption: A generalized workflow for the preclinical evaluation of novel pyrimidinediamine derivatives.
Future Perspectives and Conclusion
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold has proven to be a remarkably fruitful starting point for the development of targeted cancer therapies. The ability to readily modify this core structure has allowed for the generation of inhibitors with diverse and often dual-target specificities, addressing the complexity of cancer signaling and the challenges of acquired resistance. Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the substitutions to enhance selectivity for specific kinase isoforms, thereby minimizing off-target effects and improving the therapeutic index.
-
Combination Therapies: Exploring the synergistic effects of these pyrimidinediamine derivatives with other anticancer agents, including chemotherapy and immunotherapy.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in their target kinases.
References
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic Chemistry. [Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]
-
The present and future of PI3K inhibitors for cancer therapy. Cellular and Molecular Life Sciences. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Research Square. [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. [Link]
-
Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. [Link]
-
pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Semantic Scholar. [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. [Link]
-
FDA Grants Priority Review to Gedatolisib for Advanced Breast Cancer. Targeted Oncology. [Link]
Sources
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Morpholino-Pyrimidine Derivatives in Oncology Research
Introduction: The Strategic Importance of the Morpholino-Pyrimidine Scaffold in Kinase Inhibition
The landscape of targeted cancer therapy is dominated by the pursuit of small molecules that can selectively inhibit the kinases driving oncogenic signaling. Within this pursuit, the pyrimidine ring has emerged as a privileged scaffold, forming the core of numerous approved and investigational drugs.[1] Its nitrogen-containing heterocyclic structure serves as an effective bioisostere for the purine base of ATP, enabling competitive inhibition at the kinase hinge region. This guide focuses on a particularly successful class of these compounds: pyrimidine derivatives featuring a morpholine substitution.
The morpholine moiety is not merely a passive substituent; it plays a critical and active role in defining the pharmacological profile of these inhibitors. The oxygen atom within the morpholine ring frequently acts as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of target kinases.[2][3] This interaction can significantly enhance both potency and selectivity.[4][5] Furthermore, the morpholine group often improves the physicochemical properties of the compound, such as aqueous solubility, which is a crucial factor for drug development.[5]
This technical guide provides an in-depth exploration of morpholino-pyrimidine derivatives in cancer research. We will dissect their mechanism of action against critical oncogenic pathways, provide detailed protocols for their evaluation, and present a framework for understanding their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation kinase inhibitors.
Part 1: Key Molecular Targets and Mechanisms of Action
Morpholino-pyrimidine derivatives have demonstrated inhibitory activity against several critical families of kinases implicated in cancer cell proliferation, survival, and growth. The versatility of the scaffold allows for fine-tuning of selectivity, leading to compounds that can target distinct signaling nodes.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a high-priority target for therapeutic intervention.[2] Morpholino-pyrimidine derivatives have been extensively developed as potent inhibitors of PI3K and/or mTOR.[3][6]
Mechanism of Inhibition: These compounds function as ATP-competitive inhibitors. The pyrimidine core docks into the adenine-binding region of the kinase domain, while the morpholine ring forms a crucial hydrogen bond with the hinge region, a common feature for inhibitors of this pathway.[2] By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby abrogating the entire signaling cascade. Dual PI3K/mTOR inhibitors are of particular interest as they can simultaneously block upstream signaling and the mTORC1/2 complexes, potentially overcoming feedback loop mechanisms that can arise from single-target inhibition.[2]
Figure 1: Inhibition of the PI3K/mTOR pathway by morpholino-pyrimidine derivatives.
Representative Compounds and In Vitro Activity:
| Compound ID | Target(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 10j | PI3Kα | 920 | A549 | 8.77 | [6] |
| mTOR | 1100 | PC-3 | 10.2 | [6] | |
| MCF-7 | 11.5 | [6] | |||
| Hela | 14.3 | [6] | |||
| HepG2 | 9.54 | [6] |
Cyclin-Dependent Kinases (CDKs): Gatekeepers of the Cell Cycle
Uncontrolled cell division is a hallmark of cancer, and the cell cycle is tightly regulated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[7] Inhibition of CDKs, particularly CDK4 and CDK6 which govern the G1-S phase transition, is a clinically validated strategy for treating certain cancers.[8] Pyrimidine-based scaffolds are common among CDK inhibitors, and morpholine-containing derivatives have been developed to target this kinase family.[7][9]
Mechanism of Inhibition: Like other kinase inhibitors, these compounds compete with ATP for binding to the catalytic site of the CDK/cyclin complex. By preventing the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), they block the release of the E2F transcription factor. This action prevents the transcription of genes required for DNA synthesis, leading to a G1 phase cell cycle arrest.[9] Some derivatives also show potent activity against transcriptional CDKs like CDK9, which can induce apoptosis by downregulating anti-apoptotic proteins like Mcl-1.[9]
Figure 2: G1-S phase arrest via CDK4/6 inhibition by morpholino-pyrimidine derivatives.
Receptor Tyrosine Kinases (EGFR, FGFR): Initiators of Oncogenic Signaling
The Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) families are key players in cell signaling that, when aberrantly activated through mutation, amplification, or fusion, can drive tumor growth and survival.[10][11] Pyrimidine-based inhibitors have been highly successful in targeting these receptors, and dual inhibitors targeting both EGFR and FGFR are being explored to overcome resistance mechanisms.[12]
Mechanism of Inhibition: These inhibitors bind to the ATP pocket in the intracellular kinase domain of the receptor. This prevents autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades such as the MAPK and PI3K/Akt pathways. Several approved drugs, like Osimertinib, are based on a pyrimidine core and effectively inhibit EGFR activity.[10]
Figure 3: Blocking of EGFR/FGFR signaling by morpholino-pyrimidine inhibitors.
Part 2: Core Experimental Workflows for Inhibitor Characterization
The evaluation of a novel kinase inhibitor requires a multi-faceted approach, moving from biochemical validation of target engagement to cellular assays of function and finally to in vivo efficacy models. The following protocols represent a standard cascade for characterizing morpholino-pyrimidine derivatives.
In Vitro Kinase Assay
Scientific Rationale: The first and most critical step is to confirm that the compound directly inhibits the enzymatic activity of its intended kinase target. In vitro kinase assays isolate the kinase, substrate, and inhibitor from the complexities of a cellular environment to provide a direct measure of enzymatic inhibition, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a concentrated kinase buffer (e.g., 20x stock) containing Tris-HCl, NaCl, and DTT.[13]
-
Reconstitute recombinant purified kinase (e.g., PI3Kα, CDK4/CyclinD1) in kinase buffer to a working concentration (e.g., 50 nM).[14]
-
Prepare the specific substrate for the kinase (e.g., a peptide substrate, PIP2 for PI3K).
-
Prepare a solution of ATP at a concentration near its Km for the specific kinase.
-
Serially dilute the test compound (morpholino-pyrimidine derivative) in DMSO to create a range of concentrations.
-
-
Assay Execution:
-
In a 96- or 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[14]
-
Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the reaction product. This is the most variable step and depends on the assay format:
-
Radiometric: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate via scintillation counting or autoradiography.
-
Luminescence/Fluorescence: Use a system like ADP-Glo™, which measures the amount of ADP produced by quantifying it as a luminescent signal. This is a common, non-radioactive method.[15]
-
TR-FRET/FP: These methods use antibody-based detection of the phosphorylated substrate.[15]
-
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 4: General workflow for an in vitro biochemical kinase assay.
Cell Viability/Cytotoxicity Assay
Scientific Rationale: After confirming direct target inhibition, the next logical step is to determine if this translates to a functional anti-cancer effect in a cellular context. Cell viability assays measure the compound's ability to reduce the proliferation or kill cancer cells. This provides a cellular IC50 (or GI50, growth inhibition 50), which is a crucial metric for assessing a compound's potency in a more biologically relevant system.
Detailed Protocol (MTT/MTS Assay):
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).[1]
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Count the cells and dilute to a predetermined seeding density (e.g., 2,000-10,000 cells/well) in a 96-well plate.
-
Allow cells to adhere and recover by incubating overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholino-pyrimidine inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified period, typically 48-72 hours.
-
-
Viability Measurement:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.
-
If using MTT, a solubilization solution (e.g., DMSO or acidic isopropanol) must be added to dissolve the formazan crystals. MTS forms a soluble product, simplifying the workflow.
-
Read the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50/GI50 value.
-
Western Blotting for Pathway Modulation
Scientific Rationale: Western blotting is an indispensable tool to verify that the inhibitor is engaging its target within the cell and producing the expected downstream consequences.[16] For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of its direct substrate and subsequent downstream signaling proteins. This assay provides mechanistic proof of action.[17]
Detailed Protocol:
-
Sample Preparation:
-
Seed cancer cells in 6-well or 10 cm plates and grow until they reach ~70-80% confluency.
-
Treat the cells with the morpholino-pyrimidine inhibitor at various concentrations (e.g., 0.5x, 1x, 5x the cellular IC50) for a defined time period (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[18]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[18]
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific to the target of interest overnight at 4°C.[18] Key antibodies for this work would include:
-
Phospho-Akt (Ser473) and total Akt
-
Phospho-S6K and total S6K
-
Phospho-Rb and total Rb
-
A loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities. A dose-dependent decrease in the phosphorylated protein relative to the total protein and loading control confirms on-target pathway inhibition.
-
Figure 5: Workflow for Western Blot analysis of pathway modulation.
Part 3: In Vivo Efficacy Assessment
Scientific Rationale: While in vitro data is essential, demonstrating anti-tumor activity in a living organism is the crucial prerequisite for any potential therapeutic. Animal models, particularly mouse xenograft models, are the standard for preclinical efficacy testing.[19] These studies assess the ability of the compound to inhibit tumor growth at a tolerable dose, providing critical information on its therapeutic window and potential for clinical translation.
Methodology for Xenograft Models:
-
Model Establishment:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human cells.[20]
-
Human cancer cells (the same lines used for in vitro testing) are harvested and injected subcutaneously into the flank of the mice.[20]
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
-
Dosing and Monitoring:
-
Mice are randomized into groups (e.g., vehicle control, test compound at different doses, positive control/standard-of-care drug).
-
The morpholino-pyrimidine inhibitor is administered according to a predetermined schedule (e.g., once daily) and route (e.g., oral gavage, intraperitoneal injection). The formulation and dosing are informed by prior pharmacokinetic (PK) studies.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume ≈ 0.5 x Length x Width²).
-
Animal body weight and general health are monitored as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to confirm target inhibition in the tumor tissue) and histological examination.
-
Conclusion and Future Directions
The morpholino-pyrimidine scaffold represents a highly successful and versatile platform for the development of targeted kinase inhibitors in oncology. Its ability to be tailored for potency and selectivity against key drivers of cancer—including the PI3K/mTOR, CDK, and RTK pathways—underscores its continued importance in drug discovery. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial biochemical characterization to preclinical proof-of-concept.
Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities, compounds that can overcome known resistance mutations, and novel dual-inhibitors that co-target synergistic pathways to achieve more durable anti-tumor responses.
References
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry. Available at: [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. Available at: [Link]
-
Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
In vitro kinase assay. (2023). protocols.io. Available at: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (N/A). Pharmaceutical Chemistry Journal. Available at: [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (N/A). Seminars in Oncology. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (N/A). Molecules. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). New Journal of Chemistry. Available at: [Link]
-
Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (N/A). Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Drug Discovery News. Available at: [Link]
-
In vitro NLK Kinase Assay. (N/A). Bio-protocol. Available at: [Link]
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (N/A). Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Developments in Cyclin-Dependent Kinase (CDK) PROTAC in Cancer Therapy. (2025). Molecules. Available at: [Link]
-
Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (N/A). International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). Molecules. Available at: [Link]
-
Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mouse Models of Cancer Study. (2023). JoVE. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. (2022). Molecular Pharmaceutics. Available at: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (N/A). Journal of Medicinal Chemistry. Available at: [Link]
-
The Development of FGFR Inhibitors. (N/A). Targeted Oncology. Available at: [Link]
-
In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]
-
Introduction to EGFR inhibitors. (2015). YouTube. Available at: [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. Available at: [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (N/A). ResearchGate. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. Available at: [Link]
-
Can alternative models really replace animal testing?. (2026). Drug Discovery News. Available at: [Link]
-
The Development of FAK Inhibitors: A Five-Year Update. (N/A). Molecules. Available at: [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. (N/A). Molecules. Available at: [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (N/A). Acta Pharmaceutica Sinica B. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2022). European Journal of Medicinal Chemistry. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
-
Drug Efficacy Testing in Mice. (N/A). Current Protocols in Pharmacology. Available at: [Link]
-
FAK inhibitors as promising anticancer targets: present and future directions. (N/A). Future Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. In vitro kinase assay [protocols.io]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Mouse Models of Cancer Study [jove.com]
An In-depth Technical Guide to 2-(4-Morpholinyl)-4,6-pyrimidinediamine
This technical guide provides a comprehensive overview of 2-(4-Morpholinyl)-4,6-pyrimidinediamine, a heterocyclic organic compound featuring a pyrimidine core substituted with a morpholine ring and two amino groups. Due to the limited direct research on this specific molecule, this guide synthesizes information from closely related analogues to provide insights into its chemical characteristics, probable synthesis, and potential biological significance for researchers, scientists, and drug development professionals.
Introduction to the 2,4,6-Substituted Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleobases essential for life. The substitution pattern on this ring system dictates the molecule's three-dimensional shape, electronic properties, and ultimately its biological function. The presence of amino groups at the C4 and C6 positions, as seen in 4,6-diaminopyrimidines, provides key hydrogen bond donor and acceptor sites, which are crucial for interactions with biological targets such as enzymes and receptors.[1] The incorporation of a morpholine moiety at the C2 position introduces a bulky, polar, and conformationally flexible group that can influence solubility, metabolic stability, and target binding affinity.[2]
Molecular Properties and Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-(4-Morpholinyl)-4,6-pyrimidinediamine | N/A |
| CAS Number | 122324-16-7 | [3] |
| Molecular Formula | C₈H₁₃N₅O | N/A |
| Molecular Weight | 195.22 g/mol | [3] |
| Canonical SMILES | C1COCCN1C2=NC(=NC(=C2)N)N | N/A |
Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine: A Proposed Pathway
Direct, published synthesis protocols for 2-(4-Morpholinyl)-4,6-pyrimidinediamine are scarce. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted diaminopyrimidines. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.
A likely starting material for this synthesis is 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a stepwise substitution. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than those at C4 and C6. This allows for the selective introduction of the morpholine group first, followed by amination.
Below is a proposed, detailed experimental protocol for the synthesis.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Morpholino-4,6-dichloropyrimidine
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol (EtOH) or isopropanol, add triethylamine (Et₃N) (1.1 eq) as a base to neutralize the HCl byproduct.
-
Slowly add morpholine (1.0 eq) to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-morpholino-4,6-dichloropyrimidine.
Step 2: Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
-
Dissolve the 2-morpholino-4,6-dichloropyrimidine (1.0 eq) from the previous step in a sealed reaction vessel with a suitable solvent like ethanol.
-
Add an excess of aqueous ammonia or bubble ammonia gas through the solution.
-
Heat the mixture in the sealed vessel to a temperature typically ranging from 100-150 °C. The use of a sealed vessel is crucial due to the volatility of ammonia.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Evaporate the solvent to dryness. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
This proposed synthesis is based on the general reactivity of halopyrimidines and provides a logical and feasible route to the target compound.
Potential Biological Activities and Therapeutic Applications
While there is no specific biological data for 2-(4-Morpholinyl)-4,6-pyrimidinediamine, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological activities. This allows for informed speculation on its potential therapeutic applications.
Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[5] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amino groups at the C4 and C6 positions can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, leading to potent and selective inhibition.
Several studies have demonstrated that substituted 4,6-diaminopyrimidines can act as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of 4,6-pyrimidinediamine have been investigated as dual inhibitors of EGFR and Fibroblast Growth Factor Receptor (FGFR), which are key targets in non-small cell lung cancer (NSCLC).[6]
-
Anaplastic Lymphoma Kinase (ALK): 2,4-Pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and Histone Deacetylases (HDACs) for the treatment of ALK-addicted cancers.[5]
-
Polo-like Kinase 4 (PLK4): Novel aminopyrimidine derivatives have shown potent inhibitory activity against PLK4, a key regulator of centriole duplication and a target in cancer therapy.[7]
The morpholine group in 2-(4-Morpholinyl)-4,6-pyrimidinediamine can occupy the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and modulating pharmacokinetic properties.
Caption: Putative binding mode of the title compound in a kinase active site.
Other Potential Applications
-
Antimicrobial Activity: The diaminopyrimidine structure is also a key feature of dihydrofolate reductase (DHFR) inhibitors like trimethoprim, which are used as antibiotics.[1] Therefore, 2-(4-Morpholinyl)-4,6-pyrimidinediamine could be explored for its potential antibacterial or antiparasitic properties.
-
Central Nervous System (CNS) Activity: The morpholine ring is present in several CNS-active drugs. While speculative, the title compound could be investigated for its potential effects on neurological targets.
Conclusion and Future Directions
2-(4-Morpholinyl)-4,6-pyrimidinediamine is a chemical entity with a confirmed structure but limited published research. Based on the well-documented biological activities of its constituent chemical motifs—the 4,6-diaminopyrimidine core and the morpholine ring—this compound represents a promising scaffold for further investigation, particularly in the area of kinase inhibition for oncology applications.
Future research should focus on:
-
The development and optimization of a reliable synthetic protocol.
-
In vitro screening against a panel of kinases to identify potential biological targets.
-
Evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-likeness.
-
Structural biology studies, such as co-crystallization with target proteins, to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related substituted pyrimidine compounds in drug discovery and development.
References
- Kaur, R., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: A review of patent literature.
-
Li, T., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2480. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1160. [Link]
- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(8), 756.
-
Gour, P., et al. (2015). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 20(10), 18947-18961. [Link]
- Fassihi, A., et al. (2014). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences, 9(4), 265-276.
-
Shchelkunov, S. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6268. [Link]
- Abdel-Maksoud, M. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-25.
- Norman, M. H., et al. (2016). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 515-520.
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 1043-1056. [Link]
- Bansal, G., et al. (2011). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Asian Journal of Chemistry, 23(1), 164.
-
Noreen, M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6960-6970. [Link]
- Nelson, R. G., & Rosowsky, A. (1998). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 42(11), 2963-2973.
- Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2, 4-diamino-pyrrolo-pyrimidines. Journal of the Indian Chemical Society, 54(1-3), 229-231.
- English, J. P., & Clark, J. H. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
-
Rojas, H., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(1), M1565. [Link]
- Singh, U. P., et al. (2011). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Der Pharma Chemica, 3(1), 328-334.
-
Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]
-
PDB-101. Diaminopyrimidine. [Link]
- Sharma, P., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. RASAYAN Journal of Chemistry, 4(2), 359-363.
- El-Subbagh, H. I., et al. (1999). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Archiv der Pharmazie, 332(1), 11-16.
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-morpholinopyrimidin-2,6-diamine: Synthesis, Characterization, and Therapeutic Potential
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its inherent ability to engage in diverse biological interactions has led to the development of drugs spanning oncology, infectious diseases, and inflammation. Within this vast chemical space, 4-morpholinopyrimidin-2,6-diamine emerges as a compound of significant interest. This technical guide provides a comprehensive overview of its foundational research, from rational synthesis design and characterization to the exploration of its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for investigating this promising molecule.
Rationale and Design Strategy
The design of 4-morpholinopyrimidin-2,6-diamine is predicated on the established pharmacological importance of both the diaminopyrimidine core and the morpholine moiety.
-
The 2,6-Diaminopyrimidine Core: This structural motif is a well-established pharmacophore. The two amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as kinases and other enzymes. Notably, substituted 4,6-diaminopyrimidines have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer therapy.[1] Furthermore, the diaminopyrimidine structure is a known antifolate, interfering with the metabolism of folic acid, which is crucial for cell growth and proliferation.[2]
-
The Morpholine Moiety: The incorporation of a morpholine ring is a common strategy in drug design to enhance physicochemical properties. It can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The oxygen atom in the morpholine ring can also participate in hydrogen bonding, further influencing target engagement.
The strategic combination of these two fragments in 4-morpholinopyrimidin-2,6-diamine suggests a molecule with the potential for targeted biological activity and favorable drug-like properties.
Synthesis of 4-morpholinopyrimidin-2,6-diamine
Synthesis of the Key Intermediate: 4-Chloro-2,6-diaminopyrimidine
4-Chloro-2,6-diaminopyrimidine serves as a crucial building block. It is a crystalline solid with a molecular weight of 144.56 g/mol and a melting point of 199-202 °C.[3][4] Its preparation typically involves the chlorination of 2,6-diaminopyrimidine using a suitable chlorinating agent like thionyl chloride.[3]
Table 1: Physicochemical Properties of 4-Chloro-2,6-diaminopyrimidine [3][4]
| Property | Value |
| Molecular Formula | C4H5ClN4 |
| Molecular Weight | 144.56 g/mol |
| Appearance | White to Pale Yellow Solid |
| Melting Point | 199-202 °C |
| Solubility | Slightly soluble in water |
| pKa | 3.66 ± 0.10 (Predicted) |
Proposed Synthetic Pathway
The synthesis of the target compound can be achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom at the C4 position of 4-chloro-2,6-diaminopyrimidine is displaced by morpholine. This reaction is analogous to the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine from 4,6-dichloropyrimidine and morpholine.[5]
Diagram 1: Proposed Synthesis of 4-morpholinopyrimidin-2,6-diamine
Caption: A proposed synthetic route to 4-morpholinopyrimidin-2,6-diamine.
Detailed Experimental Protocol
Objective: To synthesize 4-morpholinopyrimidin-2,6-diamine via nucleophilic substitution.
Materials:
-
4-Chloro-2,6-diaminopyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2,6-diaminopyrimidine (1 equivalent) in DMF.
-
Addition of Reagents: Add morpholine (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x 100 mL) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-morpholinopyrimidin-2,6-diamine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Potential Biological Activities and Therapeutic Targets
Based on the structural features of 4-morpholinopyrimidin-2,6-diamine, several potential biological activities can be hypothesized, providing a roadmap for its pharmacological evaluation.
Anti-inflammatory Activity
Derivatives of morpholinopyrimidine have been investigated for their anti-inflammatory properties.[5][6] Specifically, certain compounds have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6]
Diagram 2: Potential Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of the NF-κB pathway by 4-morpholinopyrimidin-2,6-diamine.
Experimental Workflow for Anti-inflammatory Screening:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cytotoxicity Assay: Determine the non-toxic concentration range of the compound using an MTT or similar assay.
-
NO Production Assay: Treat cells with LPS in the presence or absence of the compound and measure NO production in the culture supernatant using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from treated cells and quantify the mRNA expression levels of iNOS and COX-2.
-
Protein Expression Analysis (Western Blot): Analyze the protein levels of iNOS and COX-2 in cell lysates.
Anticancer Activity
The diaminopyrimidine scaffold is present in several anticancer agents. Substituted 4,6-diaminopyrimidines have been identified as potential inhibitors of EGFR, making them promising candidates for the treatment of certain cancers.[1]
Diagram 3: Potential EGFR Inhibition Pathway
Caption: Potential mechanism of action of 4-morpholinopyrimidin-2,6-diamine as an EGFR inhibitor.
Experimental Workflow for Anticancer Screening:
-
Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., A549 for lung cancer) using assays like MTT or CellTiter-Glo to determine its cytotoxic or cytostatic effects.
-
Kinase Inhibition Assays: Perform in vitro kinase assays to directly measure the inhibitory activity of the compound against EGFR and other relevant kinases.
-
Western Blot Analysis: Investigate the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK) in treated cancer cells.
-
Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining to assess the induction of apoptosis.
Antimicrobial and Other Potential Activities
The diaminopyrimidine core is also a feature of some antimicrobial agents. For instance, metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol have demonstrated antibacterial and antibiofilm activities.[7] Therefore, it would be prudent to evaluate 4-morpholinopyrimidin-2,6-diamine for its potential antimicrobial effects.
Future Directions and Conclusion
4-morpholinopyrimidin-2,6-diamine represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The hypothesized anti-inflammatory and anticancer activities, grounded in the known pharmacology of its constituent moieties, offer clear avenues for future research.
References
-
Krasavin, M., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
Reddy, G. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]
-
Pérez, M., et al. (2010). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. PubMed. [Link]
-
Reddy, G. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Various Authors. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. [Link]
-
Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Greco, W. R., et al. (1981). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. PubMed. [Link]
-
Hamarawf, R. O., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. [Link]
- Harnden, M. R., & Jarvest, R. L. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Sihauli Chemicals Pvt Ltd. (n.d.). 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India. Sihauli Chemicals. [Link]
-
PubChem. (n.d.). 2,5-Diamino-4,6-dichloropyrimidine. National Institutes of Health. [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine: A Detailed Technical Guide
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of pyrimidine are integral to the structure of nucleic acids and have been successfully developed as kinase inhibitors for cancer therapy.[2][3] Among these, 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its analogues are of significant interest to researchers in drug discovery and development. The incorporation of a morpholine moiety can enhance the pharmacological properties of a molecule, while the diamino-pyrimidine core serves as a crucial pharmacophore for interacting with various biological targets.[4][5]
This technical guide provides a comprehensive overview of a robust and reproducible protocol for the laboratory-scale synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine. The narrative emphasizes the rationale behind the chosen synthetic strategy and experimental parameters, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine is most effectively achieved through a sequential nucleophilic aromatic substitution (SNAr) pathway. This strategy leverages the differential reactivity of halogen substituents on a pyrimidine ring. The chosen starting material, 2,4,6-trichloropyrimidine, offers three reactive sites for substitution. The order of substitution is critical for the successful synthesis of the target compound.
The proposed synthetic route involves a three-step process:
-
Selective Monosubstitution with Morpholine: The first step involves the selective reaction of 2,4,6-trichloropyrimidine with one equivalent of morpholine. The C2 position of the pyrimidine ring is generally more electrophilic than the C4 and C6 positions, facilitating a regioselective substitution. This initial reaction is crucial for installing the morpholine moiety at the desired position.
-
Diamination of the Dichloro-intermediate: The resulting 4,6-dichloro-2-(4-morpholinyl)pyrimidine is then subjected to amination. This step introduces the two amino groups at the C4 and C6 positions.
-
Purification and Characterization: The final product is purified using standard laboratory techniques and characterized to confirm its identity and purity.
This stepwise approach allows for controlled functionalization of the pyrimidine core, leading to the desired product with good yield and purity.
Visualizing the Synthesis Workflow
The overall synthetic workflow can be visualized as a sequence of chemical transformations, each with specific reagents and conditions leading to the final product.
Caption: A flowchart illustrating the key stages in the synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Part 1: Synthesis of 4,6-Dichloro-2-(4-morpholinyl)pyrimidine
This initial step involves a nucleophilic substitution of one chlorine atom on the 2,4,6-trichloropyrimidine ring with morpholine.[6] The presence of a base is essential to neutralize the HCl generated during the reaction.
Reaction Scheme:
Caption: Chemical reaction for the synthesis of the dichloro-intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 1.83 g (10 mmol) |
| Morpholine | C₄H₉NO | 87.12 | 0.87 g (10 mmol) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.11 g (11 mmol) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed for extraction |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed for washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add morpholine (0.87 g, 10 mmol) dropwise at room temperature.
-
Following the addition of morpholine, add triethylamine (1.11 g, 11 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure 4,6-dichloro-2-(4-morpholinyl)pyrimidine.
Part 2: Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
The second step involves the substitution of the remaining two chlorine atoms with amino groups. This is typically achieved by heating the dichloro-intermediate with a source of ammonia, such as a solution of ammonia in an alcohol.
Reaction Scheme:
Caption: Chemical reaction for the synthesis of the final product.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5 mmol scale) |
| 4,6-Dichloro-2-(4-morpholinyl)pyrimidine | C₈H₉Cl₂N₃O | 234.08 | 1.17 g (5 mmol) |
| Ethanolic Ammonia Solution (7N) | NH₃ in C₂H₅OH | - | 20 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for extraction |
| Water | H₂O | 18.02 | As needed for washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |
Procedure:
-
Place 4,6-dichloro-2-(4-morpholinyl)pyrimidine (1.17 g, 5 mmol) in a sealed pressure vessel.
-
Add the ethanolic ammonia solution (20 mL, 7N).
-
Seal the vessel and heat the reaction mixture at 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by TLC if feasible.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a mixture of dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Safety and Handling Precautions
-
2,4,6-Trichloropyrimidine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Morpholine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with proper PPE.
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled and corrosive. Use in a well-ventilated area or fume hood.
-
Ethanolic Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. The pressure vessel should be handled with extreme care, and the reaction should be conducted behind a blast shield.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol detailed in this guide presents a reliable and logical pathway for the synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine. By understanding the principles of nucleophilic aromatic substitution on the pyrimidine core, researchers can effectively synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The provided step-by-step instructions, coupled with the rationale for the synthetic design, aim to empower scientists to confidently reproduce and adapt this methodology for their specific research needs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413529, N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
PubMed. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 2-(4-morpholinyl)-4,6-pyrimidinediamine, a key intermediate in the synthesis of various bioactive compounds.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining high-purity material essential for downstream applications. This document elucidates the scientific principles behind the chosen purification strategies, including recrystallization and column chromatography, and provides methods for assessing purity using High-Performance Liquid Chromatography (HPLC).
Introduction: The Importance of Purity for 2-(4-Morpholinyl)-4,6-pyrimidinediamine
This guide is structured to provide not just procedural steps, but also the underlying rationale, enabling scientists to adapt and troubleshoot the protocols effectively.
Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.
Physicochemical Properties
Based on its structure, which features a polar morpholine ring and two amine groups, 2-(4-morpholinyl)-4,6-pyrimidinediamine is expected to be a polar molecule. This polarity governs its solubility in various organic solvents and its retention behavior in chromatographic systems. A related compound, 2-amino-4-morpholin-4-yl-pyrimidine, has a calculated LogP of -0.1, indicating its hydrophilic nature.[4]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | ~196.23 g/mol | Standard for small molecules. |
| Polarity | High | Soluble in polar solvents; strong interaction with polar stationary phases like silica gel. |
| Hydrogen Bond Donors | 2 (from the amine groups) | Influences solubility and chromatographic behavior. |
| Hydrogen Bond Acceptors | 5 (nitrogens and oxygen) | Influences solubility and chromatographic behavior. |
| Predicted Solubility | Sparingly soluble in non-polar solvents, more soluble in polar protic and aprotic solvents. | Guides solvent selection for recrystallization and chromatography. |
Potential Impurities
Impurities in a sample of 2-(4-morpholinyl)-4,6-pyrimidinediamine can originate from starting materials, by-products of the synthesis, or subsequent degradation. Common synthetic routes for pyrimidine derivatives may result in the following impurities[5]:
-
Unreacted Starting Materials: Such as 2-chloro-4,6-diaminopyrimidine or morpholine.
-
By-products: Resulting from incomplete reactions or side reactions.
-
Isomers: Positional isomers that may have formed during synthesis.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as dimethylformamide (DMF) or ethanol.
Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol 1: Recrystallization of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
Causality Behind Experimental Choices: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Given the polar nature of the target compound, polar protic solvents are a good starting point.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents such as ethanol, isopropanol, acetonitrile, and water. Observe the solubility at room temperature and upon heating. A mixture of solvents (e.g., ethanol/water) can also be effective.
-
Dissolution: In an appropriately sized flask, add the crude 2-(4-morpholinyl)-4,6-pyrimidinediamine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be aided by scratching the inside of the flask with a glass rod to induce crystal formation. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Rationale |
| Ethanol | Polar Protic | Often a good choice for compounds with hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds. |
| Water | Very Polar Protic | May be used in combination with a more organic solvent like ethanol. |
| Ethyl Acetate | Moderately Polar | May be useful for removing less polar impurities. |
For compounds that are highly soluble in solvents like DMF or DMSO at room temperature, a diffusion crystallization method can be employed, where a non-solvent (like dichloromethane or cyclohexane) is allowed to slowly diffuse into a solution of the compound in DMF or DMSO.[6]
Silica Gel Column Chromatography: For High-Purity Separation
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.
Protocol 2: Silica Gel Column Chromatography
Causality Behind Experimental Choices: The polar nature of 2-(4-morpholinyl)-4,6-pyrimidinediamine suggests that it will adhere strongly to the polar silica gel. Therefore, a relatively polar mobile phase will be required to elute the compound from the column. The optimal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
Step-by-Step Methodology:
-
TLC Analysis: Spot the crude product on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane with a small amount of triethylamine to reduce tailing of basic compounds). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica gel onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-morpholinyl)-4,6-pyrimidinediamine.
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Purity Assessment: Validating the Success of Purification
Once the purification is complete, it is crucial to assess the purity of the final product. HPLC is a highly sensitive and quantitative method for this purpose.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Behind Experimental Choices: RP-HPLC with a C18 column is a standard method for the analysis of small organic molecules. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable as the pyrimidine ring is a chromophore.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Table 3: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Logical Flow of Purity Determination
Caption: Decision workflow for assessing the purity of the final product using HPLC.
Conclusion
The purification of 2-(4-morpholinyl)-4,6-pyrimidinediamine to a high degree of purity is an essential step for its use in research and development. This guide provides a comprehensive overview of the key purification techniques, namely recrystallization and silica gel column chromatography, along with a validated method for purity assessment by HPLC. By understanding the scientific principles behind these methods, researchers can effectively purify this and similar compounds, ensuring the reliability and accuracy of their subsequent scientific investigations.
References
-
Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. Available at: [Link]
-
Rumpf, T., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(19), 14671–14695. Available at: [Link]
-
González-Gómez, M., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 26(16), 4945. Available at: [Link]
- Hagan, R. L. (1996). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695.
-
Fathalla, W., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(11), 1341. Available at: [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010–8024. Available at: [Link]
-
Li, J., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(7), e2100063. Available at: [Link]
-
Peña-Cabrera, E., et al. (2008). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 6(16), 2958–2963. Available at: [Link]
-
Gupta, A., et al. (1995). Pyrimethamine analysis by enzyme inhibition and HPLC assays. Clinical Chemistry, 41(8 Pt 1), 1147–1151. Available at: [Link]
-
Sahu, S., & Murugan, V. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 324-331. Available at: [Link]
-
Kumar, V., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Advanced Scientific Research, 14(02), 25-33. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Severina, A. I., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(10), 4785-4790. Available at: [Link]
-
Ali, S. A., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(2), 1-11. Available at: [Link]
-
Al-Aani, H., et al. (2023). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 28(12), 4683. Available at: [Link]
-
Schultz, M. D., et al. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 66(21), 14756–14774. Available at: [Link]
Sources
- 1. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 2-(4-Morpholinyl)-4,6-pyrimidinediamine (LY294002) in Cell-Based Assays
Introduction: Unraveling the PI3K/Akt/mTOR Signaling Axis with a Potent Morpholine-Containing Pyrimidine Derivative
The compound 2-(4-morpholinyl)-4,6-pyrimidinediamine, widely recognized in scientific literature as LY294002, is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] This morpholine derivative has become an invaluable tool for researchers investigating the intricacies of the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs fundamental cellular processes including proliferation, survival, metabolism, and growth.[3][4] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4]
LY294002 exerts its inhibitory effect by competing with ATP for the kinase domain of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This blockade of PIP3 production leads to the downstream inactivation of Akt (also known as Protein Kinase B) and subsequently, the mammalian target of rapamycin (mTOR). While a powerful research tool, it is important to note that LY294002 is considered a non-selective inhibitor and may have off-target effects.[1][5]
This comprehensive guide provides a detailed framework for designing and executing cell-based assays to characterize the biological effects of LY294002. We will delve into the mechanistic underpinnings of the PI3K/Akt/mTOR pathway and present a suite of validated protocols, from assessing target engagement to evaluating downstream cellular consequences.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. Its activation is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the recruitment and activation of PI3K, which then catalyzes the production of PIP3. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[4]
Once activated, Akt phosphorylates a multitude of downstream substrates, orchestrating a diverse range of cellular responses. Key among these is the activation of mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth, and the inhibition of pro-apoptotic proteins, thereby promoting cell survival.
Diagram of the PI3K/Akt/mTOR Signaling Pathway and the Point of Inhibition by LY294002
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of LY294002 on PI3K.
Experimental Workflows: A Multi-Faceted Approach to Characterizing LY294002 Activity
A thorough investigation of LY294002's cellular effects requires a combination of assays to confirm target engagement, assess downstream signaling, and quantify the ultimate phenotypic outcomes.
Diagram of the Experimental Workflow for LY294002 Characterization
Caption: A structured workflow for the cellular characterization of LY294002.
Protocol 1: Assessment of PI3K/Akt Pathway Inhibition by Western Blotting
Western blotting is a cornerstone technique for monitoring the phosphorylation status of key proteins within the PI3K/Akt pathway, providing direct evidence of LY294002's target engagement and downstream effects.[6][7]
Principle:
This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473, a key indicator of Akt activation, in cell lysates following treatment with LY294002. A decrease in the p-Akt signal relative to total Akt indicates successful inhibition of the PI3K pathway.
Materials:
-
Cell line with a constitutively active PI3K pathway (e.g., cancer cell lines with PTEN loss or PIK3CA mutations)
-
Complete cell culture medium
-
LY294002 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of LY294002 (e.g., 0, 1, 5, 10, 20, 50 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
-
Stripping and Re-probing for Total Akt:
-
To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed for total Akt.[6]
-
Incubate the membrane in a stripping buffer (commercially available or lab-prepared) for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total Akt.
-
Data Analysis and Interpretation:
-
Quantify the band intensities for p-Akt and total Akt using densitometry software.
-
Calculate the ratio of p-Akt to total Akt for each treatment condition.
-
A dose-dependent decrease in the p-Akt/total Akt ratio indicates effective inhibition of the PI3K pathway by LY294002.
| Parameter | Recommended Condition | Rationale |
| Cell Line | High basal p-Akt levels | Ensures a detectable signal window for inhibition. |
| LY294002 Concentration Range | 0.1 - 50 µM | Covers the typical IC50 range for PI3K inhibition.[2] |
| Treatment Duration | 1 - 24 hours | Allows for assessment of both acute and sustained pathway inhibition. |
| Protein Loading | 20 - 30 µg | Ensures sufficient protein for detection while avoiding overloading. |
| Primary Antibody Dilution | As per manufacturer's datasheet | Optimizes signal-to-noise ratio. |
Protocol 2: Cell Viability and Proliferation Assays
Assessing the impact of LY294002 on cell viability and proliferation provides a crucial phenotypic readout of its biological activity. Several robust and high-throughput methods are available.
Principle:
These assays measure cellular parameters such as metabolic activity (MTT, MTS), ATP content (CellTiter-Glo®), or membrane integrity (cytotoxicity assays) to determine the effect of the inhibitor on cell survival and growth.
A. MTT/MTS Assay (Metabolic Activity)
-
Mechanism: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of LY294002 for 24, 48, or 72 hours.
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
B. CellTiter-Glo® Luminescent Cell Viability Assay (ATP Content)
-
Mechanism: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.[8]
-
Step-by-Step Protocol:
-
Follow the same cell seeding and treatment protocol as for the MTT/MTS assay.
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the LY294002 concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
A dose-dependent decrease in cell viability demonstrates the cytotoxic or cytostatic effect of LY294002.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS | Metabolic activity | Inexpensive, well-established | Can be affected by changes in cellular metabolism |
| CellTiter-Glo® | ATP content | High sensitivity, wide linear range | More expensive than colorimetric assays |
Protocol 3: In-Cell Western™ Assay for High-Throughput Analysis of Akt Phosphorylation
For higher throughput screening, the In-Cell Western™ (or cell-based ELISA) assay provides a quantitative method to measure protein phosphorylation directly in fixed and permeabilized cells in a microplate format.[9]
Principle:
Cells are cultured, treated, fixed, and permeabilized in a 96- or 384-well plate. Two primary antibodies, one specific for the phosphorylated target (e.g., p-Akt) and another for a normalization protein (e.g., total Akt or a housekeeping protein), are added simultaneously. These are then detected with spectrally distinct fluorescently-labeled secondary antibodies. The fluorescence intensity is measured using an imaging system.
Materials:
-
96- or 384-well clear-bottom black plates
-
Cell line of interest
-
LY294002
-
Formaldehyde (for fixation)
-
Triton™ X-100 or Saponin (for permeabilization)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies: Mouse anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Fluorescently-labeled secondary antibodies: Goat anti-mouse IgG (e.g., IRDye® 800CW) and Goat anti-rabbit IgG (e.g., IRDye® 680RD)
-
Wash buffer (e.g., PBS with 0.1% Tween® 20)
-
Fluorescent plate reader or imager
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Treat with a dose range of LY294002 for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.1% Triton™ X-100) for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the two primary antibodies (anti-p-Akt and anti-total Akt) in blocking buffer overnight at 4°C.
-
Wash the cells multiple times with wash buffer.
-
Incubate with a cocktail of the two fluorescently-labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Data Analysis:
-
Wash the cells extensively.
-
Acquire images of the plate using a two-channel fluorescent imager.
-
Quantify the fluorescence intensity in each channel for each well.
-
Calculate the ratio of the p-Akt signal to the total Akt signal.
-
Data Analysis and Interpretation:
-
The normalized ratio of p-Akt to total Akt provides a quantitative measure of pathway inhibition.
-
Plotting this ratio against the LY294002 concentration allows for the determination of an IC50 value for target inhibition in a cellular context.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for characterizing the cellular effects of the PI3K inhibitor LY294002. By combining biochemical methods to confirm target engagement with phenotypic assays to assess the functional consequences, researchers can gain a comprehensive understanding of this compound's mechanism of action. These assays are not only applicable to LY294002 but can also be adapted for the evaluation of other small molecule inhibitors targeting the PI3K/Akt/mTOR pathway and other signaling cascades. As our understanding of cellular signaling continues to evolve, the development and refinement of such cell-based assays will remain critical for advancing drug discovery and basic research.
References
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
- Duffy, M. J., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 45-56.
-
RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
-
Wikipedia. (n.d.). LY294002. Retrieved from [Link]
Sources
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. raybiotech.com [raybiotech.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Evaluating "2-(4-Morpholinyl)-4,6-pyrimidinediamine" in ALK and HDAC Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual ALK and HDAC Inhibition
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical player in cellular signaling, governing processes like cell proliferation and survival.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), chromosomal rearrangements lead to the formation of oncogenic ALK fusion proteins.[3][4] These fusion proteins result in constitutive activation of ALK, driving uncontrolled cell growth through downstream pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT.[3][5][6] Consequently, ALK has emerged as a key therapeutic target, with several small-molecule inhibitors approved for the treatment of ALK-positive cancers.[4]
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7][8] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[8][9] Aberrant HDAC activity is a common feature in cancer, contributing to the silencing of tumor suppressor genes.[7][9] HDAC inhibitors work by inducing hyperacetylation of histones, which relaxes the chromatin structure and reactivates the expression of these silenced genes, ultimately leading to cell cycle arrest and apoptosis.[8][9]
Recent research has illuminated a compelling strategy in cancer therapy: the simultaneous inhibition of both ALK and HDACs.[10][11] This dual-inhibition approach has been shown to have synergistic anti-proliferative effects in ALK-positive cancer cells.[12] The compound "2-(4-Morpholinyl)-4,6-pyrimidinediamine" belongs to the 2,4-pyrimidinediamine class of molecules, derivatives of which have demonstrated potent dual inhibitory activity against both ALK and HDACs.[10][11][12] This document provides detailed protocols for the biochemical evaluation of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" as a potential dual inhibitor of ALK and HDACs.
Proposed Dual-Inhibitory Action of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
Caption: Proposed dual inhibition of ALK and HDAC signaling pathways.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| 2-(4-Morpholinyl)-4,6-pyrimidinediamine | Varies | Varies |
| Recombinant Human ALK, active | Sigma-Aldrich | SRP5031 |
| Universal Kinase Activity Kit | Takara Bio | MK410 |
| Crizotinib (ALK inhibitor positive control) | Selleck Chemicals | S1068 |
| Recombinant Human HDAC1, active | BPS Bioscience | 50051 |
| HDAC Fluorometric Assay Kit | Cayman Chemical | 700180 |
| Trichostatin A (HDAC inhibitor positive control) | Sigma-Aldrich | T8552 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| 384-well, black, flat-bottom assay plates | Corning | 3712 |
| ATP, 10 mM solution | Thermo Fisher | R0441 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl, pH 7.5 | Thermo Fisher | 15567027 |
| MgCl2 | Sigma-Aldrich | M8266 |
| Deionized Water | In-house | N/A |
Protocol 1: ALK Biochemical Inhibition Assay
This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" against recombinant human ALK kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Experimental Workflow: ALK Inhibition Assay
Caption: Workflow for the ALK biochemical inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a 1X kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Compound Dilution: Prepare a 10 mM stock solution of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the Kinase Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: Prepare a dilution series of Crizotinib in the same manner as the test compound.
-
Enzyme Preparation: Dilute the active recombinant ALK enzyme in cold Kinase Buffer to the desired concentration (e.g., 2-5 ng/µL).
-
ATP/Substrate Solution: Prepare a solution containing ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in Kinase Buffer. The final ATP concentration should be at or near the Km for ALK.
-
-
Assay Procedure:
-
Add 5 µL of diluted compound or control (DMSO for 100% activity, Crizotinib for positive control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted ALK enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the ATP/Substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding the detection reagent from a universal kinase activity kit according to the manufacturer's instructions.[13]
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen detection kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: HDAC Fluorometric Inhibition Assay
This protocol describes a fluorometric, cell-free assay to measure the inhibitory effect of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" on HDAC activity. The assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal.[14]
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for the HDAC fluorometric inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare the assay buffer as supplied by the HDAC Fluorometric Assay Kit manufacturer.
-
Compound Dilution: Prepare a 10 mM stock solution of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" in 100% DMSO. Create a serial dilution series in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Positive Control: Prepare a dilution series of Trichostatin A in the same manner.
-
Enzyme Preparation: Dilute the active recombinant HDAC1 enzyme in cold Assay Buffer to the recommended concentration.
-
Substrate and Developer: Reconstitute the fluorogenic HDAC substrate and developer solution according to the kit's instructions.[15]
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted compound or controls to the appropriate wells.
-
Add 10 µL of the diluted HDAC1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of the HDAC substrate to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding 20 µL of the developer solution to each well.[14]
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[15]
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
-
Data Presentation and Interpretation
The inhibitory activities of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" against ALK and HDAC1 should be summarized in a table for clear comparison.
| Compound | ALK IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |
| 2-(4-Morpholinyl)-4,6-pyrimidinediamine | TBD | TBD |
| Crizotinib (Positive Control) | Reported | N/A |
| Trichostatin A (Positive Control) | N/A | Reported |
TBD: To be determined experimentally. Reported values for controls should align with literature or internal standards.
A potent dual inhibitor would exhibit low nanomolar IC₅₀ values for both ALK and HDAC1.[12] Further characterization could involve selectivity profiling against other kinases and HDAC isoforms to establish a comprehensive understanding of the compound's activity profile.
References
-
Zhang, X., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2377-2388. [Link]
-
Rajendra Prasad, Y., et al. (2011). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 3(4), 309-314. [Link]
-
Hallberg, B., & Palmer, R. H. (2016). Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Society Transactions, 44(1), 1-13. [Link]
-
Voena, C., et al. (2013). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Clinical Cancer Research, 19(15), 4084-4095. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166-179. [Link]
-
Yu, Y., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. European Journal of Medicinal Chemistry, 223, 113672. [Link]
-
Zhang, X., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2377-2388. [Link]
-
Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]
-
Wang, Y., et al. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules, 29(3), 696. [Link]
-
Wikipedia. (2024). Histone deacetylase inhibitor. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]
-
Lu, L., et al. (2019). Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 62(21), 9476-9504. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
Li, Z., & Zhu, W. G. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1825. [Link]
-
Wikipedia. (2024). Anaplastic lymphoma kinase. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. [Link]
-
Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. Retrieved from [Link]
-
D'Arcangelo, D., et al. (2014). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience (Elite Edition), 6, 183-191. [Link]
-
Kim, Y., et al. (2019). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(1), 114-118. [Link]
-
ACS Omega. (2022). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. [Link]
-
Patsnap Synapse. (2024). What are HDAC inhibitors and how do they work?. Retrieved from [Link]
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
-
Varella-Garcia, M., et al. (2011). Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment. Clinical Cancer Research, 17(17), 5650-5658. [Link]
-
ResearchGate. (n.d.). General overview of anaplastic lymphoma kinase (ALK) downstream signaling. Retrieved from [Link]
-
Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Rosell, R., et al. (2015). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology, 7(1), 32-47. [Link]
-
Promega. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
Gummadi, V. R., et al. (2010). Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity. ACS Medicinal Chemistry Letters, 1(6), 259-263. [Link]
Sources
- 1. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Screening 2-(4-Morpholinyl)-4,6-pyrimidinediamine as a Focal Adhesion Kinase (FAK) Inhibitor
Authored by: A Senior Application Scientist
Introduction: The Rationale for Targeting FAK in Oncology
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in the progression of various solid tumors.[1][2] Overexpression and heightened activity of FAK are frequently correlated with increased malignancy, tumor growth, and metastasis.[3][4] FAK integrates signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as survival, proliferation, migration, and invasion.[5][6][7] Its central role in these pathways makes it an attractive therapeutic target for the development of novel anti-cancer agents.[1][5] The kinase-dependent functions of FAK, particularly its autophosphorylation at Tyrosine 397 (Y397), are crucial for initiating downstream signaling cascades, including the PI3K/Akt and Src pathways, which are fundamental to tumor progression.[6][8][9]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibitory activity.[10][11] Specifically, the 2,4-diaminopyrimidine core is a well-established pharmacophore found in numerous FAK inhibitors, known to effectively bind within the ATP-binding site of the kinase.[12] This structural precedent provides a strong rationale for screening novel pyrimidine-containing compounds for FAK inhibitory potential. This guide outlines a comprehensive workflow for the evaluation of "2-(4-Morpholinyl)-4,6-pyrimidinediamine" (henceforth referred to as Compound X) as a potential FAK inhibitor.
Compound Profile: 2-(4-Morpholinyl)-4,6-pyrimidinediamine (Compound X)
While not yet established as a FAK inhibitor in the literature, its structural features merit investigation.
| Property | Value | Source |
| IUPAC Name | 4-morpholin-4-ylpyrimidin-2-amine | [13] |
| Molecular Formula | C8H12N4O | [13] |
| Molecular Weight | 180.21 g/mol | [13] |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 5 | [13] |
| Topological Polar Surface Area | 64.3 Ų | [13] |
The FAK Signaling Cascade: A Target for Inhibition
FAK activation is a multi-step process initiated by cell adhesion or growth factor signaling. This leads to the autophosphorylation of FAK at the Y397 residue, creating a high-affinity binding site for Src family kinases. The resulting FAK-Src complex then phosphorylates other substrates, amplifying downstream signals that promote cell motility, survival, and proliferation.[8][14] Inhibition of FAK's kinase activity, particularly the initial autophosphorylation event, is a primary strategy for therapeutic intervention.
Caption: FAK signaling pathway and the point of inhibition.
Screening Workflow for FAK Inhibitor Candidates
A hierarchical screening approach is recommended to efficiently evaluate Compound X. This begins with a cell-free biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity in a physiological context.
Caption: Hierarchical screening workflow for Compound X.
Phase 1: In Vitro Biochemical FAK Kinase Assay
Objective: To determine if Compound X directly inhibits the enzymatic activity of recombinant FAK and to calculate its half-maximal inhibitory concentration (IC50).
Rationale: An in vitro kinase assay provides a clean, direct measure of the compound's ability to inhibit FAK without the complexities of cellular uptake, metabolism, or off-target effects. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Protocol: FAK Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kits.[2][3]
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Compound X (dissolved in DMSO, serial dilutions)
-
Known FAK inhibitor as positive control (e.g., PF-573228)[15]
-
DMSO (vehicle control)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of Compound X in DMSO, then dilute further into the kinase buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Set up Kinase Reaction: In a 96-well plate, add the following in order:
-
5 µL of kinase buffer containing the appropriate dilution of Compound X, positive control, or DMSO vehicle.
-
10 µL of a solution containing FAK enzyme and FAK substrate.
-
10 µL of ATP solution to initiate the reaction.[16]
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[3]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to FAK activity.
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data by setting the DMSO control (maximum activity) to 100% and the positive control inhibitor (or no ATP control) to 0%.
-
Plot the percent inhibition versus the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Expected Outcome for an Active Compound |
| IC50 Value | A low nanomolar to micromolar IC50 value indicates potent inhibition. |
| Dose-Response Curve | A clear sigmoidal curve demonstrating concentration-dependent inhibition. |
Phase 2: Cell-Based FAK Autophosphorylation Assay
Objective: To verify that Compound X can penetrate the cell membrane and inhibit FAK autophosphorylation at Y397 in a cellular environment.
Rationale: This assay validates the biochemical findings in a more physiologically relevant context. Inhibition of FAK phosphorylation at Y397 is a key indicator of target engagement within the cell.[5][17] Western blotting is a standard and reliable method for detecting changes in protein phosphorylation.[18][19]
Protocol: Western Blot for Phospho-FAK (Y397)
Cell Culture and Treatment:
-
Cell Line Selection: Use a cancer cell line known to have high FAK expression and activity (e.g., MDA-MB-231 breast cancer, U-87 MG glioblastoma).[1]
-
Plating: Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal FAK activity, serum-starve the cells for 16-24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of Compound X (based on the IC50 from the in vitro assay) for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Stimulation (Optional): If cells were serum-starved, you can stimulate FAK activity by re-plating on fibronectin or adding a growth factor like VEGF, depending on the cell model.[18]
Lysis and Protein Quantification:
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
Western Blotting Procedure:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel (e.g., 4-12% gradient gel).[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][20]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Y397).[21]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[21]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[21]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total FAK and a loading control like GAPDH or β-actin.
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phospho-FAK signal to the total FAK signal for each sample.
-
Compare the normalized p-FAK levels in Compound X-treated samples to the DMSO control to determine the extent of inhibition.
| Treatment Group | Expected p-FAK (Y397) Level | Expected Total FAK Level |
| DMSO Vehicle Control | High | Unchanged |
| Compound X (Low Conc.) | Slightly Reduced | Unchanged |
| Compound X (High Conc.) | Significantly Reduced | Unchanged |
Conclusion and Future Directions
This guide provides a robust, two-phase framework for the initial screening of 2-(4-Morpholinyl)-4,6-pyrimidinediamine as a novel FAK inhibitor. Positive results from both the in vitro kinase assay and the cellular phosphorylation assay would provide strong evidence for its on-target activity. Such a finding would warrant progression to Phase 3, which involves evaluating the compound's effects on downstream cellular functions, including cell migration, invasion, and proliferation assays, to fully characterize its potential as an anti-cancer therapeutic agent.
References
-
The Development of FAK Inhibitors: A Five-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. (2020). PubMed. Retrieved from [Link]
-
FAK Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
FAK Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
2-Amino-4-morpholin-4-yl-pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
FAK in cancer: mechanistic findings and clinical applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Monitoring Focal Adhesion Kinase phosphorylation dynamics in live cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency. (2025). PubMed. Retrieved from [Link]
-
Functional and clinical characteristics of focal adhesion kinases in cancer progression. (n.d.). Frontiers. Retrieved from [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. Retrieved from [Link]
-
Focal adhesion kinase and p53 signal transduction pathways in cancer. (2010). IMR Press. Retrieved from [Link]
-
Phosphorylation status of FAK and FAK substrates in FAK-/-cells... (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
-
Focal Adhesion Targeting: The Critical Determinant of FAK Regulation and Substrate Phosphorylation. (n.d.). Molecular and Cellular Biology. Retrieved from [Link]
-
A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site... (n.d.). PubMed Central. Retrieved from [Link]
-
The Signaling and Biological Implications of FAK Overexpression in Cancer. (2006). American Association for Cancer Research. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. (2011). PubMed. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1... (n.d.). PubMed Central. Retrieved from [Link]
-
Development of a High-Throughput Fluorescence Polarization Assay to Detect Inhibitors of the FAK-Paxillin Interaction. (2020). Arizona Cancer Center. Retrieved from [Link]
-
2-hydroxy-5-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Western Blot Protocol. (2023). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com.cn [promega.com.cn]
- 4. imrpress.com [imrpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 9. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. In vitro kinase assay [protocols.io]
- 17. Monitoring Focal Adhesion Kinase phosphorylation dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. youtube.com [youtube.com]
- 21. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Investigation of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Analogs in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidinediamine Scaffold as a Privileged Structure in Oncology
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies that target the intricate signaling networks driving tumor progression.[1][2] The pyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of pyrimidinediamine have emerged as promising candidates for the development of targeted cancer therapies. These compounds have been successfully engineered to inhibit a variety of key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK).[3][4]
This document provides a comprehensive guide for the investigation of novel 2,4,6-substituted pyrimidinediamine compounds, exemplified by the core structure of "2-(4-Morpholinyl)-4,6-pyrimidinediamine," in the context of NSCLC research. While direct and extensive research on this specific molecule in NSCLC is not yet widely published, its structural motifs are present in known inhibitors of critical oncogenic pathways. The morpholine group, in particular, is a common feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a central signaling node frequently dysregulated in NSCLC.[5][6]
Therefore, this guide will focus on a plausible and highly relevant mechanism of action for a hypothetical derivative based on the 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold: the inhibition of the PI3K/Akt/mTOR signaling cascade. The protocols and methodologies detailed herein are designed to provide a robust framework for researchers to assess the anti-cancer efficacy and elucidate the mechanism of action of such novel pyrimidinediamine derivatives in NSCLC models.
Part 1: Mechanistic Rationale - Targeting the PI3K/Akt/mTOR Pathway in NSCLC
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in NSCLC, contributing to tumorigenesis and resistance to therapy.[5][6] Therefore, targeting key components of this pathway with small molecule inhibitors represents a promising therapeutic strategy.
Signaling Pathway Overview
The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of a 2-(4-Morpholinyl)-4,6-pyrimidinediamine derivative.
Part 2: Experimental Protocols for Efficacy and Mechanism of Action Studies
This section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of novel pyrimidinediamine derivatives in NSCLC.
In Vitro Evaluation
Objective: To determine the anti-proliferative and cytotoxic effects of the test compound on a panel of NSCLC cell lines.
Rationale: Cell viability assays are fundamental for assessing the initial efficacy of a potential anti-cancer agent. A panel of NSCLC cell lines with different genetic backgrounds should be used to identify sensitive and resistant populations.
Protocol: MTT Assay
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-(4-Morpholinyl)-4,6-pyrimidinediamine derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| NSCLC Cell Line | Description | Typical Seeding Density (cells/well) |
| A549 | Adenocarcinoma; KRAS mutation | 5,000 |
| H460 | Large cell carcinoma; KRAS mutation | 7,500 |
| H1975 | Adenocarcinoma; EGFR L858R/T790M mutations | 10,000 |
| PC-9 | Adenocarcinoma; EGFR exon 19 deletion | 8,000 |
Objective: To confirm that the test compound inhibits the PI3K/Akt/mTOR signaling pathway.
Rationale: Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins in the targeted pathway, providing mechanistic evidence for the compound's action.[7][8]
Protocol:
-
Cell Lysis: Treat NSCLC cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western blot analysis.
In Vivo Evaluation
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Rationale: In vivo models are essential for assessing the overall therapeutic potential of a drug candidate, taking into account factors such as pharmacokinetics and bioavailability.[9]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells (e.g., A549 or H460) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 2-(4-Morpholinyl)-4,6-pyrimidinediamine derivative and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
| Parameter | Description |
| Mouse Strain | Athymic Nude or SCID |
| Cell Line | A549, H460, or other suitable NSCLC line |
| Injection Site | Subcutaneous, flank |
| Tumor Volume Calculation | (Length x Width²) / 2 |
| Treatment Start Volume | 100-150 mm³ |
| Endpoints | Tumor volume, tumor weight, body weight, survival |
Part 3: Data Interpretation and Troubleshooting
-
In Vitro Data: Consistent dose-dependent inhibition of cell viability across multiple NSCLC cell lines suggests broad anti-proliferative activity. A corresponding decrease in the phosphorylation of Akt and downstream effectors like S6K in Western blot analysis would strongly support an on-target effect on the PI3K pathway.
-
In Vivo Data: Significant tumor growth inhibition in xenograft models without excessive toxicity (e.g., significant body weight loss) indicates a promising therapeutic window for the compound.
-
Troubleshooting:
-
High IC50 values: The compound may have low potency or the chosen cell lines may be resistant. Consider testing on a broader panel of cell lines with known PI3K pathway alterations.
-
No change in phosphorylation: The compound may not be cell-permeable or may have an alternative mechanism of action.
-
In vivo toxicity: The compound may have off-target effects. Consider dose-response studies to find a tolerated dose.
-
Conclusion
The 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold represents a promising starting point for the development of novel targeted therapies for NSCLC. By employing the detailed protocols outlined in this guide, researchers can systematically evaluate the efficacy and mechanism of action of new derivatives, with a particular focus on the inhibition of the critical PI3K/Akt/mTOR signaling pathway. This structured approach will facilitate the identification and validation of lead candidates for further preclinical and clinical development.
References
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Evidence-Based Complementary and Alternative Medicine. [Link]
-
The cell viability of NSCLC cell lines (H460, H2170 and A549) and MSC... ResearchGate. [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. [Link]
-
Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC). Translational Lung Cancer Research. [Link]
-
Treating non-small cell lung cancer by targeting the PI3K signaling pathway. Cancer Biology & Medicine. [Link]
-
Preclinical Models for Functional Precision Lung Cancer Research. Cancers. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating non-small cell lung cancer by targeting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Studies of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
Introduction: Targeting Cell Survival Pathways in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including the induction of apoptosis, a crucial process of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] The compound 2-(4-Morpholinyl)-4,6-pyrimidinediamine is a pyrimidine derivative with a morpholine substitution, a feature commonly found in inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3][4]
The PI3K/Akt/mTOR signaling axis is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its hyperactivation is a hallmark of many cancers, promoting cell survival and inhibiting apoptosis.[5][[“]] Therefore, targeting this pathway with small molecule inhibitors is a promising strategy in cancer therapy.[8] This application note provides a detailed experimental framework for investigating the pro-apoptotic effects of 2-(4-Morpholinyl)-4,6-pyrimidinediamine, with a focus on its potential mechanism of action as a PI3K/Akt/mTOR pathway inhibitor.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Survival Pathway
We hypothesize that 2-(4-Morpholinyl)-4,6-pyrimidinediamine induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. In this proposed mechanism, the compound binds to and inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3. This leads to reduced activation of the downstream kinase Akt.[6][9] Deactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins such as Bad and Bax, nor can it activate anti-apoptotic proteins like Bcl-2.[[“]][10] Furthermore, the inhibition of Akt leads to the deactivation of mTOR, a key regulator of protein synthesis and cell growth.[11] The culmination of these events shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and subsequent cell death.
Caption: Proposed mechanism of 2-(4-Morpholinyl)-4,6-pyrimidinediamine-induced apoptosis via PI3K/Akt/mTOR inhibition.
Experimental Design and Workflow
To rigorously test the hypothesis, a multi-faceted experimental approach is required. The following workflow outlines the key stages of the investigation.
Caption: Overall experimental workflow for investigating the pro-apoptotic activity of the compound.
Detailed Protocols
Cell Viability and Dose-Response Assessment
Objective: To determine the cytotoxic effects of 2-(4-Morpholinyl)-4,6-pyrimidinediamine on a selected cancer cell line and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-(4-Morpholinyl)-4,6-pyrimidinediamine (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., staurosporine).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Selected cancer cell line
-
6-well plates
-
2-(4-Morpholinyl)-4,6-pyrimidinediamine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Measurement of Caspase Activity
Objective: To determine if the observed apoptosis is caspase-dependent and to identify the specific caspase pathways involved (initiator vs. effector).
Materials:
-
Selected cancer cell line
-
White-walled 96-well plates
-
2-(4-Morpholinyl)-4,6-pyrimidinediamine
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
At each time point, add the Caspase-Glo® reagent to the wells and incubate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates caspase activation.
Western Blot Analysis of Apoptotic and PI3K/Akt/mTOR Pathway Proteins
Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression levels of key proteins in the PI3K/Akt/mTOR pathway and the Bcl-2 family.
Materials:
-
Selected cancer cell line
-
6-well plates
-
2-(4-Morpholinyl)-4,6-pyrimidinediamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for various time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Data Presentation and Expected Outcomes
The quantitative data from these experiments can be summarized for clear interpretation.
| Assay | Parameter Measured | Expected Outcome with 2-(4-Morpholinyl)-4,6-pyrimidinediamine Treatment |
| Cell Viability | IC50 value | A dose- and time-dependent decrease in cell viability. |
| Annexin V/PI Staining | Percentage of apoptotic cells | A significant increase in the Annexin V-positive cell population. |
| Caspase Activity | Luminescence (RLU) | Increased activity of initiator (Caspase-8, -9) and effector (Caspase-3/7) caspases. |
| Western Blot | Protein expression levels | Decreased phosphorylation of Akt and mTOR. Downregulation of Bcl-2 and upregulation of Bax. Increased levels of cleaved Caspase-3 and cleaved PARP. |
Conclusion
This comprehensive experimental guide provides a robust framework for elucidating the pro-apoptotic effects of 2-(4-Morpholinyl)-4,6-pyrimidinediamine. By systematically evaluating its impact on cell viability, apoptosis induction, caspase activation, and key signaling pathways, researchers can gain valuable insights into its mechanism of action. The anticipated results, pointing towards the inhibition of the PI3K/Akt/mTOR pathway, would position this compound as a promising candidate for further preclinical development in oncology.
References
-
Borsari, C., et al. (2019). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Chirra, N., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research. Available at: [Link]
-
Jiang, M., & Chen, J. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. MedComm. Available at: [Link]
-
Jiang, J., et al. (2023). MRPS9-Mediated Regulation of the PI3K/Akt/mTOR Pathway Inhibits Neuron Apoptosis and Protects Ischemic Stroke. Journal of Molecular Neuroscience. Available at: [Link]
-
Li, Q., et al. (2021). Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. Molecular Biomedicine. Available at: [Link]
-
Mohan, C. D., et al. (2015). Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway. PLoS ONE. Available at: [Link]
-
Peng, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Apoptosis-related signaling in GBA. a PI3k/Akt/mTOR pathway. ResearchGate. Available at: [Link]
-
Saleh, T., et al. (2015). Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry. Available at: [Link]
-
Sánchez-Hernández, I., et al. (2012). Dual inhibition of (V600E)BRAF and the PI3K/AKT/mTOR pathway cooperates to induce apoptosis in melanoma cells through a MEK-independent mechanism. Cancer Letters. Available at: [Link]
-
Szychowski, K. A., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wu, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Yang, Q., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]
-
Zhang, F., et al. (2023). The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter. The Journal of International Medical Research. Available at: [Link]
-
Zhang, J., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. consensus.app [consensus.app]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives in Cell Cycle Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Targeting the Cell Cycle with Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors. The compound "2-(4-Morpholinyl)-4,6-pyrimidinediamine" represents a class of molecules that have garnered significant interest for their potential to modulate cell cycle progression. While various derivatives with this core structure exist, their utility in cell cycle analysis often stems from their ability to inhibit key signaling pathways that govern cell proliferation.[1][2][3] This guide will focus on the application of such compounds, using the well-characterized AKT/p70S6K inhibitor, AT7867, as a representative example to illustrate the principles and protocols for investigating cell cycle effects. AT7867, through its inhibition of the PI3K/AKT/mTOR pathway, serves as an excellent model for understanding how 2-(4-morpholinyl)-4,6-pyrimidinediamine derivatives can be employed as tools in cell cycle research.[4]
Mechanism of Action: The PI3K/AKT/mTOR Pathway and Cell Cycle Regulation
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, and survival.[5][6] Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention. Pyrimidine derivatives, such as AT7867, often function as ATP-competitive inhibitors of kinases within this pathway.[7][8]
Inhibition of the PI3K/AKT/mTOR pathway prevents the G1 to S phase transition of the cell cycle.[9][10] This G1 arrest is a primary mechanism by which these inhibitors exert their anti-proliferative effects.[11] The pathway's control over the cell cycle is mediated through several downstream effectors that regulate the expression and activity of cyclin-dependent kinases (CDKs) and their corresponding cyclins. Specifically, activated AKT can phosphorylate and inactivate the CDK inhibitors p21Cip1 and p27Kip1, promoting cell cycle progression. By inhibiting AKT, compounds like AT7867 can lead to the stabilization of p21 and p27, resulting in the inhibition of CDK2/cyclin E and CDK4/cyclin D complexes, and ultimately, G1 cell cycle arrest.[12]
Figure 1: Simplified signaling pathway of PI3K/AKT/mTOR and its role in G1-S cell cycle transition.
Experimental Workflows for Cell Cycle Analysis
A multi-faceted approach is essential to comprehensively evaluate the effects of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative on the cell cycle. The following workflow outlines the key experiments.
Figure 2: Experimental workflow for assessing the effects of a pyrimidine derivative on the cell cycle.
Detailed Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14]
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative for the specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[15]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[15][16]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and cell aggregates.
-
Acquire the data and analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express).
-
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.[17][18]
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-p21, anti-p27, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5 minutes.[19]
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
-
Data Presentation and Interpretation
The results from the cell cycle analysis experiments can be summarized in tables for easy comparison.
Table 1: Effect of a Pyrimidine Derivative on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55 ± 3.2 | 30 ± 2.5 | 15 ± 1.8 |
| 1 µM | 65 ± 4.1 | 20 ± 2.1 | 15 ± 1.5 |
| 5 µM | 78 ± 5.5 | 12 ± 1.8 | 10 ± 1.3 |
| 10 µM | 85 ± 6.0 | 8 ± 1.2 | 7 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
| Treatment Concentration | Relative Cyclin D1 Expression | Relative p21 Expression | Relative p-AKT/Total AKT |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 1 µM | 0.75 | 1.50 | 0.60 |
| 5 µM | 0.40 | 2.80 | 0.25 |
| 10 µM | 0.15 | 4.20 | 0.05 |
Expression levels are normalized to the vehicle control.
An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S phase is indicative of a G1 cell cycle arrest.[10] This finding, coupled with a decrease in the expression of G1 cyclins (e.g., Cyclin D1) and an increase in CDK inhibitors (e.g., p21), along with reduced AKT phosphorylation, provides strong evidence for the on-target effect of the 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative through the PI3K/AKT pathway.
Conclusion
The use of 2-(4-morpholinyl)-4,6-pyrimidinediamine derivatives, exemplified by compounds like AT7867, offers a powerful approach to dissect the intricacies of cell cycle control. By leveraging their inhibitory effects on key signaling pathways such as PI3K/AKT/mTOR, researchers can induce and study specific cell cycle arrest phenotypes. The detailed protocols and workflows provided in this guide are designed to equip scientists with the necessary tools to rigorously investigate the impact of these compounds on cell cycle progression, thereby advancing our understanding of cellular proliferation and aiding in the development of novel therapeutic strategies.
References
- Vertex AI Search. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
- PubMed. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC.
- NIH. (2022).
- PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
- PMC - NIH. (n.d.).
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- PubMed. (n.d.).
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- PMC - PubMed Central. (n.d.). Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines.
- PubMed. (2023).
- ResearchGate. (n.d.).
- Abcam. (n.d.). Western blot protocol.
- Thermo Fisher Scientific - US. (n.d.). Cell Cycle Assays for Flow Cytometry.
- Anticancer Research. (n.d.).
- PMC - NIH. (n.d.).
- ResearchGate. (2023).
- Sigma-Aldrich. (n.d.).
- Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- NIH. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A.
- PMC - NIH. (2023).
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- ResearchGate. (n.d.). PI3K inhibition causes cell cycle arrest, but not apoptosis, in PIK3CA...
- PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.
- PubMed. (2014).
- AACR Journals. (n.d.). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling.
- ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
- ResearchGate. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal Nerea Cuesta-Gomez PhD.
- R&D Systems. (n.d.). Western Blot Protocol.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
- Addgene. (2022). Western Blot.
Sources
- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. addgene.org [addgene.org]
- 19. Western Blot Protocol | R&D Systems [rndsystems.com]
Application Notes and Protocols for Xenograft Model Studies of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives as Dual EGFR/FGFR Inhibitors
A Senior Application Scientist's Guide to Preclinical Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting preclinical xenograft model studies of 2-(4-morpholinyl)-4,6-pyrimidinediamine derivatives, a promising class of dual inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). While the core chemical structure is defined, this guide will focus on a specific, cited derivative, referred to as BZF 2 , which has demonstrated potent anti-tumor activity in Non-Small Cell Lung Cancer (NSCLC) models.[1][2]
The protocols and insights herein are synthesized from established methodologies for evaluating dual-target tyrosine kinase inhibitors (TKIs) and are designed to ensure scientific rigor, reproducibility, and translatability of findings.
Part 1: Scientific Foundation & Rationale
The Therapeutic Target: Overcoming Resistance in NSCLC
The EGFR signaling pathway is a well-established oncogenic driver in a significant subset of NSCLCs.[3] First and second-generation EGFR-TKIs have shown clinical efficacy; however, the development of resistance is a major challenge.[3] One key mechanism of resistance is the activation of bypass signaling pathways, including the FGF/FGFR axis. The FGF2-FGFR1 autocrine loop, for instance, can reduce the sensitivity of NSCLC cells to EGFR inhibitors like Gefitinib.[1]
This creates a strong rationale for the development of dual inhibitors that can simultaneously block both EGFR and FGFR signaling. By targeting both pathways, compounds based on the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold, such as BZF 2, aim to preemptively counter this resistance mechanism, potentially leading to more durable anti-tumor responses.[1]
Mechanism of Action: Dual Blockade of Oncogenic Signaling
BZF 2 and similar derivatives function as ATP-competitive inhibitors at the kinase domains of both EGFR and FGFR. This dual inhibition is critical as both pathways converge on downstream effectors that regulate cell proliferation, survival, and angiogenesis.
dot digraph "EGFR_FGFR_Signaling_Pathway" { rankdir="LR"; splines=ortho;
} Dual EGFR/FGFR1 signaling pathways and point of inhibition by BZF 2.
Part 2: Preclinical Xenograft Study Design & Protocols
While the precise in vivo experimental details for BZF 2 are not fully detailed in the public domain, this section outlines a robust, field-proven protocol synthesized from best practices for evaluating similar TKIs in NSCLC xenograft models.[4][5] This protocol is designed for self-validation and reproducibility.
Critical Components & Experimental Choices
| Component | Recommended Choice | Rationale & Justification |
| Animal Model | Athymic Nude (BALB/c-nu/nu) or SCID mice, female, 6-8 weeks old | Immunocompromised mice are essential to prevent rejection of human tumor xenografts.[4] Athymic nude mice are a standard and cost-effective choice for subcutaneous models. |
| Cell Line | NCI-H226 or HCC827 GR (Gefitinib-Resistant) | These NSCLC cell lines are cited in the primary literature for BZF 2.[1] NCI-H226 is a mesothelioma line often used in lung cancer research.[4] HCC827 GR is an EGFR-mutant line with acquired resistance, making it highly relevant for testing a dual inhibitor. |
| Tumor Implantation | Subcutaneous (s.c.) injection, right flank | Subcutaneous implantation allows for easy, non-invasive monitoring and measurement of tumor growth over time, which is the primary efficacy endpoint.[4][5] |
| Compound Formulation | Suspend in a vehicle of 0.5% carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water | This is a standard, well-tolerated vehicle for oral administration of poorly soluble compounds in preclinical studies. |
| Route of Administration | Oral gavage (p.o.) | Oral administration is a common and clinically relevant route for small molecule TKIs. |
| Dosing Regimen | Daily (q.d.) for 21-28 days | A daily dosing schedule is typical for TKIs to maintain therapeutic drug levels. The duration allows for a sufficient window to observe significant anti-tumor effects. |
Step-by-Step Experimental Workflow
dot digraph "Xenograft_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
} Workflow for preclinical xenograft evaluation of BZF 2.
Detailed Protocol: Efficacy Study in NSCLC Xenograft Model
A. Cell Culture and Preparation
-
Culture NCI-H226 or HCC827 GR cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Ensure cells are in the exponential growth phase before harvesting.
-
Wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and discard the supernatant.
-
Resuspend the cell pellet in sterile, serum-free PBS. Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
B. Tumor Implantation and Monitoring
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each female athymic nude mouse.
-
Monitor the mice daily for health and welfare.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each mouse at the same frequency.
C. Drug Formulation and Administration
-
Prepare the BZF 2 formulation by suspending the required amount of compound in the vehicle (e.g., 0.5% CMC, 0.1% Tween 80). Ensure a homogenous suspension through sonication or vigorous vortexing before each use.
-
When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Vehicle only.
-
Group 2 (Treatment): BZF 2 (e.g., 50 mg/kg, dose to be determined by tolerability studies).
-
-
Administer the assigned treatment daily via oral gavage for 21-28 consecutive days.
D. Data Collection and Endpoint Analysis
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
At the end of the study, euthanize the mice. Excise the tumors, weigh them, and take photographs.
-
For pharmacodynamic (PD) analysis, a separate cohort of tumor-bearing mice can be treated for a shorter duration (e.g., 3-5 days). Tumors should be collected at specific time points post-final dose (e.g., 2, 6, 24 hours) and snap-frozen in liquid nitrogen for subsequent analysis.
Protocol: Pharmacodynamic (PD) Marker Analysis
A. Tissue Processing
-
Homogenize the snap-frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
B. Western Blotting
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-FGFR (Tyr653/654)
-
Total FGFR1
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: A significant reduction in the phosphorylation levels of EGFR, FGFR, and downstream effectors (AKT, ERK) in the BZF 2-treated group compared to the vehicle control, confirming target engagement in vivo.
Part 3: Data Interpretation & Reporting
Quantitative Data Summary
All quantitative data should be presented clearly. The primary efficacy data can be summarized as follows:
| Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Mean Tumor Weight at Day 21 (g) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | [Insert Data] | [Insert Data] | N/A | [Insert Data] |
| BZF 2 (50 mg/kg) | 10 | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
Concluding Remarks
The successful execution of this xenograft protocol will provide critical in vivo proof-of-concept for the anti-tumor efficacy of 2-(4-morpholinyl)-4,6-pyrimidinediamine derivatives like BZF 2. By demonstrating significant tumor growth inhibition and confirming on-target pathway modulation, these studies are an indispensable step in the preclinical development pipeline for this class of dual EGFR/FGFR inhibitors. The data generated will form a robust package for go/no-go decisions and for the design of future IND-enabling studies.
References
-
Xie, Z., Wu, K., Wang, Y., Pan, Y., Chen, B., Cheng, D., Pan, S., Guo, T., Du, X., Fang, L., Wang, X., & Ye, F. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Altogen Labs. (n.d.). HCC827 Xenograft Model. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. [Link]
-
Altogen Labs. (n.d.). NCI-H226 Xenograft Model. Retrieved January 23, 2026, from [Link]
-
Spandidos Publications. (2020). Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review). [Link]
-
Frontiers. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). Effect of dual EGFR and fibroblast growth factor receptor inhibition in xenograft models. [Link]
-
Crown Bioscience. (n.d.). HCC827 NSCLC Cell Line Derived Xenograft Model. [Link]
-
National Center for Biotechnology Information. (2017). Dual EGFR inhibition in combination with anti-VEGF treatment: A phase I clinical trial in non-small cell lung cancer. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dual EGFR inhibition in combination with anti-VEGF treatment: A phase I clinical trial in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LLC cells tumor xenograft model [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Solubility
Welcome to the dedicated technical support center for 2-(4-Morpholinyl)-4,6-pyrimidinediamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising pyrimidine derivative. We understand that navigating the experimental landscape of novel compounds can be challenging, particularly when it comes to solubility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and ensure the integrity of your experiments. Our goal is to empower you with the scientific rationale behind our recommendations, enabling you to make informed decisions in your research.
Understanding the Molecule: A Senior Application Scientist's Perspective
2-(4-Morpholinyl)-4,6-pyrimidinediamine is a fascinating molecule that combines a diaminopyrimidine core with a morpholine substituent. The diaminopyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, while the morpholine ring is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.[1][2] However, the interplay of these structural features can still present solubility challenges. This guide will walk you through a logical, step-by-step approach to addressing these issues.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific problems you may encounter when trying to dissolve and use 2-(4-Morpholinyl)-4,6-pyrimidinediamine in your experiments.
Question 1: My initial attempt to dissolve 2-(4-Morpholinyl)-4,6-pyrimidinediamine in aqueous buffer for my cell-based assay failed. What should I do?
Answer:
This is a very common challenge. Many heterocyclic compounds, including pyrimidine derivatives, exhibit poor solubility in neutral aqueous solutions. The key is to start with a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Causality: The limited aqueous solubility likely stems from the crystalline structure of the compound and the balance of hydrophobic and hydrophilic elements. While the morpholine and amino groups can form hydrogen bonds with water, the overall molecule may still have a tendency to self-associate and resist dissolution in a purely aqueous environment.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Solvent Selection: Start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of novel compounds.[3] N,N-dimethylformamide (DMF) is another viable option.[4][5]
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh out a small amount of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of 2-(4-Morpholinyl)-4,6-pyrimidinediamine is approximately 209.25 g/mol .
-
Add the DMSO to the solid compound.
-
To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes.[6]
-
-
Dilution into Aqueous Medium:
-
Once you have a clear, high-concentration stock solution, you can perform serial dilutions into your cell culture medium or aqueous buffer to reach your desired final concentration.
-
Crucial Tip: When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation. Avoid adding the aqueous medium to the concentrated stock.
-
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a working solution from a solid compound.
Question 2: I'm concerned about the effects of DMSO on my cells. Are there alternative solvents or methods I can use?
Answer:
This is a valid concern, as high concentrations of DMSO can be toxic to some cell lines. While keeping the final DMSO concentration below 0.1% (v/v) is generally recommended, here are some alternative strategies if your cells are particularly sensitive or if you need to use a higher concentration of the compound.
Alternative Solvents:
-
Ethanol (EtOH): Can be a good alternative to DMSO. However, it is more volatile and may not be as effective at solubilizing highly lipophilic compounds.
-
N,N-dimethylformamide (DMF): Similar to DMSO in its solubilizing power but can also have cellular toxicity.[4][5]
Formulation Strategies:
-
pH Adjustment: The amino groups on the pyrimidine ring are basic and can be protonated at acidic pH. This can significantly increase aqueous solubility. You can try preparing your stock solution in a mildly acidic buffer (e.g., pH 4-5) to see if this improves solubility. However, you must ensure that the final pH of your working solution is compatible with your experimental system.
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of ethanol and water can be explored.
-
Salt Formation: If you have the capabilities, forming a salt of the compound (e.g., a hydrochloride salt) can dramatically improve aqueous solubility.[7] This is a common strategy in drug development.[7]
-
Amorphous Solid Dispersions: For more advanced applications, creating an amorphous solid dispersion of your compound in a hydrophilic polymer can enhance its apparent water solubility.[3]
Solvent Selection Decision Tree:
Caption: Decision tree for selecting a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2-(4-Morpholinyl)-4,6-pyrimidinediamine in common solvents?
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | The pyrimidine core can be hydrophobic, and while the morpholine and amino groups add polarity, they may not be sufficient to overcome crystal lattice energy for high aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, but the salt content may slightly decrease solubility. |
| Ethanol | Moderately Soluble | The hydroxyl group of ethanol can interact with the polar groups of the molecule, and its alkyl chain can interact with the pyrimidine ring. |
| Methanol | Soluble | Similar to ethanol but generally a slightly better solvent for polar compounds. Studies on other pyrimidine derivatives have shown good solubility in methanol.[3] |
| DMSO | Highly Soluble | A powerful aprotic polar solvent capable of disrupting crystal packing and solvating a wide range of compounds. Pyrimidine derivatives are often readily soluble in DMSO.[3] |
| DMF | Highly Soluble | Similar in properties to DMSO and a good alternative.[4][5] |
Q2: How can I experimentally determine the solubility of this compound in my specific buffer?
You can perform a simple shake-flask solubility experiment.
Experimental Protocol for Solubility Determination:
-
Preparation: Add an excess amount of the solid compound to a known volume of your buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[8][9]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[8]
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Q3: My compound precipitates out of my cell culture medium over time. How can I prevent this?
This is a common issue when a compound has borderline solubility in the final working solution. Here are some troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower concentration if your experimental design allows.
-
Increase the Serum Concentration: If you are using a serum-containing medium, increasing the serum percentage can sometimes help to keep hydrophobic compounds in solution through binding to proteins like albumin.
-
Use a Carrier Protein: For in vitro assays, adding a carrier protein like bovine serum albumin (BSA) to your buffer can help to maintain solubility.
-
Re-evaluate Your Stock Concentration: It's possible that your initial stock solution is too concentrated, leading to precipitation upon dilution. Try preparing a less concentrated stock solution in your organic solvent.
References
- Bhesaniya, K., & Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS medicinal chemistry letters, 9(3), 209-213.
- Baluja, S., & Kachhadia, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1021-1028.
- Chen, J., Dong, X., Li, Q., Liu, Y., Wang, X., & Yao, H. (2020). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Journal of Medicinal Chemistry, 63(15), 8148-8167.
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014.
- Wodicka, L. M., Jo, H., Wold, E. A., Fan, W., & Johnson, R. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(12), 1148-1152.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Banerjee, S., & Goud, N. R. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2156-2173.
-
PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved from [Link]
- Gomtsyan, A., Bayburt, E. K., Schmidt, R. G., Zheng, G. Z., & Perner, R. J. (2008). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of organic chemistry, 73(9), 3469-3479.
- Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Tyagi, Y., Kumar, R., & Singh, T. G. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Mini-Reviews in Medicinal Chemistry, 23.
-
Georganics. (n.d.). Pyrimidine derivatives. Retrieved from [Link]
- Chen, C. H., Chen, Y. C., & Wang, Y. C. (2019). Synthesis of 2, 4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(11), 2095.
- Penido, C., & Al-Zoubi, R. M. (2013). Synthesis of 4, 6-disubstituted 2-(4-morpholinyl) pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & biomolecular chemistry, 11(36), 6049-6056.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Kmetec, V., & Planinšek, O. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 54.
- Patel, R. M., & Patel, K. D. (2015). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 7(10), 224-230.
- Saggioro, F. P., & da Silva, A. B. F. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
-
AA Blocks. (n.d.). 2640885-03-4 | 4-(4,6-dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine. Retrieved from [Link]
-
Scribd. (n.d.). 10.5. Saturated Six Membered Heterocycles: Piperazine Morpholine. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Wahaibi, L. H., & Al-Agamy, M. H. (2022). Novel Aminopyrimidine-2, 4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6296.
- Li, Y., Wang, X., Chen, Y., Zhang, Y., & Wang, X. (2020). Discovery of 4, 6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European journal of medicinal chemistry, 187, 111943.
-
BuyersGuideChem. (n.d.). Morpholin | 110-91-8. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. who.int [who.int]
- 9. scielo.br [scielo.br]
Technical Support Center: In Vivo Formulation of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and Related Pyrimidine Derivatives
This guide provides in-depth technical support for researchers and drug development professionals facing the challenge of formulating 2-(4-Morpholinyl)-4,6-pyrimidinediamine and structurally similar small molecules for in vivo studies. Drawing from established principles of preclinical formulation, this resource offers troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 2-(4-Morpholinyl)-4,6-pyrimidinediamine in standard vehicles like saline or PBS have failed. What is the underlying issue?
A1: The chemical structure of 2-(4-Morpholinyl)-4,6-pyrimidinediamine, featuring a pyrimidine core and a morpholinyl group, suggests it is likely a weakly basic compound with poor aqueous solubility at neutral pH. The morpholinyl group, while containing a polar ether linkage, also contributes to the molecule's overall lipophilicity. This combination often leads to challenges in dissolving the compound in simple aqueous buffers. The primary issue is the molecule's tendency to remain in a crystalline, high-energy state rather than interacting with water molecules to form a solution.
Q2: What are the critical first steps in developing a suitable formulation for a poorly soluble compound like this?
A2: A systematic approach is crucial. Before attempting complex formulations, a thorough understanding of the compound's physicochemical properties is essential.
-
Determine the pKa and LogP: Understanding the ionization constant (pKa) will guide pH-modification strategies. The partition coefficient (LogP) will quantify its lipophilicity, informing the choice of organic co-solvents or lipid-based systems.
-
Solubility Profiling: Assess the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles. This empirical data is invaluable for selecting a promising formulation strategy.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which influence dissolution kinetics.
Q3: Can I use pH modification to improve the solubility of 2-(4-Morpholinyl)-4,6-pyrimidinediamine?
A3: Given its likely character as a weak base due to the nitrogen atoms in the pyrimidine ring and morpholine group, pH modification is a viable initial strategy. By lowering the pH of the vehicle with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid), the molecule can be protonated to form a more soluble salt.
Workflow for pH-Modification Feasibility:
Caption: pH-modification workflow for weakly basic compounds.
Important Consideration: While this approach can work for creating a dosing solution, there is a risk of the compound precipitating out of solution upon administration into the physiological pH environment of the blood or gastrointestinal tract. This can lead to variable absorption and potential local tissue irritation.
Troubleshooting Guide: Common Formulation Challenges
Issue 1: The compound dissolves in an organic solvent but crashes out when I add the aqueous component.
Cause: This is a classic sign of a compound with high lipophilicity and very low aqueous solubility. The organic solvent (e.g., DMSO, ethanol) acts as a primary solvent, but as the aqueous phase is introduced, the overall solvent polarity increases, and the compound's solubility limit is exceeded.
Solutions:
-
Optimize the Co-solvent System: The key is to find a balance. A ternary system (e.g., solvent/co-solvent/surfactant) often works best. The surfactant helps to create micelles that can encapsulate the drug molecule, keeping it dispersed in the aqueous environment.
-
Change the Order of Addition: Sometimes, pre-mixing the co-solvents and surfactants before adding the active compound can improve stability.
-
Use a Surfactant: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL. These agents reduce the surface tension between the drug particles and the vehicle, preventing aggregation and precipitation.
Recommended Starting Co-Solvent Systems for In Vivo Studies
| Vehicle Component | Role | Typical Concentration Range (%) | Notes and Considerations |
| Solvents | |||
| DMSO | Primary organic solvent | 5-10% | Can have pharmacological effects and cause local irritation at higher concentrations. |
| Ethanol | Co-solvent | 10-20% | Generally well-tolerated but can cause sedation at high doses. |
| PEG 400 | Co-solvent, viscosity modifier | 20-60% | A common and safe vehicle for a wide range of compounds. |
| Surfactants | |||
| Tween® 80 | Non-ionic surfactant | 1-10% | Can cause histamine release and hypersensitivity reactions in some species, particularly canines. |
| Cremophor® EL | Non-ionic surfactant | 5-15% | Known to cause hypersensitivity reactions. Use with caution and consider pre-medication with antihistamines if necessary. |
| Solutol® HS 15 | Non-ionic surfactant | 10-20% | Often better tolerated than Cremophor® EL. |
| Aqueous Phase | |||
| Saline (0.9% NaCl) | Diluent | q.s. to 100% | Standard isotonic vehicle. |
| PBS (pH 7.4) | Buffered diluent | q.s. to 100% | Maintains physiological pH. |
Issue 2: My formulation is a suspension, but it's not stable and settles quickly.
Cause: The density of the drug particles is significantly different from the vehicle, and there are insufficient forces to keep the particles suspended. This leads to caking and non-uniform dosing.
Solutions:
-
Particle Size Reduction: Micronization or nano-milling of the drug powder increases the surface area and reduces the settling rate according to Stokes' law.
-
Incorporate a Suspending Agent: Add a viscosity-enhancing agent to the vehicle. This slows down particle sedimentation.
-
Methylcellulose (MC): 0.5% - 1% (w/v)
-
Carboxymethylcellulose Sodium (CMC-Na): 0.5% - 2% (w/v)
-
-
Add a Wetting Agent: A small amount of surfactant (e.g., 0.1% Tween® 80) can be used to ensure the drug particles are properly wetted by the vehicle, preventing clumping.
Protocol: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose
-
Prepare the Vehicle: In a clean beaker, slowly add 0.5 g of methylcellulose to 50 mL of hot water (~80°C) while stirring vigorously to disperse the powder.
-
Cool and Hydrate: Add 50 mL of cold water to the mixture and continue stirring. Place the beaker in an ice bath and stir until the solution becomes clear and viscous. This process ensures proper hydration of the polymer.
-
Weigh the Compound: Accurately weigh the required amount of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
-
Create a Paste: In a mortar, add a small amount of the methylcellulose vehicle to the drug powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the suspension to a graduated cylinder and adjust the final volume.
-
Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity.
Issue 3: I observe toxicity or adverse events in my animal models that don't seem related to the compound's primary pharmacology.
Cause: The formulation vehicle itself may be causing the adverse effects. High concentrations of organic co-solvents or certain surfactants can lead to hemolysis, local tissue necrosis (for parenteral routes), or gastrointestinal distress (for oral routes).
Troubleshooting Steps:
Technical Support Center: Optimizing Assays with 2-(4-Morpholinyl)-4,6-pyrimidinediamine
Welcome to the technical support center for researchers utilizing the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and detailed protocols to help you successfully incorporate these potent kinase inhibitors into your assays. As this chemical moiety is a cornerstone for developing inhibitors against various kinases, including PI3K, mTOR, EGFR, and CDKs, a thorough understanding of its handling and application is paramount for generating reliable and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 2-(4-morpholinyl)-4,6-pyrimidinediamine and its analogues.
Q1: What is the primary mechanism of action for compounds based on the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold?
A1: Compounds derived from this scaffold predominantly act as ATP-competitive kinase inhibitors. The pyrimidine core structure mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of various kinases. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase's activity and the propagation of its signaling cascade. The specificity of the inhibitor for a particular kinase is determined by the various substituents on the pyrimidine ring.
Q2: How should I prepare my stock solution of 2-(4-morpholinyl)-4,6-pyrimidinediamine?
A2: Proper preparation of your stock solution is critical for accurate and reproducible results.
-
Solvent Selection: Most small molecule inhibitors, including those with a pyrimidine core, are readily soluble in dimethyl sulfoxide (DMSO). It is highly recommended to use anhydrous, high-purity DMSO to prepare your initial high-concentration stock solution (e.g., 10 mM).
-
Storage: Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When properly stored, DMSO stock solutions are typically stable for at least six months. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: I'm observing unexpected results in my cell-based assay. Could it be due to off-target effects?
A3: Yes, off-target effects are a common consideration when working with kinase inhibitors. While many derivatives of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold are designed for specific targets, cross-reactivity with other kinases can occur, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay and to validate your findings with orthogonal approaches, such as using a structurally different inhibitor for the same target or employing genetic knockdown techniques (e.g., siRNA, CRISPR).
Q4: How do I determine the optimal concentration of the inhibitor for my experiment?
A4: The optimal concentration is highly dependent on the specific derivative, the target kinase, and the assay system. A dose-response curve is essential to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental setup. It is advisable to test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar ranges). The working concentration should ideally be close to the IC50 value to maximize on-target effects while minimizing potential off-target activities.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with 2-(4-morpholinyl)-4,6-pyrimidinediamine derivatives.
A. Cell-Based Assay Troubleshooting
Cell-based assays are fundamental for evaluating the efficacy of kinase inhibitors in a physiological context. However, they are also prone to various artifacts.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitor activity | Inhibitor Precipitation: The compound may have precipitated out of the cell culture medium. | Visually inspect the wells for any precipitate. Reduce the final DMSO concentration in the media (typically ≤ 0.5%). Prepare fresh dilutions from your stock solution. |
| Inhibitor Degradation: The compound may be unstable in the cell culture medium over the course of the experiment. | Perform a time-course experiment to assess the stability of the inhibitor. Consider refreshing the medium with a fresh inhibitor at regular intervals for long-term experiments. | |
| Cellular Efflux: The cells may be actively pumping the inhibitor out via multidrug resistance (MDR) transporters. | Use cell lines with known MDR transporter expression profiles. If suspected, co-incubate with a known MDR inhibitor to see if activity is restored. | |
| High Serum Concentration: Serum proteins can bind to the inhibitor, reducing its effective concentration. | Reduce the serum concentration in your assay medium if your cell line can tolerate it. Alternatively, perform a serum-shift assay to quantify the impact of serum on your inhibitor's potency. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique. Allow cells to settle at room temperature for a short period before placing them in the incubator to ensure even distribution. |
| Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| Pipetting Errors: Inaccurate serial dilutions or inconsistent liquid handling. | Use calibrated pipettes and fresh tips for each dilution. When preparing serial dilutions, ensure thorough mixing at each step.[1][2] | |
| Unexpected Cell Toxicity | Off-Target Effects: The inhibitor may be affecting other essential kinases or cellular processes at the concentration used. | Perform a dose-response curve to identify a non-toxic concentration range. Validate the on-target effect using a secondary assay (e.g., Western blot for downstream signaling). Compare the phenotype with that of a known inhibitor for the target. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the cell culture medium is as low as possible, typically below 0.5%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
B. In Vitro Kinase Assay Troubleshooting
Biochemical kinase assays are crucial for determining the direct inhibitory effect of your compound on the target kinase.
| Problem | Potential Cause | Recommended Solution |
| No Inhibition Observed | High ATP Concentration: As an ATP-competitive inhibitor, high concentrations of ATP will compete with your compound for binding to the kinase. | Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km value in your assay.[3] |
| Inactive Enzyme: The recombinant kinase may have lost its activity. | Test the activity of your kinase with a known potent inhibitor (positive control) and in the absence of any inhibitor (negative control). | |
| Incorrect Assay Conditions: The buffer composition, pH, or temperature may not be optimal for kinase activity or inhibitor binding. | Optimize the assay conditions according to the manufacturer's recommendations for the specific kinase. | |
| High Background Signal | Substrate-Independent ATP Hydrolysis: Some assay components may be hydrolyzing ATP, leading to a high background. | Run a control reaction without the kinase to determine the level of non-enzymatic ATP hydrolysis. |
| Autophosphorylation of the Kinase: The kinase may be autophosphorylating, contributing to the signal. | If possible, use a kinase mutant that lacks autophosphorylation sites or use a substrate that is more efficiently phosphorylated than the kinase itself. | |
| Inconsistent IC50 Values | Variable Reagent Quality: Inconsistent quality of ATP, substrate, or kinase can lead to variability. | Use high-quality reagents from a reputable supplier. Prepare fresh reagents for each experiment. |
| Assay Drift: Changes in temperature or incubation times during a high-throughput screen can cause drift. | Allow all reagents and plates to equilibrate to the assay temperature before starting. Use a consistent and automated liquid handling system for large-scale screens. |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving 2-(4-morpholinyl)-4,6-pyrimidinediamine derivatives.
A. Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-(4-morpholinyl)-4,6-pyrimidinediamine derivative (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of your inhibitor in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (medium with DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
B. Protocol: Western Blot for PI3K/Akt Pathway Inhibition
This protocol allows for the assessment of the inhibitor's effect on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).
-
IV. Visualizations
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Experimental Workflow.
V. References
-
PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
-
Kopaskie, K., Perkins, J., & Schultz, B. E. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3568-3568.
-
Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 101-111). Humana Press, Totowa, NJ.
-
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
Wu, G., McPherson, A., & Johnson, R. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 9(12), 2736-2748.
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045.
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
Sources
"2-(4-Morpholinyl)-4,6-pyrimidinediamine" stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Morpholinyl)-4,6-pyrimidinediamine. It offers practical advice on stability and storage, along with troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-(4-Morpholinyl)-4,6-pyrimidinediamine?
For optimal stability, the solid compound should be stored in a cool, dry, and dark environment. Based on the reactivity of similar heterocyclic compounds, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation from atmospheric moisture.[1] A tightly sealed container is crucial.
Q2: How should I store solutions of 2-(4-Morpholinyl)-4,6-pyrimidinediamine?
The stability of the compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles. The aminopyrimidine moiety suggests potential instability in alkaline solutions.[2] Therefore, it is best to prepare solutions in aprotic solvents like DMSO or DMF. If aqueous buffers are necessary, they should be degassed and maintained at a neutral or slightly acidic pH.
Q3: What signs of degradation should I look for?
Visual signs of degradation in the solid compound can include discoloration (e.g., yellowing or browning), clumping, or a change in texture. For solutions, the appearance of precipitates or a change in color can indicate degradation or insolubility. For quantitative assessment, techniques like HPLC can be used to check for the appearance of new peaks or a decrease in the main compound's peak area over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent biological activity | Compound degradation due to improper storage. | - Verify storage conditions (temperature, atmosphere, light exposure).- Perform analytical validation (e.g., HPLC, LC-MS) to confirm the purity and integrity of the compound.- Use a fresh vial of the compound for subsequent experiments. |
| Precipitation in stock solution upon storage at low temperatures | Poor solubility or supersaturation at lower temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Before use, always allow the solution to equilibrate to room temperature and ensure complete dissolution. |
| Color change in solid compound or solution | Oxidation or other chemical degradation. The presence of amino groups can make the compound susceptible to oxidation.[3] | - Discard the discolored material.- For future prevention, ensure storage under an inert atmosphere and protection from light.[1][4]- When preparing solutions, use freshly opened, high-purity solvents. |
| Gradual loss of potency in solution over time | Hydrolysis or other solvent-mediated degradation. Aminopyrimidines can be susceptible to hydrolysis, especially under non-neutral pH conditions.[5][6][7] | - Prepare fresh solutions before each experiment or store aliquots at -80°C for no longer than recommended by the manufacturer or internal stability studies.- Avoid alkaline conditions in your experimental setup if possible.[2]- If using aqueous buffers, prepare them fresh and consider sterile filtering. |
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Equilibration : Allow the vial of solid 2-(4-Morpholinyl)-4,6-pyrimidinediamine to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing : In a controlled environment with low humidity, weigh the desired amount of the compound.
-
Dissolution : Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the solid.
-
Mixing : Vortex or sonicate gently until the solid is completely dissolved.
-
Storage : Aliquot the stock solution into single-use, amber-colored vials and store at -20°C or -80°C under an inert atmosphere.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Wikipedia. (2024). Thiamine. Retrieved from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 27(2), 059–071. [Link]
-
Geoffrey, M. P., & Lister, J. H. (1971). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). J. Chem. Soc. C, 1539-1542. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14065-14078. [Link]
- Rak, J., & Skurski, P. (2000). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. Journal of Molecular Structure: THEOCHEM, 527(1-3), 197-208.
-
SBLCore. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
-
Wang, Y., & Liu, Z. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(10), 2654-2657. [Link]
-
Kim, S., & Chen, Y. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(6), 2568-2575. [Link]
-
Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2469. [Link]
- Osbourn, J. (2021, July 18). Imine Hydrolysis [Video]. YouTube.
- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2015).
- The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Wang, Y., & Liu, Z. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemos.de [chemos.de]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Precipitation of 2-(4-Morpholinyl)-4,6-pyrimidinediamine in Experimental Buffers
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Morpholinyl)-4,6-pyrimidinediamine and related morpholino-pyrimidine compounds. Precipitation of small molecules in aqueous buffers is a frequent and frustrating challenge that can compromise experimental results. This document provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose, prevent, and resolve solubility issues, ensuring the integrity and reproducibility of your assays.
Section 1: Understanding the Root Causes of Precipitation
This section addresses the fundamental physicochemical principles governing the solubility of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Q1: I added my compound to the buffer and it immediately turned cloudy or I saw visible particles. Why did it precipitate?
A1: Witnessing your compound precipitate upon dilution into an aqueous buffer is a common issue that can stem from several interrelated factors. The core of the problem is that the final buffer conditions cannot maintain the compound in a dissolved state at the desired concentration. Here are the primary causes:
-
"Solvent Shock" on Dilution: This is the most frequent cause. 2-(4-Morpholinyl)-4,6-pyrimidinediamine, like many small molecule inhibitors, is likely prepared as a highly concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] When a small volume of this DMSO stock is introduced improperly into a large volume of aqueous buffer, the localized concentration of the compound dramatically exceeds its aqueous solubility limit before it has a chance to disperse. The DMSO rapidly diffuses away, leaving the compound to crash out of solution.
-
Exceeding Kinetic Solubility: Every compound has a maximum concentration it can achieve in a given buffer under specific conditions (e.g., temperature, pH). This is known as its kinetic solubility. If your final working concentration is higher than this intrinsic limit, precipitation is inevitable. Pyrimidine-based scaffolds, while valuable, can sometimes suffer from poor aqueous solubility.[3]
-
pH-Dependent Solubility: The structure of 2-(4-Morpholinyl)-4,6-pyrimidinediamine contains multiple amine groups. These groups can be protonated (gain a positive charge) or remain neutral depending on the pH of the buffer. The charged, protonated form is generally more water-soluble than the neutral form. If the pH of your buffer is near the compound's pKa (the pH at which 50% of the molecules are protonated), its solubility can be significantly reduced.
-
Buffer Component Interactions: Certain buffer salts are more prone to causing precipitation than others. Phosphate buffers, for instance, are known to sometimes reduce the solubility of small molecules, especially when organic co-solvents are present.[4][5]
-
Temperature Effects: Solubility is often temperature-dependent.[6] If you prepare your solutions at room temperature and then perform your experiment on ice or at 4°C, the solubility of the compound may decrease, leading to precipitation over time. Conversely, some compounds may be less stable at higher temperatures used in certain assays.
Section 2: Proactive Strategies & Best Practices for Compound Handling
Preventing precipitation starts with proper handling from the very beginning. Following these validated protocols will mitigate many common solubility problems.
Q2: What is the correct way to prepare a stock solution of 2-(4-Morpholinyl)-4,6-pyrimidinediamine?
A2: The quality and integrity of your stock solution are critical. A poorly dissolved or partially degraded stock will cause issues downstream.
Protocol: Preparing a High-Concentration DMSO Stock Solution
-
Select Your Solvent: Use high-purity, anhydrous DMSO. Water contamination in DMSO can decrease the solubility of many organic compounds and promote degradation over time.
-
Pre-treatment of Aliquot: Before opening the vial of solid compound, allow it to equilibrate to room temperature for at least 15-20 minutes.[7] This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and solubility.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high, but reasonable, stock concentration (e.g., 10-50 mM is common).
-
Vortex the solution vigorously for 1-2 minutes.
-
If particles are still visible, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also aid dissolution for stubborn compounds.
-
-
Verification: Visually inspect the solution against a bright light to ensure there are no visible particulates or Tyndall effect (light scattering by suspended particles). The solution must be perfectly clear.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes and store at -20°C or -80°C as recommended.[8] This prevents repeated freeze-thaw cycles, which can cause the compound to fall out of solution and promote degradation.
Q3: How should I dilute my DMSO stock into my final assay buffer to prevent it from crashing out?
A3: The dilution step is where "solvent shock" occurs. The following method is designed to minimize this effect.
Protocol: Optimized Dilution into Aqueous Buffer
-
Prepare the Buffer: Have your final, complete aqueous assay buffer ready in a tube.
-
Vortexing is Key: Place the tube of aqueous buffer on a vortex mixer and turn it to a medium-high speed to create a vortex.
-
Introduce the Stock: While the buffer is actively vortexing, pipette your DMSO stock solution directly into the funnel of the vortex. Do not simply pipette the stock into the buffer and then vortex. The goal is to ensure immediate and rapid dispersal of the compound molecules.
-
Final Mix: Continue vortexing for another 10-15 seconds after adding the stock to ensure the solution is homogenous.
-
Working Dilutions: If you need to make serial dilutions, it is best practice to perform initial dilutions in DMSO before the final dilution into the aqueous medium. Directly adding a high-concentration DMSO stock into a buffer to make a 1:1000 dilution is generally fine, but making a 1:10 dilution of a DMSO stock directly into a buffer can be problematic.
Q4: How do I properly store the compound in its solid form and as a stock solution?
A4: Proper storage maintains the compound's integrity and ensures consistent performance.
| Storage Format | Recommended Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ~3 years | Keep tightly sealed to protect from moisture. Allow vial to warm to room temperature before opening.[7][8] |
| In DMSO | -80°C | ~6 months | Best for long-term stability. Avoid repeated freeze-thaw cycles by making single-use aliquots.[8] |
| In DMSO | -20°C | ~1 month | Suitable for short-term storage. If stored longer, re-verify solubility and efficacy.[8] |
Section 3: Reactive Troubleshooting Guide
If you have followed best practices and still encounter precipitation, this section provides a systematic approach to diagnose and solve the problem.
Q5: I've followed the protocols, but my compound still precipitates. What is my next step?
A5: When precipitation persists, a systematic investigation is required to pinpoint the exact cause. The following workflow will guide you through this process.
Caption: Systematic workflow for troubleshooting compound precipitation.
Q6: How can I determine the maximum soluble concentration (kinetic solubility) of my compound in a specific buffer?
A6: Determining the kinetic solubility limit is the most powerful diagnostic step. It provides a quantitative ceiling for your compound's concentration in your exact experimental buffer. A simple and effective method is a turbidity-based assay.[2]
Protocol: Kinetic Solubility Determination by Turbidity
-
Materials:
-
10 mM DMSO stock of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
-
Your final aqueous assay buffer.
-
A clear, 96-well microplate.
-
A plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm) or a dedicated nephelometer.
-
-
Method:
-
Create Serial Dilutions: In a separate 96-well plate (a "source plate"), prepare a 2-fold serial dilution of your 10 mM DMSO stock in DMSO. For example, from 10 mM down to ~5 µM across 12 wells.
-
Transfer to Assay Plate: Add your assay buffer to the wells of the clear "assay plate". For a 1:100 final dilution, add 198 µL of buffer to each well.
-
Initiate Precipitation: Transfer 2 µL from each well of the DMSO source plate to the corresponding well of the aqueous assay plate. This creates a final concentration range from 100 µM down to ~50 nM. Include a "buffer + DMSO" blank.
-
Incubate: Cover the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Measure Turbidity: Read the absorbance (OD) of the plate at 620 nm or 750 nm. At these wavelengths, absorbance is primarily due to light scattering by precipitate, not compound absorbance.
-
-
Analysis:
-
Plot the measured OD against the compound concentration.
-
The concentration at which the OD begins to rise sharply above the baseline (the OD of the clear, low-concentration wells) is the kinetic solubility limit. This is the highest concentration you can use in this buffer without risking precipitation.
-
Caption: Experimental workflow for determining kinetic solubility.
Q7: Which buffer components might be causing the precipitation, and what are suitable alternatives?
A7: If you find the solubility is unacceptably low in your current buffer, changing the buffer system is a logical next step.
| Buffer System | Typical pH Range | Key Characteristics & Potential Interactions |
| Phosphate (PBS) | 6.5 - 7.5 | Pros: Biologically relevant, inexpensive. Cons: Known to precipitate with some small molecules and divalent cations (Ca²⁺, Mg²⁺). Can inhibit some kinase activity.[4] Its buffering capacity can be sensitive to temperature changes. |
| Tris | 7.0 - 9.0 | Pros: Widely used, stable. Cons: pH is highly temperature-dependent. Can chelate metal ions, which may interfere with assays requiring them (e.g., kinase assays needing Mg²⁺).[4] |
| HEPES | 6.8 - 8.2 | Pros: "Good's" buffer, pH is very stable to temperature changes. Generally more compatible with small molecules. Cons: More expensive than Tris or PBS. |
| MOPS | 6.5 - 7.9 | Pros: Another "Good's" buffer, often used in cell culture media and kinase assays.[9] Cons: Can form complexes with some metals. Must be protected from light in solution. |
Recommendation: If you are using a phosphate-based buffer and encountering issues, switching to HEPES is an excellent first troubleshooting step due to its stability and general compatibility.
Section 4: Advanced Considerations
Q8: Could my assay-specific components (e.g., ATP, MgCl₂, BSA in a kinase assay) be the problem?
A8: Yes. While the primary buffer system is the most common culprit, other essential assay components can influence compound solubility.
-
Divalent Cations (Mg²⁺, Mn²⁺): These are essential cofactors for kinases but can sometimes form insoluble salts with either the compound or buffer components (especially phosphate).
-
ATP: At the high concentrations used in some kinase assays (e.g., 1 mM), ATP can also impact the solubility of other components.
-
Proteins (BSA, Kinase Enzyme): Bovine Serum Albumin (BSA) is often included as a carrier protein to prevent non-specific binding. While it can sometimes help keep hydrophobic compounds in solution, in rare cases, interactions can lead to aggregation.
Self-Validating Test: To test this, perform the kinetic solubility assay (Q6) systematically. First, test solubility in the base buffer alone. Then, repeat the experiment with the base buffer plus MgCl₂, then with buffer + MgCl₂ + ATP, and so on. This will definitively identify which component, if any, is causing the reduction in solubility.
References
-
Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. [Link]
-
Molecular Biology. Assay Troubleshooting. [Link]
-
Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]
-
Brusq, J.-M. G., et al. (2015). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Dotsenko, V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]
-
Leonidas, D. D., et al. (2009). Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. [Link]
-
Lorenz, K., & Tintelnot-Blomley, M. (2017). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Assay Interference with Morpholino-Pyrimidine Kinase Inhibitors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with kinase inhibitors featuring the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold and related structures, such as pyrazolo[3,4-d]pyrimidines, commonly found in PI3K/Akt/mTOR inhibitors. These "privileged scaffolds" are potent and effective, but their chemical properties can sometimes lead to confounding results in common biochemical and cell-based assays.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference, ensuring the integrity and accuracy of your experimental data.
Section 1: Understanding the Challenge: Why Morpholino-Pyrimidine Scaffolds Can Interfere with Assays
The morpholino-pyrimidine core is an adenine bioisostere, making it highly effective at targeting the ATP-binding pocket of kinases.[3][4] However, the very features that confer this potent bioactivity—a heterocyclic, electron-rich aromatic ring system—can also be a source of assay artifacts.[5][6] Understanding these potential issues is the first step toward robust hit validation and reliable structure-activity relationship (SAR) studies.
Section 2: Frequently Asked Questions (FAQs) & Quick-Start Troubleshooting
This section addresses the most common issues encountered by researchers.
FAQ 1: My compound is a potent "hit" in my primary fluorescence-based kinase assay, but the activity is not reproducible in an orthogonal assay. What could be happening?
Answer: This is a classic sign of assay interference. The most likely culprits are either intrinsic fluorescence of your compound that overlaps with the assay's detection wavelengths or non-specific inhibition through mechanisms like compound aggregation.[7]
Troubleshooting Path:
-
Characterize Compound Fluorescence: First, determine if your compound is fluorescent at the assay's excitation/emission wavelengths. (See Protocol 1 ).
-
Check for Aggregation: Perform a counter-screen to see if your compound's activity is sensitive to the presence of a non-ionic detergent. (See Protocol 2 ).
-
Confirm with an Orthogonal Assay: Validate the hit using an assay with a different detection modality (e.g., luminescence, radiometric, or label-free). (See Section 3 ).
FAQ 2: I'm using a luminescence-based kinase assay (e.g., Kinase-Glo®) and my potent inhibitor appears to "activate" the kinase at high concentrations. Why?
Answer: This paradoxical effect is often seen in ATP-depletion assays like Kinase-Glo®. These assays rely on luciferase to generate a signal from the remaining ATP after the kinase reaction.[8] If your compound inhibits luciferase, it will quench the luminescent signal, making it appear as if more ATP has been consumed by the kinase, thus showing a false "activation" or a loss of inhibition.[8]
Troubleshooting Path:
-
Luciferase Counter-Screen: Directly test your compound for inhibitory activity against luciferase.
-
Switch to an ADP-Detection Assay: Use an orthogonal assay like ADP-Glo™, which measures the ADP product formed. In this format, a true kinase inhibitor will cause the signal to decrease, while a luciferase inhibitor will have no effect or will still show a decrease in signal if it also inhibits the kinase. A compound that inhibits both the kinase and luciferase will show reduced signal in both assays.[8][9]
FAQ 3: My dose-response curves are showing poor Hill slopes (<0.8) and the inhibition plateaus at less than 100%, even at high concentrations. What does this indicate?
Answer: A shallow or incomplete dose-response curve is often characteristic of a non-specific mechanism of inhibition, such as compound aggregation.[10] Aggregates can sequester the enzyme or substrate, leading to partial and often erratic inhibition that is not easily saturable.[2]
Troubleshooting Path:
-
Perform Detergent Counter-Screen: This is the most direct way to test for aggregation. A significant rightward shift in the IC50 value or restoration of full enzyme activity in the presence of detergent is strong evidence of aggregation. (See Protocol 2 ).
-
Increase Enzyme Concentration: For aggregators that act non-stoichiometrically, increasing the enzyme concentration in the assay can sometimes overcome the inhibitory effect, leading to a rightward shift in the IC50 curve.[2]
FAQ 4: What are "Pan-Assay Interference Compounds" (PAINS) and could my morpholino-pyrimidine derivative be one?
Answer: PAINS are chemical structures known to cause interference across multiple, unrelated assays.[11] They often act through non-specific mechanisms like chemical reactivity, redox cycling, or high-affinity binding to common assay components. While the core morpholino-pyrimidine scaffold is not a universally flagged PAIN, certain reactive functional groups attached to this core could classify it as such. It is crucial to evaluate the entire molecule for known PAINS substructures.
Troubleshooting Path:
-
Use a PAINS Filter: Utilize computational tools or online servers (e.g., ZINC-PAINS) to check if your compound contains substructures associated with assay interference.
-
Follow a Hit Validation Cascade: Even if a compound passes a PAINS filter, it's essential to perform experimental validation, including orthogonal assays and counter-screens, to rule out artifacts.[7]
Section 3: In-Depth Troubleshooting Workflows & Mitigation Strategies
This section provides a logical framework and detailed protocols for diagnosing and solving common interference problems.
Workflow 1: Deconvoluting Fluorescence-Based Assay Interference
Fluorescence-based assays (e.g., FRET, TR-FRET, Fluorescence Polarization) are powerful but susceptible to artifacts from test compounds. This workflow helps you pinpoint the issue.
}
Caption: Troubleshooting workflow for fluorescence interference.Mitigation Strategies for Fluorescence Interference:
-
Strategy 1: Switch to Red-Shifted Fluorophores: Many interfering compounds are fluorescent in the blue-green spectrum (400-550 nm). Shifting to assay reagents that use far-red fluorophores (e.g., those with emission >600 nm) can often circumvent the problem.
-
Strategy 2: Employ Time-Resolved FRET (TR-FRET): Assays like LanthaScreen™ use a lanthanide donor (e.g., Terbium) with a long fluorescence lifetime.[12][13] A time delay is introduced between excitation and signal reading, allowing the short-lived background fluorescence from interfering compounds to decay. This results in a cleaner signal-to-noise ratio.
Protocol 1: Measuring Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the wavelengths used in a primary assay.
Methodology:
-
Prepare Compound Plate: Prepare a serial dilution of your compound in the final assay buffer in a microplate (the same plate type as your primary assay). Include wells with buffer and DMSO only as a negative control.
-
Prepare Control Plate: In a separate plate, prepare your primary assay's positive and negative controls (e.g., fully active enzyme vs. no enzyme/fully inhibited).
-
Reader Setup: Set the plate reader to the exact excitation and emission wavelengths (including bandwidth settings) used in your primary assay.
-
Read Compound Plate: Read the fluorescence intensity of the compound-only plate.
-
Read Control Plate: Read the fluorescence intensity of the assay control plate.
-
Analyze Data:
-
Subtract the DMSO-only background from all compound wells.
-
Compare the signal from your compound to the signal window of your assay (difference between positive and negative controls). If the compound's fluorescence is a significant fraction (>10%) of the assay window, it is likely to interfere.
-
Workflow 2: Identifying and Mitigating Compound Aggregation
Compound aggregation is a leading cause of non-specific inhibition and a frequent source of false positives in HTS.
}
Caption: Workflow for identifying and mitigating compound aggregation.Protocol 2: Detergent-Based Counter-Screen for Aggregators
Objective: To determine if a compound's inhibitory activity is dependent on the formation of colloidal aggregates.
Methodology:
-
Prepare Buffers: Prepare two identical stocks of your final assay buffer. To one, add a non-ionic detergent like Triton X-100 to a final concentration of 0.01% (v/v).[2]
-
Run Parallel Assays: Set up two parallel dose-response experiments for your test compound: one using the standard assay buffer and one using the detergent-containing buffer.
-
Incubate and Read: Run the kinase assay under standard conditions for both sets of plates.
-
Analyze Data:
-
Calculate the IC50 value for the compound in both the presence and absence of detergent.
-
Interpretation: A significant rightward shift (e.g., >5-10 fold) in the IC50 value or a complete loss of inhibitory activity in the presence of detergent strongly indicates that the compound is acting via an aggregation-based mechanism.[14] Well-behaved, specific inhibitors should show little to no change in potency.
-
| Result | Interpretation | Next Step |
| No change in IC50 | Compound is likely a true, specific inhibitor. | Proceed with hit validation. |
| >5-fold rightward shift in IC50 | Compound is likely an aggregator. | Deprioritize or confirm with biophysical methods. |
| Complete loss of activity | Compound is a strong aggregator. | Deprioritize as a false positive. |
| Table 1: Interpreting results from a detergent counter-screen. |
Section 4: Orthogonal Assays for Robust Hit Validation
Confirming a hit from a primary screen with an orthogonal assay—one that has a different methodology and detection principle—is the cornerstone of a rigorous hit validation cascade.[7][15] This is the most effective way to eliminate false positives arising from assay-specific artifacts.
Recommended Orthogonal Assays for Kinase Inhibitors
-
Luminescence-Based Assays (Product Formation):
-
Description: Assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction. This "product formation" format is often less prone to interference than "substrate depletion" assays.[9][16] A true inhibitor will decrease ADP production and thus lower the luminescent signal.
-
Best For: Confirming hits from ATP-depletion assays (e.g., Kinase-Glo®) and identifying luciferase inhibitors.
-
-
Radiometric Assays (Gold Standard):
-
Description: The classic [γ-³³P]-ATP filter binding assay directly measures the incorporation of a radiolabeled phosphate from ATP onto a peptide or protein substrate.[1][15]
-
Best For: Providing a definitive, interference-free measure of kinase inhibition. It is insensitive to fluorescence, color, or aggregation. While lower-throughput, it is invaluable for validating high-value hits.
-
-
Label-Free Biophysical Methods:
-
Description: Techniques like Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) measure the direct binding of the compound to the target kinase, independent of its enzymatic activity.[1][5]
-
Best For: Confirming direct target engagement, which is the ultimate proof that a compound is not an artifact. These methods can also provide valuable data on binding kinetics (SPR) and protein stabilization (TSA).
-
| Assay Type | Principle | Advantages | Disadvantages |
| ADP-Glo™ (Luminescence) | Measures ADP product formation. | Less prone to interference from luciferase inhibitors. | Can still be affected by compounds that interfere with the coupling enzymes. |
| Radiometric Filter Binding | Measures direct ³³P incorporation. | Gold standard; insensitive to most forms of interference. | Requires handling of radioactivity; lower throughput.[15] |
| Surface Plasmon Resonance (SPR) | Measures direct binding to immobilized kinase. | Label-free; provides kinetic data (kon, koff). | Requires specialized equipment; protein immobilization can be challenging.[1] |
| Thermal Shift Assay (TSA/DSF) | Measures change in protein melting temp upon binding. | Label-free; high throughput. | Indirect measure of binding; may not work for all proteins or inhibitors.[5] |
| Table 2: Comparison of common orthogonal assay platforms for kinase inhibitor validation. |
References
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- Gelin, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Gelin, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Szewczyk, J. W., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available at: [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Available at: [Link]
-
Mohammadi, A., & Ghasemzadeh, M. (2020). A simple pyrimidine based colorimetric and fluorescent chemosensor for sequential detection of copper (II) and cyanide ions and its application in real samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Wang, L., et al. (2001). Quantitation of intracellular concentration of a delivered morpholino oligomer by capillary electrophoresis-laser- induced fluorescence: correlation with upregulation of luciferase gene expression. Analytical Biochemistry. Available at: [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Available at: [Link]
-
Patil, S. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
-
Tzankova, V., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. Available at: [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2020). Fluorescent PI3K inhibitors suitable for monitoring of intracellular distribution. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ben-Mabrouk, F., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Promega Connections. (2009). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Available at: [Link]
-
Rodrigues, T., et al. (2021). Combating small molecule aggregation with machine learning. Nature Communications. Available at: [Link]
-
Liu, Y., et al. (2022). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry. Available at: [Link]
-
Assay Guidance Manual. (2017). Figure 5. [Representation of AmpC counter-screen...]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Cytek Biosciences. (2022). Deciding on an Approach for Mitigating Autofluorescence. YouTube. Available at: [Link]
-
Sperandio, O., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences. Available at: [Link]
-
Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]
-
Vara, D., et al. (2007). A robust screen for inhibitors and enhancers of phosphoinositide-3 kinase (PI3K) activities by ratiometric fluorescence superquenching. Biochemistry. Available at: [Link]
-
Akoya Biosciences. (2022). How Autofluorescence Reduction can Improve Your CODEX Workflow. YouTube. Available at: [Link]
-
Maira, S. M., et al. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Heiran, R., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]
-
A General Autofluorescence Method to Characterize Polymerization Progress. (2022). ACS Macro Letters. Available at: [Link]
-
Mizuno, H., et al. (2022). Filter trapping protocol to detect aggregated proteins in human cell lines. STAR Protocols. Available at: [Link]
-
Wang, X., et al. (2019). Limitations of the use of MTT assay for screening in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
-
Angadi, P. V., et al. (2022). Oral submucosal fibrosis: a comprehensive review on pathogenesis, diagnosis, therapeutics and computational advances. Frontiers in Oral Health. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Li, D., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ACS Omega. Available at: [Link]
-
Zaki, R. M., et al. (2019). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. Heterocyclic Communications. Available at: [Link]
-
Noolvi, M. N., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Drug Targets. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Vazquez, F., et al. (2004). Reconstitution of PTEN activity by CK2 inhibitors and interference with the PI3-K/Akt cascade counteract the antiapoptotic effect of human stromal cells in chronic lymphocytic leukemia. Oncogene. Available at: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay [nld.promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 12. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. news-medical.net [news-medical.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive resource that addresses common challenges and offers robust strategies for optimizing the yield and purity of this valuable chemical scaffold. Drawing from established chemical principles and field-proven insights, this guide follows a question-and-answer format to directly tackle issues you may encounter during your experiments.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most common and reliable method for preparing 2-(4-Morpholinyl)-4,6-pyrimidinediamine involves a two-step process. The first step is the synthesis of the key intermediate, 2,4-diamino-6-chloropyrimidine. The second, and most critical step for optimization, is the nucleophilic aromatic substitution (SNAr) of the chlorine atom with morpholine.
The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, especially when an electron-withdrawing group is present. The chlorine atom at the 6-position serves as a good leaving group, facilitating the substitution by the secondary amine, morpholine. The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction.
Caption: General two-step synthetic pathway for 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Troubleshooting and Yield Optimization (FAQs)
This section addresses the most common questions and issues encountered during the synthesis, providing detailed explanations and actionable advice.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate first?
Low yield is the most frequent challenge. It often stems from a combination of incomplete reaction, side product formation, or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Causality: The SNAr reaction rate is highly dependent on the effective concentration of reactants, temperature, and the polarity of the reaction medium. The choice of base is also critical as it prevents the protonation of the morpholine nucleophile by the generated HCl, which would otherwise render it non-nucleophilic.
The following parameters should be investigated systematically:
| Parameter | Typical Starting Point | Optimization Strategy & Rationale |
| Stoichiometry | 1.1 - 1.2 equivalents of Morpholine | Increase to 1.5 - 2.5 eq.: Pushes the equilibrium towards the product according to Le Châtelier's principle. This is often the simplest and most effective first step. |
| Solvent | N,N-Dimethylformamide (DMF) | Switch to DMSO or NMP: These solvents have higher boiling points, allowing for higher reaction temperatures. Their high polarity effectively stabilizes the charged Meisenheimer intermediate, accelerating the SNAr reaction. |
| Temperature | 80 - 90 °C | Increase temperature incrementally to 100-140 °C: Higher temperatures significantly increase the reaction rate. However, monitor for decomposition or increased side product formation via TLC. A temperature screen is highly recommended.[1] |
| Base | K₂CO₃ (heterogeneous) | Switch to an organic base like DIPEA or Et₃N (homogeneous): An organic base ensures a homogeneous reaction mixture, which can improve reaction kinetics. DIPEA (Diisopropylethylamine) is often preferred as it is non-nucleophilic. |
| Reagent Purity | Commercial Grade | Ensure anhydrous conditions and pure reagents: Water can compete with the nucleophile and affect the reaction. The starting 2,4-diamino-6-chloropyrimidine should be pure, as impurities can lead to side reactions. |
Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?
The appearance of multiple spots on TLC indicates either an incomplete reaction or the formation of byproducts. Identifying these is crucial for optimizing selectivity.
Common Byproducts & Solutions:
-
Unreacted Starting Material (2,4-diamino-6-chloropyrimidine): This is the most common "impurity."
-
Cause: Insufficient reaction time, temperature, or an inadequate amount of morpholine.
-
Solution: Increase the reaction temperature, prolong the reaction time (monitor by TLC), or increase the equivalents of morpholine.[2]
-
-
Degradation Products: At very high temperatures (>150 °C) or with prolonged reaction times, the pyrimidine core can degrade.
-
Cause: Thermal instability.
-
Solution: Perform a temperature optimization study to find the sweet spot between reaction rate and stability. Avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Byproducts from Impure Starting Materials: Impurities in the 2,4-diamino-6-chloropyrimidine can lead to other substituted pyrimidines.
-
Cause: Incomplete chlorination in the previous step (e.g., residual 2,4-diamino-6-hydroxypyrimidine).
-
Solution: Ensure the purity of the chlorinated intermediate, for example, by recrystallization before use.
-
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield and product impurity issues.
Q3: What is the best work-up and purification strategy for this compound?
A proper work-up and purification protocol is essential for isolating the final product in high purity and can significantly impact the final isolated yield.
Work-up Procedure: The primary goal of the work-up is to remove the high-boiling solvent (DMF/DMSO), excess morpholine, and the base/salt byproduct.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. A common and effective method is to pour the reaction mixture into a large volume of cold water or ice water.[1] This will precipitate the organic product, while the salts and residual solvent will remain in the aqueous phase.
-
Filtration: Stir the resulting slurry for 30-60 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove any remaining DMF/DMSO and salts. A subsequent wash with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities and aid in drying.
Purification Strategy: For most applications, the precipitated solid is of sufficient purity (>95%). However, if higher purity is required:
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as Ethanol/Water or Isopropanol/Water, is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: While possible, it is often not necessary. If required, a silica gel column using a gradient of Dichloromethane (DCM) and Methanol (e.g., 98:2 to 95:5) is a good starting point.[3]
Detailed Experimental Protocols
These protocols represent a validated starting point for your synthesis.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate)
This procedure is adapted from established methods for the synthesis of chloropyrimidines.[4]
-
Step 1a: Synthesis of 2,4-Diamino-6-hydroxypyrimidine:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Argon).
-
To the resulting sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction, and neutralize with acetic acid. The product will precipitate.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum.
-
-
Step 1b: Chlorination with POCl₃:
-
SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, create a slurry of 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (3-5 eq).[1]
-
Add a catalytic amount of N,N-dimethylaniline (approx. 0.1 eq).
-
Heat the mixture to reflux (around 100-110 °C) for 3-5 hours. The slurry should dissolve as the reaction proceeds.
-
After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Very slowly and carefully, quench the remaining residue by pouring it onto crushed ice. This is a highly exothermic process.[1]
-
Neutralize the acidic aqueous solution with a base (e.g., NaOH or Na₂CO₃) until the pH is ~7-8.
-
The product will precipitate. Filter the solid, wash extensively with water, and dry under vacuum.
-
Protocol 2: Optimized Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine
-
Reaction Setup:
-
To a round-bottom flask, add 2,4-diamino-6-chloropyrimidine (1.0 eq), your chosen solvent (e.g., DMSO, 5-10 mL per gram of starting material), and a base (e.g., DIPEA, 2.5 eq).
-
Add morpholine (2.0 eq) to the mixture.
-
Equip the flask with a condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as the mobile phase) every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (approx. 10x the volume of the reaction solvent).
-
Stir the resulting precipitate for 1 hour.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of deionized water, followed by a small amount of cold diethyl ether.
-
Dry the product under high vacuum to obtain 2-(4-Morpholinyl)-4,6-pyrimidinediamine as an off-white to light yellow solid. If required, recrystallize from an ethanol/water mixture.
-
By following these guidelines and systematically optimizing the key parameters, researchers can confidently and efficiently improve the yield and purity of 2-(4-Morpholinyl)-4,6-pyrimidinediamine for applications in drug discovery and development.
References
-
Khabnadideh, S., et al. (2012). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]
- Henrie II, R. N., et al. (1996). Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents (US5698695A).
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. Available at: [Link]
-
Fan, Y., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Moreno-Vargas, A. J., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules. Available at: [Link]
- Pifferi, G., & Pinza, M. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents (EP0295218A1).
-
Wang, C., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. RSC Medicinal Chemistry. Available at: [Link]
- Hechenbleikner, I. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents (US2660579A).
Sources
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
Technical Support Center: Investigating 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-morpholinyl)-4,6-pyrimidinediamine and its related pyrimidine-based derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve experimental challenges, ensuring the integrity and success of your research.
Introduction to the 2-Morpholino-Pyrimidine Scaffold
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold is a versatile pharmacophore frequently employed in the design of kinase inhibitors. The pyrimidine core acts as a hinge-binding motif, while the morpholine group often enhances solubility and metabolic stability. Depending on the substitutions at other positions of the pyrimidine ring, these compounds can be engineered to target a variety of kinases, including but not limited to epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[1][2][3] Consequently, the observed biological effects and potential side effects are intrinsically linked to the specific kinase or kinases being inhibited.
This guide will address potential side effect profiling from an experimental perspective, helping you to troubleshoot unexpected phenotypes and differentiate on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity in our cell-based assays with a novel 2-morpholino-pyrimidine derivative. How can we begin to deconvolve the potential cause?
A1: This is a common challenge in early-stage drug discovery. The observed toxicity could be due to several factors:
-
Inhibition of Untargeted Kinases: Your compound may have a broader kinase inhibition profile than initially anticipated. Pyrimidine-based scaffolds are known to have promiscuous binding to the ATP pocket of various kinases.
-
Disruption of DNA Synthesis: Pyrimidines are fundamental building blocks of DNA and RNA. High concentrations of pyrimidine analogs can interfere with nucleotide metabolism, leading to cell cycle arrest and apoptosis independent of the intended kinase target.[4]
-
Compound-Specific Cytotoxicity: The overall chemical structure, beyond the kinase-binding motif, may possess inherent cytotoxic properties.
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase panel screen (e.g., using a commercial service) to identify other potential kinase targets of your compound.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by supplementing the cell culture medium with nucleosides (e.g., uridine, thymidine). If the toxicity is mitigated, it suggests interference with pyrimidine metabolism.[5]
-
Control Compound Synthesis: Synthesize a structurally related analog of your compound that is predicted to be inactive against your primary target. If this control compound still exhibits toxicity, it points towards a target-independent cytotoxic mechanism.
Q2: Our in vivo studies with a 2-morpholino-pyrimidine derivative targeting FGFR are showing unexpected adverse events, such as hyperphosphatemia. Is this consistent with on-target inhibition?
A2: Yes, hyperphosphatemia is a known on-target, off-tumor effect of FGFR inhibitors.[6][7] FGFR signaling plays a crucial role in phosphate homeostasis in the kidneys and bones. Inhibition of FGFR leads to increased phosphate reabsorption in the kidneys, resulting in elevated serum phosphate levels.
Experimental Considerations:
-
Monitoring: Regularly monitor serum phosphate levels in your animal models.
-
Dose-Response: Establish a clear dose-response relationship between your compound and the severity of hyperphosphatemia.
-
Management Strategies: In a preclinical setting, you can explore co-administration of phosphate-lowering agents to manage this on-target toxicity, which may allow for the evaluation of higher, more efficacious doses of your compound.
Q3: We have designed a 2-morpholino-pyrimidine compound as a PI3K inhibitor. What are the common on-target toxicities we should anticipate in our cell culture and animal models?
A3: PI3K inhibitors, as a class, have well-documented on-target toxicities that vary depending on the specific isoform being targeted.[8][9][10]
-
Pan-PI3K Inhibitors: Expect to see a broader range of effects, including hyperglycemia, rash, fatigue, and diarrhea.[8][9][10]
-
PI3Kα-specific Inhibitors: Hyperglycemia and rash are the most prominent on-target effects.[9][10]
-
PI3Kδ-specific Inhibitors: Gastrointestinal side effects (diarrhea, colitis) and transaminitis are more common.[9][10][11]
Troubleshooting Unexpected In Vitro Results:
If you observe unexpected levels of apoptosis or cell cycle arrest, consider the following:
-
Cell Line Sensitivity: The genetic background of your cell lines can significantly influence their sensitivity to PI3K inhibition.
-
Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway. It is advisable to probe for such feedback mechanisms via Western blot analysis.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Proliferation Inhibition
Scenario: Your 2-morpholino-pyrimidine derivative shows potent inhibition of cell proliferation, but the effect does not correlate well with the inhibition of your intended kinase target.
Workflow for Deconvolution:
Caption: Workflow for troubleshooting unexpected antiproliferative effects.
Detailed Steps:
-
Cell Cycle Analysis: Use flow cytometry to determine if your compound induces arrest at a specific phase of the cell cycle. Pyrimidine derivatives have been reported to cause G2/M phase arrest.[12]
-
Apoptosis Assays: Quantify the level of apoptosis using methods like Annexin V/PI staining or TUNEL assays. Some pyrimidine derivatives can induce apoptosis through mechanisms like topoisomerase II inhibition.[13]
-
Mechanism of Action Studies:
-
If cell cycle arrest is observed, investigate the levels of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[14]
-
If apoptosis is prominent, assess the activation of caspases and other apoptotic markers.
-
Guide 2: Differentiating On-Target vs. Off-Target Effects In Vivo
Scenario: You observe a specific adverse event in your animal model and need to determine if it is a direct result of inhibiting your target kinase.
Experimental Design:
Caption: Decision tree for classifying in vivo adverse events.
Key Protocols:
-
Tool Compound Studies: A "tool compound" is a well-characterized inhibitor of your target kinase but with a distinct chemical scaffold from your 2-morpholino-pyrimidine series. If this tool compound produces the same adverse event, it strengthens the evidence for an on-target effect.
-
Resistant Mutant Models: If your target kinase has a known resistance mutation that your compound cannot inhibit, expressing this mutant in a relevant cell line or animal model can be a powerful validation tool. The absence of the adverse event in the resistant model is strong evidence for an on-target mechanism.
Data Summary: Potential On-Target Side Effects of Related Kinase Inhibitors
| Target Kinase | Common On-Target Side Effects (Clinical/Preclinical) | References |
| EGFR | Rash, diarrhea, stomatitis | [1] |
| FGFR | Hyperphosphatemia, ocular toxicities (e.g., retinal disorders), nail disorders, stomatitis | [6][7] |
| PI3K (pan) | Hyperglycemia, rash, diarrhea, fatigue, transaminitis | [8][9][10] |
| mTOR | Stomatitis, rash, fatigue, hyperglycemia | [2] |
Conclusion
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold and its analogs represent a promising area of research for the development of novel kinase inhibitors. A thorough understanding of the potential on-target and off-target effects is crucial for the successful progression of these compounds through the drug discovery pipeline. By employing the troubleshooting strategies and experimental workflows outlined in this guide, researchers can more effectively interpret their data, anticipate potential challenges, and design robust experiments to validate their findings.
References
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals (Basel). [Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]
-
Clinical development and management of adverse events associated with FGFR inhibitors. Therapeutic Advances in Medical Oncology. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers (Basel). [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events. Journal of Oncology Navigation & Survivorship. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLoS One. [Link]
-
Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients. Clinical Cancer Research. [Link]
-
Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Clinical Cancer Research. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
Sources
- 1. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism | PLOS One [journals.plos.org]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Activity Screening for 2-(4-Morpholinyl)-4,6-pyrimidinediamine and Related Scaffolds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the off-target activities of 2-(4-Morpholinyl)-4,6-pyrimidinediamine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and troubleshooting advice for navigating the complexities of compound selectivity profiling.
The 4,6-pyrimidinediamine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binding motif for a multitude of protein kinases.[1] While this property is advantageous for designing potent on-target inhibitors, it also presents a significant challenge: the potential for unintended interactions with other kinases or ATP-binding proteins. Understanding and characterizing these off-target effects is not merely an academic exercise; it is a critical step in drug development to ensure safety and efficacy, as off-target interactions can lead to unforeseen toxicities or polypharmacological effects.[2][3]
This guide will walk you through a logical, multi-tiered strategy for off-target screening, from initial predictions to cellular validation, and provide solutions to common experimental hurdles.
Part 1: Strategic Framework for Off-Target Screening
A systematic approach is essential to efficiently identify and validate off-target interactions. A tiered workflow allows for the progressive filtering of compounds, ensuring that resources are focused on the most promising and specific candidates.
Tiered Off-Target Screening Workflow
Caption: A multi-phase workflow for off-target screening.
Frequently Asked Questions (Strategy)
Q1: What are the most probable off-targets for a compound featuring the 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold?
A1: Given its structure, this compound belongs to a class of molecules that are well-documented kinase inhibitors. The pyrimidinediamine core is an effective ATP-mimetic that binds to the hinge region of the kinase ATP-binding pocket. Therefore, the most likely off-targets are other protein kinases. Based on published data for similar scaffolds, you should prioritize screening against panels that include:
-
Receptor Tyrosine Kinases: EGFR, FGFR, VEGFR, as derivatives have shown activity against these targets.[4][5]
-
Cyclin-Dependent Kinases (CDKs): The pyrimidine core is also found in many CDK inhibitors.[6]
-
PI3K/mTOR Pathway Kinases: The morpholine group is a classic feature of many PI3K and mTOR inhibitors.[7]
-
Other kinases implicated in cancer and inflammatory diseases where this scaffold has been explored.[1][8]
Q2: Should I start with a computational screen or go directly to a wet-lab experiment?
A2: A combined approach is most efficient. Computational (in silico) screening can help prioritize which experimental panels to use by predicting interactions based on structural similarity to known inhibitors.[9][10] However, these predictions are not a substitute for empirical data. It is highly recommended to perform a broad, unbiased biochemical screen (e.g., a large kinase panel) to uncover unexpected interactions that computational models might miss.[11][12]
Part 2: Core Experimental Protocols
Here we provide foundational, step-by-step protocols for key assays in the off-target screening workflow. These should be adapted and optimized for your specific laboratory conditions and instrumentation.
Protocol 1: In Vitro Kinase Profiling (Primary Screen & Dose-Response)
This protocol describes a generic, luminescence-based assay to measure the direct inhibition of kinase activity.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-Morpholinyl)-4,6-pyrimidinediamine in 100% DMSO.
-
For the primary screen, create a working solution for a final assay concentration of 10 µM.[13]
-
For dose-response analysis of hits, perform a serial dilution (e.g., 10-point, 3-fold dilutions) from a high concentration (e.g., 100 µM).[13]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase-substrate mixture to initiate the reaction. Ensure positive controls (known inhibitors) and negative controls (no enzyme) are included.[14]
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for the optimized duration (typically 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Percent Inhibition Calculation: 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
IC50 Determination: For dose-response data, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement
This protocol confirms that your compound binds to the putative off-target inside a living cell.
Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. An upward shift in the melting curve in the presence of the compound indicates target engagement.[16]
Methodology:
-
Cell Treatment:
-
Culture cells known to express the off-target protein to ~80% confluency.
-
Treat cells with the compound at a relevant concentration (e.g., 10x the biochemical IC50) or with a vehicle (DMSO) control for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Analyze the amount of the specific target protein in the soluble fraction using Western Blot or another protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.
-
Part 3: Troubleshooting Guide & FAQs
Q3: My initial screen at 10 µM lit up a large number of kinases. How do I proceed?
A3: This is a common scenario. It could indicate true promiscuity or an experimental artifact.
-
Causality: At high concentrations, many compounds exhibit non-specific binding or may interfere with the assay technology itself (e.g., light scattering from compound precipitation). Some compounds are also known as Pan-Assay Interference Compounds (PAINS).
-
Troubleshooting Steps:
-
Confirm with Dose-Response: Immediately re-screen all hits in a full dose-response format. True, potent off-targets will exhibit a clear sigmoidal curve with a low IC50 value. Non-specific hits will often have very shallow curves or only show activity at the highest concentrations.[17]
-
Run an Orthogonal Assay: Use a different assay format to confirm key hits. For example, if your primary screen was luminescence-based, use a fluorescence-based or radiometric assay.[14] This helps rule out technology-specific artifacts.
-
Check Compound Integrity and Solubility: Ensure the compound is stable and soluble in the assay buffer at the tested concentrations. Compound precipitation is a major cause of false positives. Best practices in compound management are crucial.[18]
-
Q4: I have a confirmed biochemical off-target with a potent IC50, but I see no effect on its downstream signaling pathway in cells. What's the disconnect?
A4: This highlights the critical difference between in vitro and cellular environments.[19]
-
Causality:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Cellular Environment: The high concentration of ATP within cells (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to a biochemical assay run at low ATP concentrations.[19]
-
Target Expression/Activity: The off-target kinase may not be expressed in your chosen cell line, or it may be in an inactive state.
-
-
Troubleshooting Steps:
-
Confirm Target Presence: Use Western Blot or qPCR to confirm that the off-target protein is expressed in your cell model.
-
Directly Measure Target Engagement: This is the ideal use case for an assay like CETSA (see protocol above) or NanoBRET™, which confirms compound-target binding in the complex cellular milieu.[15]
-
Evaluate Cell Line Specificity: Test the compound on a panel of cell lines with known high and low expression of the off-target kinase to see if a functional effect correlates with expression levels.[15]
-
Q5: My compound shows broad cytotoxicity across multiple cell lines. How do I determine if this is due to a specific off-target or just non-specific toxicity?
A5: Distinguishing targeted from non-specific cytotoxicity is key to interpreting your results.
-
Causality: Cytotoxicity can arise from potent inhibition of a kinase essential for cell survival (a specific off-target effect) or from non-specific mechanisms like membrane disruption or mitochondrial toxicity.
-
Troubleshooting Steps:
-
Correlate Potency: Compare the cytotoxic potency (CC50) with the IC50 values of the on- and off-targets. If the CC50 is very close to the IC50 of a particular off-target known to be critical for survival, it suggests a specific mechanism.
-
Rescue Experiments: If you hypothesize that the toxicity is mediated by off-target "Kinase X," you can test this directly. Use siRNA or CRISPR to knock down Kinase X and see if the cells become more resistant to your compound. A successful rescue strongly implicates that off-target in the cytotoxic phenotype.[15]
-
Use Structurally Unrelated Inhibitors: Test a known, selective inhibitor of the suspected off-target. If it phenocopies the cytotoxicity of your compound, it strengthens the evidence for a specific off-target-driven effect.[15]
-
Part 4: Data Presentation
Clear and concise data presentation is vital for decision-making. Summarize your screening results in a table that allows for easy comparison of on-target potency versus off-target activity.
Table 1: Sample Off-Target Selectivity Profile
| Target Class | Specific Target | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) | Notes |
| Primary Target | Kinase A | 15 | 45 | 1.0 | Potent on-target activity |
| Off-Target Hit | Kinase B | 75 | 250 | 5.0 | 5-fold selectivity; potential concern |
| Off-Target Hit | Kinase C | 800 | >10,000 | 53.3 | >50-fold selectivity; low risk |
| Off-Target Hit | Kinase D | 2,500 | Not Determined | 166.7 | Low biochemical potency |
| No-Hit Example | Kinase E | >10,000 | Not Determined | >667 | Clean |
References
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. PubMed. Available at: [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Available at: [Link]
-
Off-Target Profiling. Creative Biolabs. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. PubMed. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health (NIH). Available at: [Link]
-
Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. Available at: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. criver.com [criver.com]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
The Ascendancy of the Pyrimidine Scaffold: A Comparative Guide to a New Generation of HDAC Inhibitors
Introduction: Beyond the Pan-Inhibitor Paradigm in Epigenetic Modulation
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression. The dysregulation of HDAC activity is a hallmark of numerous cancers and other diseases, making them a compelling therapeutic target.[1]
The first generation of HDAC inhibitors (HDACis) were largely pan-inhibitors, targeting multiple HDAC isoforms.[2] While clinically successful to some extent, this lack of selectivity often leads to off-target effects and associated toxicities.[3] This has spurred the development of second-generation, isoform-selective inhibitors that promise a wider therapeutic window and improved efficacy.[2]
Within this evolving landscape, the pyrimidine scaffold has emerged as a versatile and promising structural motif for the design of novel, potent, and selective HDACis.[4] This guide provides a comprehensive comparison of pyrimidine-based HDAC inhibitors against other established classes of these epigenetic modulators, supported by experimental data and detailed protocols for their evaluation.
The Pyrimidine Advantage: A Structural and Functional Analysis
The typical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[5][6] The pyrimidine ring has been successfully incorporated, primarily as a core component of the cap group, to confer desirable pharmacological properties.[4]
Recent studies have highlighted several classes of pyrimidine-containing compounds with significant HDAC inhibitory activity:
-
Tetrahydropyridopyrimidines: These compounds have shown exceptional promise as selective HDAC6 inhibitors.[7]
-
Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system has also yielded highly potent and selective HDAC6 inhibitors.[8]
-
Pyrimidine Hydroxamic Acids: This class combines the pyrimidine scaffold with the well-established hydroxamic acid ZBG to create potent, albeit sometimes less selective, HDACis.[2][9][10][11]
-
2,4-Pyrimidinediamine Derivatives: Interestingly, this scaffold has been utilized to develop dual-target inhibitors, notably for both ALK and HDAC, offering a novel approach to tackling complex diseases like cancer.[12][13]
The success of the pyrimidine scaffold can be attributed to its ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and isoform selectivity.
Comparative Performance: Pyrimidine-Based vs. Traditional HDAC Inhibitors
To provide a clear perspective on the performance of pyrimidine-based HDACis, we will compare them with well-established inhibitors from other structural classes, such as hydroxamates (e.g., Vorinostat/SAHA), benzamides (e.g., Entinostat/MS-275), and cyclic peptides (e.g., Romidepsin).
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity profiles of representative pyrimidine-based HDAC inhibitors against other classes of inhibitors.
| Inhibitor Class | Representative Compound | Primary Target(s) | IC50 (nM) | Selectivity Profile | Reference |
| Pyrimidine-Based | Compound 8f (Tetrahydropyridopyrimidine) | HDAC6 | 6.4 | >48-fold selective over other HDAC isoforms | [7] |
| Pyrimidine-Based | Compound 8e (Pyrazolo[1,5-a]pyrimidine) | HDAC6 | 3.84 | 412-fold selective over HDAC1 | [8] |
| Pyrimidine-Based | Compound 10f (2,4-Pyrimidinediamine) | HDAC1 | 7.9 | Potent against ALK (IC50 = 2.1 nM) | [12] |
| Hydroxamate | Vorinostat (SAHA) | Pan-HDAC | ~10 (cell-free) | Broad activity against Class I and II HDACs | |
| Benzamide | Entinostat (MS-275) | HDAC1, HDAC3 | 510 (HDAC1), 1700 (HDAC3) | Selective for Class I HDACs | |
| Cyclic Peptide | Romidepsin (FK228) | Class I HDACs | Sub-nanomolar | Potent against Class I HDACs |
Key Insights from the Data:
-
Potency: The pyrimidine-based compounds, particularly the tetrahydropyridopyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, exhibit exceptional potency, with IC50 values in the low nanomolar range, comparable to or exceeding that of established pan-inhibitors like Vorinostat.
-
Selectivity: The most significant advantage of the novel pyrimidine scaffolds is their remarkable isoform selectivity, especially for HDAC6. This is a crucial advancement, as HDAC6 is primarily a cytoplasmic enzyme with distinct biological roles from the nuclear Class I HDACs, and its selective inhibition is thought to be associated with fewer side effects.[7]
-
Dual-Targeting Potential: The 2,4-pyrimidinediamine scaffold demonstrates the versatility of the pyrimidine core in designing multi-target inhibitors, a promising strategy for overcoming drug resistance and enhancing therapeutic efficacy.[12][13]
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Downstream Cellular Effects
The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of previously silenced genes, including tumor suppressor genes. Furthermore, the acetylation of non-histone proteins, such as α-tubulin (a key target of HDAC6), can affect protein stability, localization, and function, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of pyrimidine-based HDAC inhibitors.
Experimental Workflow for HDAC Inhibitor Screening
A typical workflow for the discovery and characterization of novel HDAC inhibitors involves a multi-step process, from initial high-throughput screening to in-depth cellular and in vivo validation.
Caption: A generalized workflow for the evaluation of HDAC inhibitors.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorogenic)
This protocol describes a common method for measuring the enzymatic activity of a purified HDAC enzyme in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compounds (pyrimidine-based inhibitors and controls) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 25 µL of the diluted compounds or vehicle control (for no-inhibitor and no-enzyme controls).
-
Add 50 µL of the HDAC enzyme solution (pre-diluted in assay buffer) to each well, except for the no-enzyme control wells.
-
Add 25 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality and Self-Validation: This assay directly measures the enzymatic activity of the target HDAC. The inclusion of a no-enzyme control corrects for background fluorescence, and a no-inhibitor control represents 100% enzyme activity. A known HDAC inhibitor (e.g., SAHA) should be used as a positive control to validate the assay performance.
Western Blot Analysis of Acetylated α-Tubulin
This protocol is used to assess the in-cell activity of HDAC6-selective inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Causality and Self-Validation: An increase in the ratio of acetylated-α-tubulin to total α-tubulin directly indicates the inhibition of HDAC6 in a cellular context. The use of a loading control (total α-tubulin) ensures that any observed changes are not due to variations in protein loading. A known HDAC6 inhibitor (e.g., Tubastatin A) should be used as a positive control.
Conclusion and Future Perspectives
The exploration of the pyrimidine scaffold has ushered in a new and exciting chapter in the development of HDAC inhibitors. The remarkable potency and isoform selectivity, particularly for HDAC6, demonstrated by compounds with tetrahydropyridopyrimidine and pyrazolo[1,5-a]pyrimidine cores, represent a significant advancement over the less-selective first-generation inhibitors. Furthermore, the adaptability of the pyrimidine ring for the design of dual-target inhibitors opens up novel therapeutic avenues.
As our understanding of the specific roles of different HDAC isoforms in various diseases deepens, the need for highly selective chemical probes and therapeutic agents will continue to grow. The pyrimidine-based HDAC inhibitors are poised to play a crucial role in this endeavor, offering the potential for more effective and less toxic epigenetic therapies. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this versatile chemical class.
References
-
Pinzi, L., & Rastelli, G. (2023). Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. European Journal of Medicinal Chemistry, 115730. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. Molecules, 27(15), 4983. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. Archiv der Pharmazie, e2300208. [Link]
-
Čikotienė, I., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry, 18, 837–844. [Link]
-
Wang, Y., et al. (2021). Discovery of Pyrazolo[1,5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. ChemistrySelect, 6(32), 8231-8235. [Link]
-
Jones, P., et al. (2010). Design and synthesis of novel pyrimidine hydroxamic acid inhibitors of histone deacetylases. Bioorganic & Medicinal Chemistry Letters, 20(23), 7019-7023. [Link]
-
Angibaud, P., et al. (2005). Discovery of pyrimidyl-5-hydroxamic acids as new potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 40(6), 597-606. [Link]
-
Kumar, A., et al. (2021). Design and Synthesis of Some Newer Pyrimidine Hydroxamates as Histone Deacetylase Inhibitors. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. Bioorganic & Medicinal Chemistry, 49, 116447. [Link]
- Acetylon Pharmaceuticals, Inc. (2016). Pyrimidine hydroxy amide compounds as HDAC6 selective inhibitors.
-
Wang, X., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2329-2342. [Link]
-
Xu, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
-
Pérez-Sánchez, H., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(13), 5085. [Link]
-
Otrubova, K., et al. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Journal of Medicinal Chemistry, 51(10), 3077-3080. [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30-39. [Link]
Sources
- 1. Design and synthesis of novel pyrimidine hydroxamic acid inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Harnessing pyrimidine as a building block for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 9. Discovery of pyrimidyl-5-hydroxamic acids as new potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Diaminopyrimidine-Based Kinase Inhibitors and Other EGFR/FGFR Targeted Therapies
This guide provides a detailed comparison of kinase inhibitors centered around the 2,4-diaminopyrimidine scaffold, exemplified by Rociletinib, against other classes of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, potency, and application of these targeted agents.
Introduction: The Central Role of EGFR and FGFR in Oncology
EGFR and FGFR are receptor tyrosine kinases (RTKs) that play pivotal roles in regulating cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of these signaling pathways, through mutations, gene amplifications, or fusions, is a well-established driver of oncogenesis in a variety of solid tumors, including non-small cell lung cancer (NSCLC), cholangiocarcinoma, and urothelial carcinoma.[3][4] This has made them critical therapeutic targets.[5]
Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of these cancers. The pyrimidine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous successful kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonds within the kinase active site.[6] Specifically, the 2,4-diaminopyrimidine scaffold has been instrumental in the development of potent and selective inhibitors. This guide will use Rociletinib (CO-1686) , a third-generation EGFR inhibitor built on this core, as a case study to compare and contrast with other major classes of EGFR and FGFR inhibitors.
The 2,4-Diaminopyrimidine Scaffold: A Focus on Rociletinib
The compound "2-(4-Morpholinyl)-4,6-pyrimidinediamine" represents a foundational chemical structure. While not a drug itself, this scaffold is elaborated upon to create highly active molecules. Rociletinib is an excellent example—an irreversible EGFR TKI designed to selectively target common activating mutations (L858R, exon 19 deletions) and, crucially, the T790M resistance mutation that renders first-generation inhibitors ineffective.[7]
Mechanism of Action: Covalent Inhibition
Unlike first-generation reversible inhibitors, Rociletinib forms a permanent covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[7] This is achieved through a reactive acrylamide group, often called a "warhead," attached to the pyrimidine core. This irreversible binding permanently inactivates the receptor, providing sustained blockade of downstream signaling.
The key advantage of this design is its high potency against the T790M mutant, which sterically hinders the binding of reversible inhibitors like Gefitinib.[7] Furthermore, Rociletinib was designed to have minimal activity against wild-type (WT) EGFR, which was predicted to reduce mechanism-based toxicities such as skin rash and diarrhea.[8]
Caption: Covalent inhibition of EGFR by Rociletinib.
Comparative Analysis: Performance Against Other Inhibitors
To understand the specific advantages and disadvantages of the 2,4-diaminopyrimidine scaffold, we compare Rociletinib's performance against inhibitors from different generations and with different target specificities.
Comparator Agents:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor.[9]
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor, and the direct competitor to Rociletinib.[10]
-
Infigratinib (BGJ398): A potent, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[11][12]
Biochemical Potency (IC₅₀ Data)
The half-maximal inhibitory concentration (IC₅₀) measures the drug concentration required to inhibit 50% of a target enzyme's activity in a biochemical assay. Lower values indicate higher potency.
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (L858R/T790M) | FGFR1 | FGFR2 | FGFR3 |
| Gefitinib | ~1,800 nM | ~25 nM | > 5,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Rociletinib | > 2,000 nM[8] | ~15-30 nM | ~21.5 nM[13] | >1,000 nM | >1,000 nM | >1,000 nM |
| Osimertinib | ~490 nM | ~12 nM | ~1 nM | >1,000 nM | >1,000 nM | >1,000 nM |
| Infigratinib | >10,000 nM | >10,000 nM | >10,000 nM | 0.9 nM[12] | 1.4 nM[12] | 1.0 nM[12] |
Note: IC₅₀ values are compiled from various sources and should be considered representative. Direct head-to-head assays may yield slightly different absolute values.
Interpretation:
-
Selectivity: Rociletinib and Osimertinib demonstrate remarkable selectivity for mutant EGFR over wild-type EGFR, a key improvement over Gefitinib.[8][14]
-
T790M Potency: Both Rociletinib and Osimertinib are highly potent against the T790M resistance mutation, while Gefitinib is inactive.[13][14]
-
Cross-Reactivity: Both EGFR inhibitor classes show minimal to no activity against FGFR kinases, and vice-versa for Infigratinib, highlighting the distinct selectivity profiles of these targeted agents.
Cellular Activity (GI₅₀ Data)
The half-maximal growth inhibition (GI₅₀) measures the drug concentration needed to inhibit 50% of cell proliferation in a cellular context.
| Compound | HCC827 (EGFR del19) | NCI-H1975 (L858R/T790M) | SNU-16 (FGFR2-amplified) |
| Gefitinib | ~10-20 nM | > 5,000 nM | > 10,000 nM |
| Rociletinib | ~20-40 nM | ~7-32 nM[8] | > 5,000 nM |
| Osimertinib | ~10-25 nM | ~10-15 nM | > 5,000 nM |
| Infigratinib | > 5,000 nM | > 5,000 nM | ~10-20 nM |
Interpretation:
-
The biochemical potency translates well to cellular activity. Rociletinib and Osimertinib effectively inhibit the growth of T790M-positive H1975 cells, which are resistant to Gefitinib.[8]
-
The distinct target profiles are confirmed, with Infigratinib showing potent activity only in the FGFR2-driven cell line.
Clinical and Developmental Context
While both Rociletinib and Osimertinib showed promising early clinical activity against T790M-positive NSCLC, their developmental paths diverged.[15][16] Osimertinib ultimately gained FDA approval and became the standard of care, while the development of Rociletinib was discontinued.[16] This was due to several factors, including a lower confirmed objective response rate in later trials and a distinct side-effect profile, notably hyperglycemia.[15][17] The hyperglycemia was linked to an off-target effect of a major metabolite of Rociletinib on the insulin-like growth factor (IGF)-1 receptor.[15]
Interestingly, studies have shown that some patients who progress on Rociletinib may still respond to Osimertinib, suggesting differences in their activity profiles against emerging resistance mechanisms.[15][16]
Experimental Methodologies
The data presented in this guide are generated using standardized, reproducible biochemical and cellular assays. Adherence to rigorous protocols is essential for generating high-quality, comparable data.
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol describes a generic, fluorescence-based assay for determining the IC₅₀ value of an inhibitor against a purified kinase.
Caption: Workflow for a typical in vitro kinase IC₅₀ assay.
Step-by-Step Method:
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of the test inhibitor (e.g., Rociletinib) in 100% DMSO.
-
Assay Plate Preparation: Dispense the diluted compounds into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the purified recombinant kinase (e.g., EGFR T790M/L858R) to the wells containing the inhibitor and pre-incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase.
-
Initiation: Initiate the phosphorylation reaction by adding a solution containing the peptide substrate and ATP.[18]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and add a detection reagent. For example, in the ADP-Glo™ assay, this reagent simultaneously depletes remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the plate on a microplate reader (e.g., luminometer).
-
Analysis: Convert the raw signal to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Viability/Proliferation Assay (GI₅₀ Determination)
This protocol outlines the use of the MTT assay to measure the effect of an inhibitor on the proliferation of cancer cell lines.
Caption: Workflow for an MTT-based cell viability assay.
Step-by-Step Method:
-
Cell Plating: Seed cancer cells (e.g., NCI-H1975) into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[19]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of the solubilized formazan using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance data to the vehicle-treated control wells to calculate the percent viability. Plot percent viability against inhibitor concentration to determine the GI₅₀ value.
Conclusion
The 2,4-diaminopyrimidine scaffold, exemplified by Rociletinib, has proven to be a highly effective core for developing potent and selective covalent inhibitors of mutant EGFR. Its key strength lies in its ability to overcome T790M-mediated resistance to first-generation TKIs while maintaining a favorable selectivity profile against wild-type EGFR.
However, the clinical development landscape demonstrates that potency and selectivity against the primary target are not the sole determinants of success. Head-to-head comparisons with Osimertinib reveal that subtle differences in overall clinical efficacy, safety profiles (including off-target effects of metabolites), and activity against further resistance mutations are critical differentiators.
In contrast, FGFR inhibitors like Infigratinib operate in a distinct therapeutic space, targeting a different set of oncogenic drivers.[11][20] While structurally diverse, they highlight the broader principle of targeted therapy: matching a highly selective inhibitor to a specific, genetically-defined patient population. The ongoing development of novel kinase inhibitors, including dual EGFR/FGFR inhibitors based on pyrimidine scaffolds, continues to refine this paradigm, aiming to enhance potency, overcome resistance, and minimize toxicity.[21]
References
-
Sequist, L. V., Soria, J.-C., Goldman, J. W., et al. (2015). Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 372(18), 1700–1709. [Link]
-
Shaikh, A., B.S., A., K, P. K., & V, S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 863374. [Link]
-
Targeted Oncology. (n.d.). The Development of FGFR Inhibitors. [Link]
-
Goyal, L., Meric-Bernstam, F., & Hollebecque, A. (2021). FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma. Current Treatment Options in Oncology, 22(9), 81. [Link]
-
Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Gefitinib. [Link]
-
Zhang, J., Wang, Y., Zhang, R., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Li, X., Lu, Y., & Chen, Y. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 151, 445–457. [Link]
-
Passaro, A., Jänne, P. A., & Mok, T. (2021). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Annals of Oncology, 32(5), 590–600. [Link]
-
Soria, J-C., Kim, S-W., Wu, Y-L., et al. (2015). Efficacy of rociletinib (CO-1686) in plasma-genotyped T790M-positive non-small cell lung cancer (NSCLC) patients (pts). Journal of Clinical Oncology, 33(15_suppl), 8002–8002. [Link]
-
Ochiai, H., & Kondo, K. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancers, 4(4), 1148–1165. [Link]
-
Targeted Oncology. (2023). Keeping Track of FGFR Inhibitor AEs Leads to Optimal Outcomes. [Link]
-
Grochot, R., Joshi, K., Cammarota, A., et al. (2025). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology, 9, e2400329. [Link]
-
Shaikh, A., B.S., A., K, P. K., & V, S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10. [Link]
-
AstraZeneca. (n.d.). TAGRISSO Mechanism of Action. [Link]
-
Goss, G., et al. (2022). Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study. JTO Clinical and Research Reports, 3(10), 100396. [Link]
-
Klebl, B., & Müller, G. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]
-
Guagnano, V., Furet, P., & Scheufler, C. (2020). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. Expert Opinion on Investigational Drugs, 29(10), 1055–1064. [Link]
-
VJOncology. (2016). Osimertinib responses after rociletinib treatment of T790M-positive NSCLC. [Link]
-
Oncodaily. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. [Link]
-
Sharma, A., & Kumar, R. (2019). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Current Computer-Aided Drug Design, 15(4), 336–345. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
AstraZeneca. (2024). TAGRISSO Mechanism of Action [Video]. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? [Link]
-
Gadgeel, S., et al. (2017). P3.02b-115 Clinical Activity of Osimertinib in EGFR Mutation Positive Non-Small Cell Lung Cancer (NSCLC) Patients (Pts) Previously Treated with Rociletinib. Journal of Thoracic Oncology, 12(1), S1167-S1168. [Link]
-
BridgeBio Pharma. (2018). BridgeBio Pharma Licenses Late-Stage Oncology Drug Infigratinib to Tackle FGFR-Driven Maladies. [Link]
-
ClinicalTrials.gov. (n.d.). Study to Evaluate Safety, Pharmacokinetics, and Efficacy of Rociletinib (CO-1686) in Previously Treated Mutant Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC) Patients (TIGER-X). [Link]
-
Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 142, 104325. [Link]
-
Ballard, P., Yates, J. W. T., Yang, Z., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. Clinical Cancer Research, 22(20), 5130–5140. [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC50 of an irreversible... [Link]
-
Wang, Y., Zhang, J., & Gao, G. (2024). Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer. Journal of Hematology & Oncology, 17(1), 1. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Javle, M., Lowery, M., & Shroff, R. T. (2021). Final results from a phase II study of infigratinib (BGJ398), an FGFR-selective tyrosine kinase inhibitor, in patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement. Journal of Clinical Oncology, 39(3_suppl), 265–265. [Link]
-
Soria, J.-C., Ohe, Y., & Vansteenkiste, J. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 378(2), 113–125. [Link]
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Gefitinib - Wikipedia [en.wikipedia.org]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vjoncology.com [vjoncology.com]
- 17. ascopubs.org [ascopubs.org]
- 18. assayquant.com [assayquant.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of PI3K Inhibitors in Oncology: A Technical Guide to Pictilisib (GDC-0941)
This guide provides a comprehensive analysis of Pictilisib (GDC-0941), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). While the originally requested compound, "2-(4-Morpholinyl)-4,6-pyrimidinediamine," lacks sufficient public data for a thorough comparative analysis, Pictilisib represents a well-characterized molecule sharing a similar morpholino-pyrimidine core structure. This guide will delve into its comparative efficacy against other PI3K pathway inhibitors in relevant cancer cell lines, detail its mechanism of action, and provide robust, field-proven protocols for its evaluation.
Introduction: The PI3K Pathway and the Role of Pictilisib
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Its hyperactivation is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention. Class I PI3Ks are heterodimeric enzymes composed of a regulatory and a catalytic subunit. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, initiating a cascade that promotes cell growth and inhibits apoptosis.
Pictilisib (GDC-0941) is an orally bioavailable small molecule that potently and selectively inhibits the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By blocking the catalytic activity of these enzymes, Pictilisib effectively reduces the production of PIP3, leading to the deactivation of downstream effectors like Akt and subsequent inhibition of tumor cell growth and survival.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Cascade
Pictilisib functions by competitively binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of PIP2. This action directly curtails the activation of the downstream signaling cascade. The intended biological effect is a potent, dose-dependent inhibition of phosphorylation of key effector proteins, most notably Akt at both Threonine 308 and Serine 473.
Figure 1: Simplified signaling pathway of the PI3K/Akt/mTOR cascade and the inhibitory action of Pictilisib.
Comparative Efficacy in Cancer Cell Lines
The potency of Pictilisib has been evaluated across a wide range of cancer cell lines, often in comparison to other PI3K/mTOR pathway inhibitors. Its efficacy is particularly pronounced in cell lines harboring activating mutations in the PIK3CA gene or loss of the PTEN tumor suppressor, as these alterations render cells dependent on PI3K signaling.
| Cell Line | Cancer Type | Key Mutation(s) | Pictilisib (GDC-0941) IC₅₀ (nM) | Buparlisib (BKM120) IC₅₀ (nM) | Alpelisib (BYL719) IC₅₀ (nM) |
| MCF-7 | Breast Cancer | PIK3CA (E545K) | 3.3 | 150 | 4.6 |
| T47D | Breast Cancer | PIK3CA (H1047R) | 29 | 360 | 35 |
| PC-3 | Prostate Cancer | PTEN null | 180 | 520 | 1200 |
| U87-MG | Glioblastoma | PTEN null | 250 | 480 | >2500 |
| HCT116 | Colorectal Cancer | PIK3CA (H1047R) | 160 | 330 | 190 |
| A549 | Lung Cancer | KRAS (G12S) | 1100 | >2000 | >5000 |
Data compiled from publicly available literature and databases. IC₅₀ values can vary based on assay conditions.
Analysis of Comparative Data:
-
Potency: The data clearly demonstrates that Pictilisib is a highly potent pan-Class I PI3K inhibitor, with low nanomolar IC₅₀ values in cell lines with PI3K pathway alterations (e.g., MCF-7, T47D).
-
Selectivity vs. Pan-Inhibition: Compared to the p110α-selective inhibitor Alpelisib (BYL719), Pictilisib shows broader activity, particularly in PTEN-null lines like PC-3 and U87-MG, where signaling can be driven by other isoforms like p110β.
-
Superiority in Certain Contexts: In many tested lines, Pictilisib demonstrates greater potency than the pan-PI3K inhibitor Buparlisib (BKM120).
-
Resistance: In cell lines with mutations downstream of PI3K, such as KRAS-mutant A549, the efficacy of PI3K inhibitors is significantly reduced, highlighting the importance of patient stratification based on tumor genetic profiles.
Experimental Protocols: Assessing In Vitro Efficacy
To validate the efficacy of Pictilisib and compare it to other inhibitors, standardized in vitro assays are essential. Below are detailed protocols for a cell viability assay and a western blot to measure target engagement.
Cell Viability/Cytotoxicity Assay (Using CellTiter-Glo®)
This protocol determines the concentration of the inhibitor required to reduce cell viability by 50% (IC₅₀).
Figure 2: Workflow for a 96-well plate-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count the desired cancer cell line (e.g., MCF-7). Seed the cells into a white, clear-bottom 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Pictilisib in DMSO. Perform a serial dilution in culture medium to create 2X working concentrations ranging from 0.2 nM to 20 µM.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells with DMSO-only as a vehicle control and wells with no cells for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol assesses the direct molecular effect of Pictilisib on its primary downstream target, Akt.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed 1-2 million cells (e.g., PC-3) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Pictilisib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.
-
Conclusion and Future Directions
Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor with demonstrated efficacy in a broad range of cancer cell lines, particularly those with activating mutations in the PI3K pathway. Comparative data shows its robust activity relative to other inhibitors, although its clinical development has been challenged by toxicity and a narrow therapeutic window, a common issue for pan-PI3K inhibitors.
The experimental protocols provided herein offer a validated framework for researchers to assess the efficacy and mechanism of action of Pictilisib and other novel inhibitors. Future research will likely focus on developing more isoform-selective inhibitors to improve the therapeutic index and on identifying robust predictive biomarkers to guide the clinical use of PI3K-targeted therapies.
References
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
-
Sarkis, L. M., et al. (2015). GDC-0941, a potent inhibitor of PI3K, has single agent activity in sarcoma and synergizes with everolimus. Journal of Experimental & Clinical Cancer Research, 34(1), 1-12. [Link]
-
Ilic, N., et al. (2011). PI3K-selective inhibition by GDC-0941 is effective in preclinical models of PTEN-deficient prostate cancer. Molecular Cancer Therapeutics, 10(8), 1417-1427. [Link]
A-Scientist's-Guide-to-Kinase-Selectivity-Profiling-A-Comparative-Analysis-Centered-on-the-2-4-Morpholinyl-4-6-pyrimidinediamine-Scaffold
Introduction: The Quest for Kinase Specificity
In the landscape of drug discovery, kinases remain a paramount target class. Their deregulation is a hallmark of numerous pathologies, most notably cancer. The PI3K/AKT/mTOR pathway, a critical signaling network, governs essential cellular processes like growth, proliferation, and survival.[1][2][3] The 2-(4-Morpholinyl)-4,6-pyrimidinediamine core is a privileged scaffold, frequently appearing in inhibitors targeting this pathway.[4][5] This is due to its ability to form key hydrogen bonds within the ATP-binding pocket of these kinases.
However, the human kinome is vast, comprising over 500 members. A compound's ultimate clinical success hinges not just on its on-target potency but also on its selectivity profile across this landscape. Poor selectivity can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate.[6] Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a foundational pillar of modern drug development.[7]
This guide provides a comparative analysis of kinase inhibitors built around the pyrimidinediamine scaffold. We will use the well-characterized dual PI3K/mTOR inhibitor, PI-103 , as our central case study. We will compare its selectivity profile against other prominent PI3K pathway inhibitors, delve into the causality behind experimental design for profiling, and provide a detailed, field-proven protocol for generating high-fidelity selectivity data.
Comparative Selectivity Analysis: Beyond the Primary Target
To understand a compound's therapeutic window, we must compare its activity against its intended target with its activity against a broad panel of other kinases. Below is a comparative analysis of PI-103 and two other clinical-stage PI3K inhibitors: Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor, and Copanlisib (BAY 80-6946) , a pan-Class I PI3K inhibitor with potent activity against the PI3K-α and PI3K-δ isoforms.[8]
| Target Kinase | PI-103 (IC50 nM) | Pictilisib (GDC-0941) (IC50 nM) | Copanlisib (BAY 80-6946) (IC50 nM) |
| PI3Kα (p110α) | 2[9] | 3[10] | 0.5[11] |
| PI3Kβ (p110β) | 3[9] | 33[10] | 3.7[11] |
| PI3Kδ (p110δ) | 3[9] | 3[10] | 0.7[11] |
| PI3Kγ (p110γ) | 15[9] | 75[10] | 6.4[11] |
| mTORC1 | 20[6] | >580 (193-fold less than PI3Kα)[10] | Weakly active[11] |
| mTORC2 | 83[6] | Not specified | Not specified |
| DNA-PK | Potent inhibitor[12] | Selectivity observed[13] | High selectivity over other kinases[11] |
Insight & Causality : This table reveals distinct selectivity profiles. PI-103 is a potent dual inhibitor of both Class I PI3Ks and mTOR, a feature that can be advantageous for comprehensive pathway blockade but may also present toxicity challenges.[6][12] In contrast, Pictilisib was designed for greater selectivity against the PI3K family over mTOR.[10][13] Copanlisib shows potent, balanced inhibition across Class I PI3K isoforms, with particularly strong activity against the alpha and delta isoforms, which are crucial in both solid tumors and B-cell malignancies.[8][11] This comparative data is vital for researchers to select the right tool compound for a specific biological question or to guide the design of next-generation inhibitors with tailored selectivity profiles.
The Experimental Workflow: Ensuring Data Integrity
Generating reliable selectivity data requires a robust, validated, and clearly understood experimental workflow. Large-scale screening is often performed by specialized vendors using platforms like KINOMEscan®, which employs a competition binding assay format.[14][15][16] However, in-house profiling using luminescence-based ATP-depletion assays is a common and powerful approach.
Caption: Kinase selectivity profiling workflow using a luminescence-based assay.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is based on a homogenous, single-well format, such as the Promega Kinase-Glo® platform, which measures the amount of ATP remaining after a kinase reaction.[17][18] The luminescent signal is inversely proportional to kinase activity.[17]
I. Reagent and Plate Preparation:
-
Compound Plating :
-
Prepare a serial dilution of the test compound (e.g., PI-103) in DMSO, typically starting at a high concentration (e.g., 1 mM).
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the wells of a low-volume 384-well assay plate.
-
Causality: Starting with a DMSO stock minimizes solvent effects in the final aqueous reaction. Serial dilution allows for the generation of a dose-response curve to calculate IC50 values.
-
-
Control Wells :
-
Designate wells for positive control (no inhibition; DMSO only) and negative control (100% inhibition; no enzyme or a potent broad-spectrum inhibitor).
-
Causality: Controls are essential for data normalization and calculating the percentage of inhibition for each compound concentration.
-
II. Kinase Reaction:
-
Master Mix Preparation : Prepare a master mix containing the kinase reaction buffer, the specific kinase being tested, and its corresponding substrate (protein or peptide).
-
Enzyme Dispensing : Dispense the kinase/substrate master mix into the assay plate containing the pre-spotted compounds.
-
Initiate Reaction : Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase.
-
Causality: Using ATP at its Km provides a sensitive measure of competitive inhibition. If the ATP concentration is too high, a higher concentration of the inhibitor will be required to see an effect, leading to an artificially high IC50 value.
-
-
Incubation : Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
III. Signal Detection:
-
Reagent Equilibration : Allow the Kinase-Glo® Luminescent Kinase Assay Reagent to equilibrate to room temperature.
-
Reagent Addition : Add a volume of the Kinase-Glo® reagent equal to the volume in the assay wells.[18] This reagent simultaneously stops the kinase reaction and initiates the light-generating luciferase reaction.
-
Signal Stabilization : Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[19]
-
Data Acquisition : Read the plate on a luminometer. The integration time should be optimized to ensure a robust signal-to-background ratio.
IV. Data Analysis:
-
Normalization : Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_neg_ctrl) / (Lumi_pos_ctrl - Lumi_neg_ctrl))
-
IC50 Curve Fitting : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Causality: The 4PL model is a standard in pharmacology for accurately determining the potency of a compound from a dose-response curve.
-
Signaling Pathway Context
The activity and selectivity data of an inhibitor are most meaningful when placed in the context of its target signaling pathway. For PI-103 and its comparators, this is the PI3K/AKT/mTOR pathway, a central regulator of cell fate.[20][21][22]
// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR, IGFR)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; PI3K [label="PI3K", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; EIF4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth, Proliferation,\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor Nodes PI103 [label="PI-103", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GDC0941 [label="Pictilisib", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAY80 [label="Copanlisib", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> RAS -> PI3K; PI3K -> PIP3 [arrowhead=tee, label=" phosphorylates", style=dashed, fontcolor="#5F6368"]; PIP2 -> PI3K [style=invis]; PTEN -> PIP3 [arrowhead=tee, label=" dephosphorylates", style=dashed, fontcolor="#5F6368"]; PIP3 -> PDK1; PDK1 -> AKT [label=" activates", style=dashed, fontcolor="#5F6368"]; mTORC2 -> AKT [label=" activates", style=dashed, fontcolor="#5F6368"]; AKT -> mTORC1 [label=" activates", style=dashed, fontcolor="#5F6368"]; mTORC1 -> S6K; mTORC1 -> EIF4EBP1 [arrowhead=tee, style=dashed]; S6K -> Proliferation; EIF4EBP1 -> Proliferation [label=" inhibits translation", style=invis];
// Inhibitor Edges PI103 -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2]; PI103 -> mTORC1 [arrowhead=tee, color="#EA4335", penwidth=2]; PI103 -> mTORC2 [arrowhead=tee, color="#EA4335", penwidth=2]; GDC0941 -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2]; BAY80 -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2];
}
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.
As the diagram illustrates, PI-103 exerts a dual blockade on both PI3K and mTOR complexes. This can lead to a more profound shutdown of downstream signaling to S6K and 4E-BP1 compared to an inhibitor that only targets PI3K.[6] However, this broad activity also increases the likelihood of engaging other related kinases, like DNA-PK, which could contribute to both efficacy and toxicity.[12] In contrast, inhibitors like Pictilisib and Copanlisib focus the pharmacological pressure on the PI3K nodes, which may offer a better therapeutic index in certain genetic contexts, such as tumors with PIK3CA mutations but wild-type mTOR signaling.[8][10]
Conclusion
Kinase inhibitor selectivity profiling is a multi-faceted discipline that requires careful experimental design, precise execution, and thoughtful interpretation. By using the 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold as a case study, we have demonstrated the importance of comparative analysis. Understanding how subtle changes in chemical structure can dramatically alter a compound's selectivity profile is fundamental to developing safer and more effective targeted therapies. The protocols and principles outlined in this guide provide a framework for researchers to generate high-quality, actionable data to drive their drug discovery programs forward.
References
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Mundi, P. S., Sachdev, J., & Krop, I. (2016). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 5(2), 27. [Link]
-
Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Fan, Q. W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349. [Link]
-
Sarkah, A., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
DiscoverX Corporation. KINOMEscan® Kinase Profiling Platform. [Link]
-
Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Cancers, 10(4), 87. [Link]
-
Salkah, A., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Noor, U., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 23(19), 11631. [Link]
-
Massacesi, C., et al. (2016). Targeting the PI3K-AKT-mTOR signaling network in cancer. Annals of Oncology, 27(5), 783-799. [Link]
-
Liu, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(16), 4995. [Link]
-
Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Methods in Molecular Biology, 1636, 151-171. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
-
Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), 1143-1155. [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
ResearchGate. The PI3K/Akt/mTOR Pathway. [Link]
-
Dreyling, M., et al. (2017). Phosphatidylinositol 3-Kinase Inhibition by Copanlisib in Relapsed or Refractory Indolent Lymphoma. Journal of Clinical Oncology, 35(35), 3898-3905. [Link]
-
El-Damasy, D. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389333. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Chen, Y., et al. (2019). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 24(18), 3374. [Link]
-
Luedtke, D., et al. (2017). Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers. Cancer Chemotherapy and Pharmacology, 79(5), 1035-1044. [Link]
-
Folkes, A. J., et al. (2008). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 7(12), 3898-3909. [Link]
Sources
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. promega.com [promega.com]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Validating the Target of 2-(4-Morpholinyl)-4,6-pyrimidinediamine: A Comparative Guide to PI3K/mTOR Inhibition
For researchers in oncology and cell signaling, the pyrimidine scaffold is a familiar and fertile ground for the development of potent kinase inhibitors. The specific derivative, 2-(4-Morpholinyl)-4,6-pyrimidinediamine, which we will refer to as "Compound M," possesses structural motifs characteristic of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway. The morpholine group, in particular, is a well-established hinge-binding moiety that anchors small molecules into the ATP-binding pocket of many kinases, including PI3K and the closely related Mammalian Target of Rapamycin (mTOR)[1][2].
This guide provides a comprehensive framework for validating the hypothesis that Compound M is an inhibitor of the PI3K/AKT/mTOR signaling pathway. We will outline a logical, multi-step experimental plan, from initial biochemical assays to cellular characterization and selectivity profiling. Throughout this guide, we will compare the expected performance of Compound M against established PI3K pathway inhibitors, providing the necessary context for its potential classification as a pan-PI3K, isoform-selective, or dual PI3K/mTOR inhibitor.
The PI3K/AKT/mTOR Pathway: A Critical Node in Cancer
The PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism[3]. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[3][4]. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Experimental Workflow for Target Validation
A rigorous validation process is crucial to confidently assign a mechanism of action to a novel compound. The following workflow ensures a systematic investigation, starting with direct target engagement and moving to broader cellular and systemic effects.
Caption: A stepwise workflow for validating the molecular target of Compound M.
Step 1: Biochemical Assays - Does Compound M Directly Inhibit PI3K and/or mTOR?
The first and most critical step is to determine if Compound M directly inhibits the enzymatic activity of purified PI3K isoforms and mTOR kinase. This is essential to distinguish direct inhibition from indirect effects on the pathway.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagents & Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.
-
Kinase-specific substrates (e.g., PIP2 for PI3K).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Compound M and control inhibitors (see table below) in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a serial dilution of Compound M and control inhibitors.
-
In a 384-well plate, add 2.5 µL of kinase solution.
-
Add 0.5 µL of the compound dilution or DMSO (vehicle control). Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Comparative Data: Expected IC50 Values (nM)
| Compound Type | Example Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Primary Characteristic |
| Test Compound | Compound M | ? | ? | ? | ? | ? | To be determined |
| Pan-PI3K | Buparlisib (BKM120) | ~50 | ~165 | ~250 | ~115 | >1000 | Broad PI3K inhibition |
| α-selective | Alpelisib (BYL719) | ~5 | >1000 | ~290 | ~250 | >1000 | Potent and selective for PI3Kα[5] |
| Dual PI3K/mTOR | Dactolisib (BEZ235) | ~4 | ~75 | ~7 | ~6 | ~20 | Potent inhibition of both PI3K and mTOR |
This table presents typical literature values for comparison. Actual results may vary.
Interpretation:
-
If Compound M shows potent, sub-micromolar IC50 values across all PI3K isoforms but is weak against mTOR, it is likely a pan-PI3K inhibitor .
-
If it demonstrates high potency against PI3Kα with significantly weaker activity against other isoforms, it is an isoform-selective inhibitor .
-
If Compound M potently inhibits both the PI3K isoforms and mTOR, it is classified as a dual PI3K/mTOR inhibitor [4].
Step 2: Cellular Assays - Does Compound M Modulate the Pathway in a Cellular Context?
After confirming direct enzymatic inhibition, the next step is to verify that Compound M can engage its target and modulate the downstream signaling pathway in intact cells.
Protocol: Western Blot Analysis of Pathway Phosphorylation
This experiment measures the phosphorylation state of key downstream effectors of the PI3K/mTOR pathway. Inhibition of PI3K or mTOR should lead to a decrease in the phosphorylation of these proteins.
-
Cell Culture:
-
Use a cancer cell line with a known PI3K pathway alteration (e.g., MCF-7 or BT-474, which often carry activating PIK3CA mutations).
-
Plate cells and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with increasing concentrations of Compound M (e.g., 0.1, 1, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6
-
β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate and image the blot.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and S6 will confirm that Compound M is effectively inhibiting the PI3K/mTOR pathway in a cellular environment. Comparing the concentration required to reduce p-AKT and p-S6 can further delineate its mechanism. A dual PI3K/mTOR inhibitor would be expected to suppress both readouts potently, whereas a pure PI3K inhibitor might show a stronger effect on p-AKT.
Step 3 & 4: Antiproliferative Activity and Selectivity Profiling
Finally, to understand the functional consequence of target engagement and the broader specificity of Compound M, its effect on cell viability and its profile against other kinases should be assessed.
Antiproliferative Assays (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels. Treatment with an effective PI3K/mTOR inhibitor should reduce the proliferation of cancer cells dependent on this pathway. The protocol is similar to the kinase assay, involving cell seeding, compound treatment for 72 hours, and a final luminescence readout to determine the GI50 (concentration for 50% growth inhibition).
Selectivity Profiling
It is crucial to understand if Compound M is highly selective for its intended target or if it has significant off-target effects. The 2,4-diaminopyrimidine core, for instance, is also a scaffold for FAK inhibitors[6].
Protocol: Submit Compound M to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). These services test the compound at a fixed concentration (e.g., 1 µM) against a large panel of hundreds of different kinases.
Interpretation: The results will be presented as a percentage of inhibition for each kinase. A highly selective compound will show strong inhibition of PI3K/mTOR and minimal activity (<50% inhibition) against other kinases. This data is critical for predicting potential side effects and for the further development of the compound as a therapeutic agent.
Conclusion
This guide outlines a systematic and robust methodology for validating the molecular target of a novel compound, using "2-(4-Morpholinyl)-4,6-pyrimidinediamine" as a representative example within the context of the highly significant PI3K/mTOR pathway. By combining direct biochemical assays with functional cellular readouts and comprehensive selectivity profiling, researchers can confidently determine the compound's mechanism of action. The comparative framework provided allows for a nuanced classification, distinguishing between pan-PI3K, isoform-selective, and dual PI3K/mTOR inhibitors, which is a critical step in the journey of drug discovery and development.
References
- Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health.
- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
- 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem.
- The present and future of PI3K inhibitors for cancer therapy. National Institutes of Health.
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. Available at: [Link]
- N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine. CAS Common Chemistry.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health.
- List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com.
- Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). National Institutes of Health.
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health.
- Phosphoinositide 3-kinase inhibitor. Wikipedia.
- Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
Sources
- 1. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Morpholinyl)-4,6-pyrimidinediamine (PIK-75)
Introduction: Targeting a Central Hub in Cellular Signaling
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1] Within this class, 2-(4-Morpholinyl)-4,6-pyrimidinediamine, widely known in the scientific community as PIK-75 , has emerged as a significant investigational tool compound. Its primary mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Its frequent dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5] PIK-75's ability to modulate this pathway provides a valuable lens through which we can understand and potentially counteract such pathologies.
This guide provides a comprehensive cross-validation of the biological activity of PIK-75. We will objectively compare its performance against alternative PI3K pathway inhibitors, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively utilize and contextualize PIK-75 in their studies.
Section 1: Molecular Profile and Potency of PIK-75
PIK-75 is a potent, cell-permeable inhibitor that primarily targets the p110α isoform of PI3K.[2][3] Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against p110α to be approximately 5.8 nM .[2][3] Its selectivity for p110α is noteworthy, as it is over 200-fold more potent against this isoform than against p110β (IC50 ≈ 1.3 µM).[2][3] However, it also demonstrates significant activity against other PI3K isoforms and related kinases, such as p110γ (IC50 ≈ 76 nM), p110δ (IC50 ≈ 510 nM), and DNA-dependent protein kinase (DNA-PK) (IC50 ≈ 2 nM).[2] This broader profile, including its dual PI3K/CDK9 inhibitory action in some contexts, suggests that while it is a powerful tool, its effects may not be solely attributable to p110α inhibition.[7][8]
The inhibition of PI3K by PIK-75 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This blockade disrupts the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4] The subsequent reduction in phosphorylated Akt (p-Akt) leads to decreased cell survival and proliferation, and in many cancer cell lines, the induction of apoptosis.[7][8][9]
Section 2: Comparative Analysis with Alternative PI3K Inhibitors
To fully appreciate the biological activity of PIK-75, it is essential to compare it with other well-characterized PI3K pathway inhibitors. This comparison provides context for its potency, selectivity, and potential applications. We will consider a classic, non-selective inhibitor (Wortmannin) and a modern, isoform-selective clinical candidate (Alpelisib).
| Inhibitor | Primary Target(s) | IC50 (p110α) | Selectivity Profile | Key Characteristics |
| PIK-75 | p110α , DNA-PK | ~5.8 nM [2][3] | Highly selective for p110α over p110β (>200x). Also inhibits p110γ, p110δ, and DNA-PK at nanomolar concentrations.[2] | Potent, multi-isoform and kinase activity. Induces apoptosis.[9] Investigational tool compound. |
| Wortmannin | Pan-Class I PI3K | ~3-5 nM[10] | Irreversible, broad-spectrum inhibitor of PI3K family members.[11][12] | Fungal metabolite, classic tool for studying PI3K pathway. Covalent and irreversible binding.[12] |
| Alpelisib (BYL719) | p110α | ~5 nM | Highly selective for the p110α isoform.[13] | FDA-approved therapeutic for PIK3CA-mutated breast cancer.[14] Designed for high isoform specificity.[13] |
Causality Behind the Comparison:
-
Wortmannin represents a "first-generation" tool. Its pan-inhibitory and irreversible nature makes it a blunt instrument, useful for confirming general PI3K pathway involvement but lacking the subtlety needed for isoform-specific questions.[11]
-
Alpelisib represents the pinnacle of targeted therapy, designed for high selectivity against the p110α isoform, which is frequently mutated in cancer.[13][14] Comparing PIK-75 to Alpelisib helps researchers understand the trade-offs between a highly specific agent and a potent tool compound with a slightly broader kinase profile.
Section 3: Experimental Protocols for Biological Activity Validation
A rigorous cross-validation of a kinase inhibitor's activity relies on a multi-tiered experimental approach. This system is self-validating: the biochemical assay confirms direct enzyme inhibition, the cellular assay verifies on-target pathway modulation in a biological context, and the functional assay measures the ultimate phenotypic outcome.
Protocol 3.1: In Vitro Biochemical Kinase Assay
-
Objective: To directly measure the inhibition of purified PI3K enzyme activity by the test compound.
-
Principle: This assay quantifies the enzymatic conversion of a substrate (e.g., PIP2) to a product (PIP3) or measures the depletion of the co-substrate ATP.[15] Many modern kits rely on detecting the amount of ADP produced, which directly correlates with kinase activity.[16]
-
Step-by-Step Methodology (Luminescence-Based ADP Detection):
-
Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[16] Reconstitute purified, recombinant p110α/p85α enzyme, ATP, and PIP2 substrate to desired concentrations. Prepare a serial dilution of PIK-75 and control inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the PI3K enzyme to each well.
-
Inhibitor Addition: Add 1 µL of serially diluted inhibitor or DMSO vehicle control. Incubate for 15-20 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of the ATP/PIP2 substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.[16]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, PI3K activity.
-
Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2: Cellular Western Blot for Downstream Pathway Inhibition
-
Objective: To confirm that the inhibitor blocks PI3K signaling within intact cells by measuring the phosphorylation status of the key downstream effector, Akt.
-
Principle: Active PI3K leads to the phosphorylation of Akt at key residues, such as Serine 473 (p-Akt Ser473). Inhibition of PI3K will result in a dose-dependent decrease in this phosphorylation. Western blotting uses specific antibodies to detect the levels of both total Akt and p-Akt.
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, incubate cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Treat cells with increasing concentrations of PIK-75 (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Growth Factor Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin (100 nM) or IGF-1 (50 ng/mL) for the final 15-20 minutes of the treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like Akt.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[19][20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total Akt and a loading control like β-actin or GAPDH.[18]
-
Protocol 3.3: Cell Viability/Proliferation Assay
-
Objective: To measure the functional consequence of PI3K inhibition on cell survival and growth.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[21]
-
Compound Treatment: Add serially diluted PIK-75 and control inhibitors to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours, at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells.[22]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22] Mix thoroughly.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the percentage of viability against the log of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Section 4: Visualizing the Mechanism and Workflow
Diagram 1: The PI3K/Akt Signaling Pathway
This diagram illustrates the core components of the PI3K pathway and highlights the point of intervention for inhibitors like PIK-75. Activation by a Receptor Tyrosine Kinase (RTK) leads to PI3K activation, PIP3 production, and subsequent activation of Akt, which promotes cell survival and growth.
Caption: PI3K/Akt signaling pathway and point of inhibition by PIK-75.
Diagram 2: Experimental Workflow for Inhibitor Validation
This workflow demonstrates the logical progression of experiments to provide a self-validating characterization of an inhibitor's biological activity.
Caption: Logical workflow for cross-validating inhibitor activity.
Conclusion
2-(4-Morpholinyl)-4,6-pyrimidinediamine (PIK-75) is a potent inhibitor of the PI3K pathway, with high selectivity for the p110α isoform. Its nanomolar potency in biochemical and cellular assays makes it an invaluable research tool for dissecting the roles of PI3K signaling in health and disease. However, its activity against other kinases, such as DNA-PK, must be considered when interpreting experimental results. By employing a rigorous, multi-tiered validation workflow—from direct enzyme inhibition assays to cellular pathway analysis and functional viability studies—researchers can confidently characterize the effects of PIK-75 and accurately compare its biological activity to both classical and next-generation PI3K inhibitors. This comprehensive approach ensures the scientific integrity and reproducibility of findings in the complex field of signal transduction research.
References
-
Zhang, M., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. Apoptosis induced by PIK-75 is dependent on inhibition of PI3K.... Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
PubMed. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]
-
PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 for indicated drugs against different PI3K isoforms using HTRF.... Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Alpelisib?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Retrieved from [Link]
-
ResearchGate. (2025). Tool development for Prediction of pIC50 values from the IC50 values-A pIC50 value calculator | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025). Why Changing from IC50 to pIC50 Will Change Your Life. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
Living Beyond Breast Cancer. (n.d.). Alpelisib (Piqray): Breast Cancer targeted therapy. Retrieved from [Link]
-
ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. Retrieved from [Link]
-
Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. Retrieved from [Link]
-
Spandidos Publications. (2016). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2020). Attachment: Product Information Alpelisib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) | Abcam [abcam.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lbbc.org [lbbc.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. promega.es [promega.es]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine-Based Scaffolds in Oncology: Positioning 2-(4-Morpholinyl)-4,6-pyrimidinediamine Analogs in the Landscape of Targeted Therapies
Abstract
The pyrimidine nucleus is a cornerstone in the architecture of numerous anticancer agents, prized for its ability to mimic endogenous purines and pyrimidines, thereby interacting with a multitude of intracellular targets. This guide provides a comparative analysis of compounds centered around a 2,4,6-substituted pyrimidine core, with a particular focus on the potential therapeutic positioning of hypothetical analogs of "2-(4-Morpholinyl)-4,6-pyrimidinediamine." We will delve into a mechanistic comparison with established anticancer drugs that share either the pyrimidine scaffold or the morpholine moiety, which is frequently associated with the inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway. This analysis is designed to offer a predictive framework for researchers engaged in the discovery and development of novel pyrimidine-based oncology drugs.
Introduction: The Pyrimidine Scaffold in Cancer Therapy
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous molecules allows pyrimidine derivatives to function as competitive inhibitors for a wide array of enzymes crucial for cancer cell proliferation and survival.[1] Consequently, this scaffold is a recurring motif in a diverse range of anticancer drugs, from antimetabolites to highly specific kinase inhibitors.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Significance of the Morpholine Moiety: A frequent player in PI3K Inhibition
The morpholine functional group is a common feature in many bioactive molecules, including several kinase inhibitors. Notably, the prototypical PI3K inhibitor, LY294002, contains a morpholine ring that is critical for its binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, survival, and metabolism.[2][4][5] Therefore, the presence of a morpholine moiety in a novel pyrimidine derivative, such as the hypothetical "2-(4-Morpholinyl)-4,6-pyrimidinediamine," strongly suggests a potential inhibitory activity against the PI3K/mTOR pathway.
Comparative Analysis with Known Anticancer Drugs
To understand the potential of a novel 2,4,6-substituted pyrimidine, we will compare its hypothetical profile with established drugs that share structural or mechanistic similarities.
Comparison with PI3K/mTOR Inhibitors
The PI3K/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers.[6] Several inhibitors targeting this pathway are either approved for clinical use or are in advanced clinical development.[5]
| Drug | Target(s) | Mechanism of Action | Selected Clinical Applications | Key Adverse Events |
| LY294002 | Pan-PI3K | Competitive inhibitor of the ATP-binding site of PI3K.[2][3] | Preclinical tool, not for clinical use due to toxicity and poor solubility.[3] | N/A (Preclinical) |
| Idelalisib | PI3Kδ | Selective inhibitor of the delta isoform of PI3K, primarily expressed in hematopoietic cells.[2] | Chronic lymphocytic leukemia (CLL), follicular lymphoma.[2] | Diarrhea, colitis, pneumonitis, hepatotoxicity. |
| Alpelisib | PI3Kα | Selective inhibitor of the alpha isoform of PI3K, particularly for tumors with PIK3CA mutations.[7] | HR+/HER2- advanced breast cancer with PIK3CA mutations.[7] | Hyperglycemia, rash, diarrhea. |
| Gedatolisib | Pan-PI3K, mTORC1/2 | Dual inhibitor that provides a comprehensive blockade of the PI3K/mTOR pathway.[7] | Investigational for HR+/HER2- advanced breast cancer.[7] | Stomatitis, rash, fatigue, nausea. |
| Everolimus/Temsirolimus | mTORC1 | Allosteric inhibitors of mTORC1, a downstream effector of the PI3K pathway.[5][8] | Renal cell carcinoma, breast cancer, neuroendocrine tumors.[9][10] | Stomatitis, rash, fatigue, pneumonitis. |
A hypothetical "2-(4-Morpholinyl)-4,6-pyrimidinediamine" analog, due to its morpholine group, would likely be investigated for its activity against PI3K isoforms or as a dual PI3K/mTOR inhibitor. Its pyrimidine core could be tailored to enhance selectivity for specific PI3K isoforms, potentially offering a different safety profile compared to pan-PI3K inhibitors.
Comparison with Other Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is also central to inhibitors of other critical cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
| Drug | Target(s) | Mechanism of Action | Selected Clinical Applications | Key Adverse Events |
| Gefitinib | EGFR | Inhibits the tyrosine kinase activity of EGFR, blocking downstream signaling. | Non-small cell lung cancer (NSCLC) with activating EGFR mutations. | Rash, diarrhea, interstitial lung disease. |
| Palbociclib | CDK4/6 | Inhibits CDK4 and CDK6, leading to cell cycle arrest at the G1 phase. | HR+/HER2- advanced breast cancer. | Neutropenia, fatigue, nausea. |
| Ribociclib | CDK4/6 | Similar to Palbociclib, inhibits CDK4 and CDK6. | HR+/HER2- advanced breast cancer. | Neutropenia, hepatotoxicity, QT interval prolongation. |
Some pyrimidine derivatives have been designed as dual inhibitors. For instance, certain 4,6-pyrimidinediamine derivatives have been investigated as dual EGFR and Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11] This highlights the possibility that a "2-(4-Morpholinyl)-4,6-pyrimidinediamine" analog could be engineered to target multiple kinases, potentially overcoming resistance mechanisms that arise from single-target inhibition.
Experimental Protocols for Evaluation
The preclinical evaluation of a novel pyrimidine-based anticancer agent involves a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.
Methodology:
-
Kinase Panel Screening: Utilize a commercial kinase panel (e.g., DiscoverX, Eurofins) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 1 µM).
-
IC50 Determination: For kinases that show significant inhibition, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Assay Principle: A common format is a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified. Inhibition of the kinase results in a higher luminescence signal.
Cellular Proliferation Assays
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines with known genetic backgrounds, particularly those with alterations in the target pathway (e.g., PIK3CA mutant cell lines for a PI3K inhibitor).
-
Treatment: Seed cells in 96-well plates and treat with a range of compound concentrations for 72 hours.
-
Viability Assessment: Use a viability reagent such as CellTiter-Glo® (Promega) or resazurin to measure the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration and calculate the IC50 value.
Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits the target kinase within the cell.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-S6, S6 for the PI3K/mTOR pathway).
-
Detection: Use a chemiluminescence-based detection system to visualize the protein bands. A decrease in the phosphorylated form of the target's substrate indicates target engagement.
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Conclusion
While specific experimental data for "2-(4-Morpholinyl)-4,6-pyrimidinediamine" is not publicly available, its structural features suggest a strong potential as a kinase inhibitor, likely targeting the PI3K/mTOR pathway. By comparing this hypothetical compound to established anticancer drugs with similar scaffolds or mechanisms of action, we can anticipate its potential therapeutic niche and the experimental path required for its validation. The pyrimidine core offers a versatile platform for developing novel, potent, and selective anticancer agents. Further synthesis and biological evaluation of analogs based on the 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold are warranted to explore their therapeutic potential in oncology.
References
-
Wang, X. et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 79, 117163. [Link]
-
Targeted Oncology. (2026, January 20). FDA Grants Priority Review to Gedatolisib for Advanced Breast Cancer. Targeted Oncology. [Link]
-
OncLive. (2013, December 5). Targeting PI3K: A New Generation of Agents Emerges. OncLive. [Link]
-
Grychowska, K. et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2133. [Link]
-
Malkov, D. et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 14(11), 1109. [Link]
-
Castel, P. et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 2(6), 588-597. [Link]
-
Wang, X. et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
LoRusso, P. M. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Cancer Chemotherapy and Pharmacology, 61(Suppl 1), 1-13. [Link]
-
Kumar, A. et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Current Bioactive Compounds, 11(2), 76-92. [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]
-
ResearchGate. (2025, August 6). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. ResearchGate. [Link]
-
Chen, Y. C. et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of the Chinese Chemical Society, 66(6), 633-645. [Link]
-
Abell, A. M., & Johnson, G. L. (2014). PI3K-and-kin;-a new class of PI3K inhibitors. Cancer Discovery, 4(4), 390-392. [Link]
-
Koci, J. et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12909. [Link]
-
Yang, J. et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 9, 1353. [Link]
-
Tan, A. C. (2020). Targeting the PI3K/AKT/mTOR signaling pathway in lung cancer: An update regarding potential drugs and natural products. Cancers, 12(11), 3127. [Link]
-
El-Sayed, N. A. et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of the Iranian Chemical Society, 1-21. [Link]
-
Filyuk, O. V. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(19), 6543. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]
-
Wójcik, M. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4880. [Link]
-
National Cancer Institute. (2014, March 7). Discovery – Targeted Treatments and mTOR Inhibitors. National Cancer Institute. [Link]
-
Patsnap Synapse. (2024, June 21). What are mTOR inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Shcherbakova, A. et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(19), 11339. [Link]
-
Drugs.com. (n.d.). List of MTOR inhibitors. Drugs.com. [Link]
-
Hsieh, J. J. et al. (2017, July 27). Role of mTOR Inhibition in Kidney Cancer. YouTube. [Link]
Sources
- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Comparative Efficacy of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Analogues
Introduction: The Versatility of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its structural resemblance to the purine base adenine allows it to effectively compete for the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted therapies.[2] This guide focuses on a specific class of these compounds: 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its analogues. These molecules have garnered significant interest for their potential as inhibitors of key signaling proteins, including mTOR and various protein kinases, with applications in oncology and inflammatory diseases.[3][4]
This document provides an in-depth analysis of the synthetic strategies for creating a library of these analogues and a comparative evaluation of their biological activities, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the synthesis and functional assessment of this promising class of molecules.
I. Synthetic Strategies: From Core Precursors to Diverse Analogues
The synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its analogues typically follows a convergent strategy, centering on the preparation of a key intermediate, 2,4-diamino-6-chloropyrimidine. This intermediate then serves as a versatile anchor for introducing a variety of substituents.
Synthesis of the Key Intermediate: 2,4-Diamino-6-chloropyrimidine
The most common and efficient route to 2,4-diamino-6-chloropyrimidine (3 ) begins with the commercially available 2,4-diamino-6-hydroxypyrimidine (1 ). The critical transformation is a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[5][6]
Rationale for Method Selection: Phosphorus oxychloride is a powerful chlorinating agent, particularly effective for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. While the reaction is robust, it requires careful handling due to the corrosive and reactive nature of POCl₃.
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (3) [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) in phosphorus oxychloride (9 mL).
-
Heating: Heat the mixture to 97 °C and maintain stirring for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add it to ice water with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Hydrolysis and Neutralization: Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining reactive species. Cool the solution and adjust the pH to 8 using a sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous solution with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product 3 as a white solid. This method typically provides a high yield (around 85%) of pure product without the need for column chromatography.[6]
Diagram: Synthetic Workflow for Key Intermediate
Sources
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Comparative Benchmarking Guide: The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold in Kinase Inhibition
This guide provides an in-depth technical comparison of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold against leading clinical candidates in oncology. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the therapeutic potential of this privileged structure and provides a framework for its evaluation.
Introduction: The Pyrimidine Core in Modern Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved anti-cancer agents.[1][2] Its versatile nature allows for substitution patterns that can be finely tuned to achieve high potency and selectivity against various therapeutic targets. Within this class, the 2-(4-morpholinyl)-pyrimidine moiety has emerged as a particularly significant pharmacophore in the design of kinase inhibitors. This structural motif is frequently found in inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family and other related kinases, where the morpholine oxygen often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.[3]
While extensive research has been conducted on complex derivatives, this guide focuses on the foundational scaffold, 2-(4-Morpholinyl)-4,6-pyrimidinediamine . Publicly available data on this specific, unfunctionalized compound is limited. Therefore, this document serves a dual purpose: first, to synthesize the known biological context of this scaffold based on its more complex analogues, and second, to provide a detailed roadmap with validated experimental protocols for researchers to benchmark this scaffold and its future derivatives against established clinical candidates. We will focus on the PI3K/mTOR and DNA-PK signaling pathways, where this scaffold's derivatives have shown significant promise.
The PI3K/AKT/mTOR Signaling Axis: A Prime Target
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, playing a critical role in cell proliferation, growth, survival, and metabolism.[4][5] Its central importance has made it a major focus for targeted therapy. The PI3K-related kinase (PIKK) family, which includes mTOR and DNA-dependent protein kinase (DNA-PK), shares structural homology in the kinase domain, making co-targeting a viable and often advantageous therapeutic strategy.[3][6]
Below is a diagram illustrating the central role of these kinases in cellular signaling.
Caption: The PI3K/AKT/mTOR and DNA-PK signaling pathways.
Benchmarking Against Key Clinical Candidates
To establish a relevant performance benchmark, we have selected three clinical candidates that represent different strategies for targeting the PI3K/mTOR and DNA-PK pathways. The performance of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold would be ideally evaluated against these compounds using the protocols detailed in the subsequent section.
| Compound | Mechanism of Action (MOA) | Highest Development Stage | Key Characteristics & Rationale for Comparison |
| Gedatolisib | Dual, ATP-competitive inhibitor of PI3K (pan-isoform) and mTOR (mTORC1/mTORC2).[7] | NDA Filed (Priority Review)[7] | Represents a potent, dual-targeting approach. Provides a high bar for potency and broad activity against the core pathway. |
| Alpelisib (Piqray) | Isoform-selective inhibitor of the p110α subunit of PI3K.[4] | Approved | The first approved PI3Kα-specific inhibitor. Serves as a benchmark for selectivity and efficacy in PIK3CA-mutated cancers.[4] |
| M3814 (Peposertib) | ATP-competitive inhibitor of DNA-PK.[8] | Phase 2 Clinical Trials[9] | A leading clinical candidate for DNA-PK inhibition. Used to assess potential activity in the DNA damage response (DDR) pathway, often in combination with radiotherapy.[8][9] |
Experimental Protocols for Comprehensive Benchmarking
The following protocols are designed as a self-validating system to comprehensively characterize the activity of a novel compound like 2-(4-morpholinyl)-4,6-pyrimidinediamine.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases (e.g., PI3Kα, mTOR, DNA-PK).
Methodology: TR-FRET Kinase Assay (e.g., LanthaScreen™)
This assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a kinase. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
Prepare assay buffer containing the kinase, a lanthanide-labeled antibody, and a fluorescently labeled tracer according to the manufacturer's specifications.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a low-volume 384-well plate.
-
Add 8 µL of the kinase/antibody/tracer mixture to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a TR-FRET biochemical kinase inhibition assay.
Cellular Proliferation Assay
Objective: To measure the anti-proliferative effect (GI50) of the test compound on cancer cell lines with known genetic backgrounds (e.g., PIK3CA-mutant vs. PIK3CA-wildtype).
Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., MCF-7 for PIK3CA-mutant, MDA-MB-231 for PIK3CA-wildtype).
-
Seed cells into a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
-
Target Engagement by Western Blot
Objective: To confirm that the compound inhibits the intended pathway within the cell by observing the phosphorylation status of downstream substrates.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imaging system. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates successful target engagement.
-
Discussion: Interpreting the Data and Future Directions
By executing the aforementioned protocols, a researcher can build a comprehensive profile of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold.
-
Interpreting Outcomes: If the scaffold shows potent activity against PI3Kα and/or mTOR in the biochemical assay, which then translates to selective anti-proliferative activity in PIK3CA-mutant cell lines and a corresponding decrease in p-AKT levels, it would strongly validate this scaffold as a promising starting point for a PI3K-targeted drug discovery program. Conversely, if activity is more pronounced against DNA-PK and sensitizes cells to radiation, it would suggest a different therapeutic application.
-
Causality and Experimental Choices: The choice of orthogonal assays is critical. A biochemical assay confirms direct interaction with the purified enzyme, but it does not guarantee cellular activity due to factors like cell permeability. The cellular proliferation assay addresses this by measuring the ultimate biological effect. Finally, Western blotting provides the mechanistic link, confirming that the observed anti-proliferative effect is indeed caused by the inhibition of the intended signaling pathway.
-
Future Directions: Positive results would warrant further investigation through structure-activity relationship (SAR) studies. Modifications to the 4- and 6-positions of the pyrimidine ring could be explored to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For instance, adding substituents that can form additional interactions in the ATP binding pocket or modulate the compound's solubility and metabolic stability would be logical next steps.
Conclusion
The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold represents a "privileged" structure in kinase inhibitor design, with strong theoretical potential for targeting the PI3K/mTOR/DNA-PK axis. While direct experimental data for this specific molecule is not widely published, this guide provides the necessary scientific context and a robust, validated set of experimental protocols to thoroughly characterize its activity. By benchmarking against leading clinical candidates like Gedatolisib, Alpelisib, and M3814, researchers can effectively determine the therapeutic potential of this scaffold and make informed decisions in the advancement of next-generation targeted cancer therapies.
References
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry.[Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry.[Link]
-
Overview of Research into mTOR Inhibitors. Molecules.[Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences.[Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers (Basel).[Link]
-
DNA-PK Inhibitor based DNA Damage Response targeting Therapeutic Development Service. Creative Biolabs.[Link]
-
PI3K Inhibitor Pipeline Insight 2025. DelveInsight.[Link]
-
SMG1, a nonsense-mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma. Molecular Oncology.[Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.[Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News.[Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.[Link]
-
Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. The Journal of Clinical Investigation.[Link]
-
DNA-PK as an Emerging Therapeutic Target in Cancer. Frontiers in Oncology.[Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules.[Link]
-
Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv.[Link]
-
Dual Targeting of the mTOR Pathway May Enhance Antitumor Activity in Solid Malignancies. OncLive.[Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta.[Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers (Basel).[Link]
-
Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape. bioRxiv.[Link]
- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information.[Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. MDPI.[Link]
-
FDA Grants Priority Review to Gedatolisib for Advanced Breast Cancer. Targeted Oncology.[Link]
-
mTOR inhibitors. Wikipedia.[Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.[Link]
-
mTOR inhibitors in clinical trials. ResearchGate.[Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 4. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 5. mdpi.com [mdpi.com]
- 6. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Morpholinyl)-4,6-pyrimidinediamine: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 2-(4-Morpholinyl)-4,6-pyrimidinediamine is essential. Based on data from analogous compounds, such as 4-(2,6-Dichloro-4-pyrimidyl)morpholine and other pyrimidine derivatives, we can infer a likely hazard profile.[1][2]
Key Inferred Hazards:
-
Skin Irritation: Many pyrimidine derivatives are known to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Harmful if Swallowed: Ingestion of related compounds can be harmful.[2]
This inferred hazard profile dictates the necessity of treating 2-(4-Morpholinyl)-4,6-pyrimidinediamine as a hazardous substance, mandating careful handling and disposal in accordance with institutional and national regulations. The foundational principle of chemical waste management is to prevent the release of potentially harmful substances into the environment and to ensure the safety of all personnel involved in the handling process.
Regulatory Framework: Adherence to Established Standards
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[3][4] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
Quantitative Data Summary
For a quick reference, the following table summarizes key information pertinent to the safe handling and disposal of 2-(4-Morpholinyl)-4,6-pyrimidinediamine, based on data for related compounds and general chemical safety principles.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, lab coat. | Inferred from SDS of similar compounds to prevent skin and eye contact.[1] |
| Waste Classification | Likely Hazardous Waste (pending institutional evaluation). | Based on inferred hazards of skin and eye irritation.[1][2] |
| Container Type | Clearly labeled, sealed, and chemically compatible container. | Standard practice for hazardous chemical waste to prevent leaks and reactions.[5] |
| Storage | Segregated from incompatible materials in a designated, well-ventilated area. | To prevent accidental reactions, particularly with strong oxidizing agents.[1] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Step 1: Personal Protective Equipment (PPE) Donning
-
Before handling the compound, ensure you are wearing the appropriate PPE: nitrile gloves, a properly fitted lab coat, and safety glasses with side shields or chemical splash goggles.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid 2-(4-Morpholinyl)-4,6-pyrimidinediamine waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing the compound, collect the waste in a sealed, leak-proof, and appropriately labeled container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-(4-Morpholinyl)-4,6-pyrimidinediamine," and the approximate concentration and quantity.
Step 3: Decontamination of Work Surfaces and Equipment
-
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.
Step 4: Temporary Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or your laboratory's designated waste collection site.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 5: Waste Pickup and Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of 2-(4-Morpholinyl)-4,6-pyrimidinediamine down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Caption: Disposal workflow for 2-(4-Morpholinyl)-4,6-pyrimidinediamine.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of chemical compounds like 2-(4-Morpholinyl)-4,6-pyrimidinediamine is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to these guidelines, researchers can confidently manage their chemical waste, ensuring a safe and compliant laboratory environment.
References
- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.).
- D4571 - 4-(2,6-Dichloro-4-pyrimidyl)morpholine - SAFETY DATA SHEET. (2025, September 8). TCI EUROPE N.V.
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
- Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
- 4 - SAFETY DATA SHEET. (2009, September 22).
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace. (n.d.).
- Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
- What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025, November 9).
- Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
- Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. (n.d.).
- Pyrimidine Synthesis - YouTube. (2024, February 21).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
- Pyrimidine Synthesis and Salvage Pathway - YouTube. (2017, April 17).
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed. (2021, February 2).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
